molecular formula C16H27NO11 B1675552 Linustatin CAS No. 72229-40-4

Linustatin

Cat. No.: B1675552
CAS No.: 72229-40-4
M. Wt: 409.39 g/mol
InChI Key: FERSMFQBWVBKQK-CXTTVELOSA-N
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Description

Linustatin is a cyanogenic glycoside.
This compound has been reported in Hevea pauciflora, Passiflora pendens, and other organisms with data available.
cyanogenic glucoside from linseed oil;  structure

Properties

IUPAC Name

2-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H27NO11/c1-16(2,5-17)28-15-13(24)11(22)9(20)7(27-15)4-25-14-12(23)10(21)8(19)6(3-18)26-14/h6-15,18-24H,3-4H2,1-2H3/t6-,7-,8-,9-,10+,11+,12-,13-,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERSMFQBWVBKQK-CXTTVELOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80992959
Record name 2-[(6-O-Hexopyranosylhexopyranosyl)oxy]-2-methylpropanenitrile
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Molecular Weight

409.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

72229-40-4
Record name Linustatin
Source CAS Common Chemistry
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Record name Linustatin
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Record name 2-[(6-O-Hexopyranosylhexopyranosyl)oxy]-2-methylpropanenitrile
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Record name InChI=1S/C16H27NO11/c1-16(2,5-17)28-15-13(24)11(22)9(20)7(27-15)4-25-14-12(23)10(21)8(19)6(3-18)26-14/h6-15,18-24H,3-4H2,1-2H3/t6-,7-,8-,9-,10+,11+,12-,13-,14-,15+/m1/s1
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Foundational & Exploratory

Linustatin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of the Chemical Structure, Properties, and Biological Activities of a Prominent Cyanogenic Glycoside

Introduction

Linustatin, a cyanogenic glycoside predominantly found in linseed meal, has garnered attention within the scientific community for its unique biological properties and potential therapeutic applications. As a member of the cyanogenic glycoside family, this compound is characterized by its ability to release hydrogen cyanide upon enzymatic hydrolysis. This comprehensive technical guide provides an in-depth analysis of this compound's chemical structure, physicochemical properties, and known biological activities, with a particular focus on experimental methodologies and relevant signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and natural product chemistry.

Chemical Structure and Physicochemical Properties

This compound is structurally defined as 2-{[4,5-dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-2-methylpropanenitrile[1]. Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound
IdentifierValueSource
IUPAC Name 2-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropanenitrile
Chemical Formula C16H27NO11[2][3]
CAS Number 72229-40-4[2]
SMILES CC(C)(C#N)O[C@H]1--INVALID-LINK--CO[C@H]2--INVALID-LINK--CO)O)O)O)O)O">C@@HO[4]
InChI Key FERSMFQBWVBKQK-CXTTVELOSA-N[4][3]
Table 2: Physicochemical Properties of this compound
PropertyValueSource
Molecular Weight 409.39 g/mol [5]
Appearance White to off-white solid[6]
Solubility Soluble in water[1]
Boiling Point 703.6 °C at 760 mmHg[5]
Density 1.56 g/cm³[5]
Flash Point 379.3 °C[5]
Polar Surface Area 202.32 Ų[5]
Refractive Index 1.601[5]

Biological Activities and Pharmacological Properties

The most well-documented biological activity of this compound is its protective effect against selenium toxicity. Research has also explored the broader implications of cyanogenic glycosides in plant defense and their potential, though not yet substantiated for this compound itself, in areas such as cancer therapy.

Protection Against Selenium Toxicity

An in vivo study demonstrated that this compound, isolated from linseed meal, offers significant protection against the toxic effects of selenium in rats[7].

This study provides a foundational experimental design for investigating the protective effects of this compound.

  • Animal Model: Male Wistar rats.

  • Diet: A corn-based diet supplemented with 9 ppm selenium as sodium selenite.

  • Treatment Groups:

    • Control group (selenium diet).

    • This compound-treated groups (selenium diet supplemented with 0.1% and 0.2% this compound).

  • Parameters Measured:

    • Growth depression.

    • Liver and kidney weight.

  • Key Findings: At a 0.2% level in the diet, this compound provided significant protection against selenium-induced growth depression and led to a significant increase in liver and kidney weight compared to the selenium control group[7].

Signaling and Metabolic Pathways

While specific signaling pathways in mammalian cells directly modulated by this compound have not been extensively elucidated in the available literature, its metabolic pathway in plants, known as the "this compound Pathway," is well-described. This pathway highlights the mobilization and utilization of cyanogenic glycosides in plants.

The this compound Pathway in Plants

In plants such as Hevea brasiliensis, this compound plays a role in nitrogen storage and transport. The pathway involves the following key steps[8][9]:

  • Storage: The cyanogenic monoglucoside, linamarin, is stored in the endosperm of seeds.

  • Glucosylation: Upon germination, linamarin is glucosylated to form the diglucoside, this compound.

  • Transport: this compound is then transported from the endosperm to the growing seedling.

  • Cleavage: In the seedling, a specific diglucosidase cleaves this compound.

  • HCN Reassimilation: The released hydrogen cyanide (HCN) is assimilated by β-cyanoalanine synthase into non-cyanogenic compounds, effectively recycling the nitrogen.

Linustatin_Pathway Linamarin Linamarin (in endosperm) This compound This compound (transport form) Linamarin->this compound Glucosylation Seedling Growing Seedling This compound->Seedling Transport HCN Hydrogen Cyanide (HCN) Seedling->HCN Cleavage by Diglucosidase NonCyanogenic Non-cyanogenic Compounds HCN->NonCyanogenic Reassimilation by β-cyanoalanine synthase

Figure 1: The this compound metabolic pathway in plants.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines key experimental protocols related to the extraction, purification, and analysis of this compound.

Extraction and Purification of this compound from Linseed Meal

A common procedure for the isolation of this compound involves solvent extraction followed by chromatographic purification.

Extraction_Purification_Workflow start Linseed Meal extraction Solvent Extraction (e.g., 80% ethanol at 70°C) start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Drying supernatant->drying resuspension Resuspension in Water:Methanol:Chloroform drying->resuspension agitation Agitation & Centrifugation resuspension->agitation aqueous_layer Collect Aqueous Layer agitation->aqueous_layer hplc Preparative HPLC aqueous_layer->hplc pure_this compound Pure this compound hplc->pure_this compound

Figure 2: General workflow for the extraction and purification of this compound.
  • Defatting: Grind whole flaxseeds and defat by extracting twice with hexane (1:10, w/v).

  • Extraction: Extract the defatted flour twice with 80% ethanol at 70°C.

  • Drying: Dry the combined alcoholic extracts at 70°C.

  • Liquid-Liquid Partitioning: Resuspend the dried extract in a water:methanol:chloroform mixture (25:25:50, v/v/v).

  • Separation: After 1 hour of agitation, centrifuge the mixture for 15 minutes at 15,000 x g and collect the lower aqueous layer containing this compound.

Further purification is typically achieved using preparative HPLC. A modified method based on Oomah et al. (1995) can be employed for the separation of cyanogenic glycosides from the aqueous extract[10]. The specific column, mobile phase, and gradient conditions would need to be optimized for the best resolution.

Analytical Methods for Quantification

Accurate quantification of this compound is essential for both research and quality control purposes. Several advanced analytical techniques have been developed for this purpose.

A validated UPLC-ESI-HRMS method allows for the simultaneous quantification of this compound and other related compounds in flaxseed.

  • Extraction: An aqueous methanol ultrasound-assisted extraction followed by an aqueous alkaline ultrasound-assisted extraction of the residue.

  • Hydrolysis (for SDG): The combined extracts are hydrolyzed with 0.02 M NaOH.

  • Analysis: After acidification, the sample is directly analyzed by UPLC-ESI-HRMS in positive mode.

  • Quantification: Performed using extracted ion chromatograms with an internal standard such as amygdalin.

GC-MS is another powerful technique for the identification and quantification of cyanogenic glycosides in flaxseed extracts after derivatization[11].

Conclusion

This compound presents a compelling subject for further research, particularly in exploring its pharmacological potential beyond its established role in mitigating selenium toxicity. The detailed methodologies for its extraction, purification, and analysis provided in this guide offer a solid foundation for researchers. Future investigations should focus on elucidating its mechanism of action in mammalian systems and its potential interactions with cellular signaling pathways to unlock its full therapeutic promise. The information compiled herein aims to facilitate and inspire continued exploration into the chemical and biological intricacies of this noteworthy natural product.

References

The In Vivo Biological Activity of Linustatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linustatin, a cyanogenic diglucoside found predominantly in linseed (flax), has been the subject of research primarily within the context of plant biochemistry and toxicology. Its primary in vivo biological activity in animals and humans is attributed to the release of hydrogen cyanide (HCN) upon enzymatic hydrolysis by gut microbiota. This technical guide provides a comprehensive overview of the current state of knowledge regarding the in vivo biological activity of this compound. It details its metabolic pathway in plants, its toxicological effects and metabolism as a cyanogenic glycoside in animals, and discusses the very limited evidence for biological activities beyond cyanide release. This document aims to serve as a foundational resource for researchers, scientists, and drug development professionals, highlighting both the established facts and the significant knowledge gaps that present opportunities for future investigation.

Introduction to this compound

This compound (2-[6-β-d-glucosyl-β-d-glucopyranosyloxy]-2-methylpropionitrile) is a cyanogenic glycoside, a class of nitrogenous plant secondary metabolites.[1] It is structurally characterized by an α-hydroxynitrile aglycone and a disaccharide moiety, gentiobiose. Found in significant quantities in the seeds of flax (Linum usitatissimum), this compound, along with the related compound neothis compound, is a key component of the plant's defense mechanism.[2] Upon tissue disruption, these compounds can be hydrolyzed to release toxic hydrogen cyanide.[3] While its role in plant physiology is relatively well-understood, its specific in vivo biological activities in animal systems, independent of cyanide release, are largely unexplored.

In Planta Mobilization and Metabolism of this compound

The in vivo biological activity of this compound is best characterized within the plant kingdom, where it plays a crucial role in nitrogen storage and defense. The metabolic pathway of cyanogenic glycosides like this compound has been elucidated, particularly in flax and the rubber tree (Hevea brasiliensis).[1][4]

In dormant seeds, cyanogenic diglucosides such as this compound and neothis compound are the predominant forms.[5] During germination, a decrease in the concentration of these diglucosides is observed, with a corresponding increase in the monoglucosides, linamarin and lotaustralin.[5] The proposed pathway for the mobilization and metabolism of these cyanogenic glycosides is as follows:

  • Storage: Cyanogenic diglucosides are stored in the endosperm of the seeds.[1][4]

  • Deglucosylation: During germination, a specific β-glycosidase, linamarase, hydrolyzes the diglucosides to monoglucosides.[5]

  • Transport: The monoglucosides are then transported to the seedling.[1][4]

  • Cleavage: Linamarase further cleaves the monoglucosides, leading to the formation of an unstable cyanohydrin.[5]

  • HCN Release and Reassimilation: The cyanohydrin spontaneously or enzymatically decomposes to release hydrogen cyanide (HCN) and a corresponding ketone or aldehyde.[5] The released HCN is then reassimilated into non-cyanogenic compounds, such as asparagine, by the action of enzymes like β-cyanoalanine synthase, effectively serving as a nitrogen source for the growing seedling.[1][4]

Linustatin_Metabolism_In_Planta cluster_endosperm Endosperm cluster_seedling Seedling This compound This compound (Diglucoside) Linamarin Linamarin (Monoglucoside) This compound->Linamarin Deglucosylation (Linamarase) Cyanohydrin Unstable Cyanohydrin Linamarin->Cyanohydrin Cleavage (Linamarase) HCN Hydrogen Cyanide (HCN) Cyanohydrin->HCN Decomposition Asparagine Asparagine (Non-cyanogenic) HCN->Asparagine Reassimilation (β-cyanoalanine synthase)

In Vivo Biological Activity in Animals: Toxicology and Metabolism

The primary and most significant in vivo biological effect of this compound in animals is its toxicity, which is a direct consequence of the liberation of hydrogen cyanide.

Mechanism of Toxicity

The toxicity of this compound is not inherent to the molecule itself but arises from its metabolic breakdown. In the absence of plant-derived β-glucosidases, the hydrolysis of this compound is carried out by the enzymatic activity of the gut microbiota.[2] The process involves a two-stage hydrolysis:

  • The gentiobiose sugar moiety is first hydrolyzed to glucose, yielding the monoglucoside linamarin.[2]

  • Linamarin is then further hydrolyzed to release glucose and acetone cyanohydrin, which rapidly decomposes to acetone and HCN.[6]

The released HCN is a potent inhibitor of cellular respiration. It binds to the ferric iron in cytochrome c oxidase (complex IV) of the mitochondrial electron transport chain, effectively halting aerobic metabolism and leading to cytotoxic hypoxia.[6]

Linustatin_Toxicity_Pathway cluster_hydrolysis Microbiota-mediated Hydrolysis This compound This compound Ingestion Linamarin Linamarin This compound->Linamarin β-glucosidase Gut Gut Lumen Cyanohydrin Acetone Cyanohydrin Linamarin->Cyanohydrin β-glucosidase HCN_absorption HCN Absorption (Systemic Circulation) Cyanohydrin->HCN_absorption Decomposition Cytochrome_Oxidase Cytochrome c Oxidase (Complex IV) HCN_absorption->Cytochrome_Oxidase Inhibition Mitochondria Mitochondria ATP_depletion ATP Depletion & Cytotoxic Hypoxia Cytochrome_Oxidase->ATP_depletion Blocks Electron Transport

Quantitative Data on Cyanide Bioavailability

Direct pharmacokinetic studies on purified this compound in vivo are lacking. However, a crossover study in humans provides valuable data on the bioavailability of cyanide following the consumption of linseed, which is rich in this compound and neothis compound.[6]

Food Source (Cyanide Equivalent Dose: 6.8 mg)Mean Peak Blood Cyanide Level (µM)Time to Mean Peak Level (minutes)
Linseed (220 mg/kg total cyanide)5.740
Cassava (76–150 mg/kg total cyanide)15.437.5
Bitter Apricot Kernels (~3250 mg/kg total cyanide)14.320
Persipan Paste (68 mg/kg total cyanide)1.3105
Table 1: Comparative bioavailability of cyanide from different food sources in humans. Data sourced from a human crossover study.[6]

These data indicate that the release of cyanide from linseed is slower and results in lower peak blood concentrations compared to other cyanogenic foods like cassava and bitter apricot kernels.[6] This delayed release may be attributed to the two-step hydrolysis of the diglucoside structure of this compound.[2]

Metabolism and Detoxification of Cyanide

Once absorbed, cyanide is primarily detoxified in the liver by the enzyme rhodanese, which catalyzes the transfer of a sulfur atom from a donor (such as thiosulfate) to cyanide, forming the much less toxic thiocyanate.[7] Thiocyanate is then excreted in the urine.[7] This detoxification pathway can become saturated at high cyanide concentrations, leading to acute toxicity.

Potential Biological Activities Beyond Cyanide Toxicity

There is currently no direct in vivo evidence for pharmacological activities of this compound independent of its cyanogenic properties. However, in vitro studies on other cyanogenic glycosides or plant extracts containing them have suggested potential anti-inflammatory and anti-cancer effects. It is crucial to emphasize that these findings are not specific to this compound and have not been validated in vivo. Any potential therapeutic application of this compound would need to overcome the significant hurdle of its inherent toxicity due to cyanide release.

Experimental Protocols

Detailed experimental protocols for the in vivo administration of purified this compound to assess its pharmacological activity are not available in the published literature. However, this section provides an overview of relevant methodologies for the analysis of cyanogenic glycosides and general protocols for in vivo studies.

Analysis of this compound in Biological Samples

The quantification of this compound and other cyanogenic glycosides in biological matrices is typically performed using liquid chromatography-mass spectrometry (LC-MS) based methods.

Sample Preparation (General Protocol):

  • Homogenization: Tissue samples are homogenized in a suitable solvent, such as methanol or a methanol-water mixture.

  • Extraction: The homogenized sample is subjected to ultrasound-assisted extraction or other extraction techniques to isolate the cyanogenic glycosides.[7]

  • Protein Precipitation: For plasma or serum samples, proteins are precipitated using an organic solvent like acetonitrile or methanol.

  • Solid-Phase Extraction (SPE): SPE can be used for sample clean-up and concentration of the analytes.

  • Analysis: The final extract is analyzed by UPLC/ESI-HRMS or a similar LC-MS system.[7]

In Vivo Toxicology Study Design (General Protocol)

A general protocol for an acute oral toxicity study in rodents, which could be adapted for this compound, is as follows:

Animal Model: Male and female Sprague-Dawley rats. Administration:

  • The test substance (this compound) is dissolved or suspended in a suitable vehicle. Given its likely water solubility, an aqueous vehicle would be appropriate.

  • The substance is administered once by oral gavage to several dose groups of animals.

  • A control group receives the vehicle alone. Observations:

  • Animals are observed for clinical signs of toxicity, morbidity, and mortality at regular intervals for a period of up to 14 days.

  • Body weights are recorded periodically. Endpoint Analysis:

  • At the end of the observation period, a gross necropsy is performed on all animals.

  • Blood samples may be collected for hematology and clinical chemistry analysis.

  • Tissues may be collected for histopathological examination.

Conclusion and Future Directions

The in vivo biological activity of this compound is currently understood almost exclusively through the lens of its role as a cyanogenic glycoside. Its primary effect in animals is the release of hydrogen cyanide, leading to dose-dependent toxicity. While the metabolism of cyanogenic glycosides and the toxicology of cyanide are well-documented, there is a significant dearth of research into any potential pharmacological activities of the intact this compound molecule.

For researchers and drug development professionals, this represents a largely unexplored area. Future research should focus on:

  • In vivo pharmacokinetic studies of purified this compound to understand its absorption, distribution, metabolism, and excretion, independent of cyanide release.

  • In vivo studies in animal models to investigate potential therapeutic effects, such as anti-inflammatory or anti-cancer activities, at sub-toxic doses.

  • Investigating the interaction of this compound with gut microbiota to better understand the rate and extent of its hydrolysis and the factors that may influence it.

A deeper understanding of the in vivo biological activity of this compound beyond its cyanogenic potential is necessary to fully assess its risks and any potential benefits.

References

An In-depth Technical Guide on Linustatin and Neolinustatin in Flaxseed Varieties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flaxseed (Linum usitatissimum L.) is a globally significant crop valued for its rich profile of bioactive compounds, including alpha-linolenic acid, lignans, and dietary fiber. However, flaxseed also contains cyanogenic glycosides, primarily linustatin and neothis compound, which can release toxic hydrogen cyanide (HCN) upon enzymatic hydrolysis.[1][2][3] This technical guide provides a comprehensive overview of this compound and neothis compound in various flaxseed varieties, detailing their quantitative levels, analytical methodologies, and the cellular impact of their hydrolytic product, HCN.

Quantitative Analysis of this compound and Neothis compound in Flaxseed Varieties

The concentrations of this compound and neothis compound vary significantly among different flaxseed cultivars, which are often categorized by their primary use (oil, fiber, or intermediate). The levels of these cyanogenic glycosides are a critical factor in the selection of flaxseed varieties for food and feed applications. A summary of the quantitative data from various studies is presented below.

Flaxseed VarietyTypeThis compound (mg/100g)Neothis compound (mg/100g)Total Cyanogenic Glycosides (mg/100g)Reference
CDC BethuneOil183205388[4][5]
CDC SorrelOil165189354[4][5]
FlandersFiber9178198[4][5]
VikingFiber10285215[4][5]
AC EmersonOil267272513[4][5]
LinolaOil409 (in dormant seeds)649 (in dormant seeds)-
KBA-5---578.99 (total)[6]
KBA-6---578.99 (total)[6]
Ita269Oil--160 (as g/Kg CN-)[7]
VentimigliaOil-Negligible-[2]
FestivalIntermediate28 (as g/Kg CN-)--[2]

Note: The total cyanogenic glycoside content can also include smaller amounts of their precursors, linamarin and lotaustralin, especially in immature seeds.[1] The data presented is compiled from multiple sources and analytical methods, which may contribute to variability.

Experimental Protocols

Accurate quantification of this compound and neothis compound is crucial for research and quality control. The following sections detail the methodologies for their extraction and analysis.

Extraction of Cyanogenic Glycosides from Flaxseed

A common and effective method for the extraction of this compound and neothis compound from flaxseed involves the use of aqueous methanol.[4][8][9]

Materials and Reagents:

  • Whole flaxseeds

  • Grinder (e.g., coffee mill or high-speed impact mill)

  • Methanol (70-80% in water)

  • Sonicating water bath

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.45 µm)

Procedure:

  • Grinding: Grind whole flaxseeds to a fine powder. A finer grind increases the surface area for efficient extraction.

  • Extraction:

    • Weigh a precise amount of ground flaxseed (e.g., 0.5 g) into a centrifuge tube.

    • Add a defined volume of 70% or 80% aqueous methanol (e.g., 10 mL for a 1:20 solid-to-solvent ratio).[9]

    • Vortex the mixture thoroughly.

    • Place the tube in a sonicating water bath at a controlled temperature (e.g., 30-40°C) for a specified duration (e.g., 30-60 minutes).[4][9]

  • Centrifugation: Centrifuge the mixture at a sufficient speed and duration (e.g., 1500 x g for 10 minutes) to pellet the solid material.[9]

  • Collection and Filtration: Carefully collect the supernatant. For immediate analysis, filter the extract through a 0.45 µm syringe filter into a vial. If storage is required, extracts are stable for up to one week at room temperature and at least two weeks when refrigerated or frozen.[8]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a widely used technique for the separation and quantification of intact cyanogenic glycosides.[1][10]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile is commonly employed for separation.

  • Detection: UV detection at a low wavelength (e.g., 210 nm).

  • Quantification: Quantification is achieved by comparing the peak areas of the analytes to those of certified reference standards of this compound and neothis compound.

Example HPLC Gradient Program: A modified HPLC method with a mild gradient of methanol can achieve acceptable separation of flax cyanogenic glycosides.[2] Retention times for linamarin, this compound, and neothis compound have been reported to be approximately 4.9, 8.9, and 18.8 minutes, respectively, under specific gradient conditions.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS offers a highly sensitive and specific method for the quantification of cyanogenic glycosides, often after derivatization.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: Silylation is a common derivatization step to increase the volatility of the glycosides.

  • Column: A capillary column suitable for the separation of derivatized sugars.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Temperature Program: A programmed temperature ramp is used to separate the analytes.

  • Detection: Mass spectrometry in either full scan or selected ion monitoring (SIM) mode for high specificity and sensitivity.

  • Quantification: Phenyl-beta-D-glucopyranoside can be used as an internal standard for quantification.[11]

Visualizations: Signaling Pathways and Experimental Workflow

Chemical Structures of this compound and Neothis compound

Caption: Chemical structures of the cyanogenic diglycosides this compound and neothis compound.

Experimental Workflow for Analysis of this compound and Neothis compound

G Experimental Workflow flaxseed Flaxseed Sample grinding Grinding flaxseed->grinding extraction Solvent Extraction (70-80% Methanol, Sonication) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration analysis Analysis filtration->analysis hplc HPLC-UV analysis->hplc gcms GC-MS analysis->gcms data Data Acquisition & Quantification hplc->data gcms->data

Caption: A typical experimental workflow for the analysis of cyanogenic glycosides in flaxseed.

Signaling Pathway of Hydrogen Cyanide (HCN) Toxicity

G Cellular Signaling Pathway of HCN Toxicity cluster_hydrolysis In Vivo Hydrolysis cluster_cellular Cellular Effects This compound This compound / Neothis compound hydrolysis Enzymatic Hydrolysis (β-glucosidase, α-hydroxynitrile lyase) This compound->hydrolysis hcn Hydrogen Cyanide (HCN) hydrolysis->hcn cytochrome_c_oxidase Cytochrome c Oxidase (Complex IV) hcn->cytochrome_c_oxidase Inhibition etc Mitochondrial Electron Transport Chain atp_production ATP Production etc->atp_production Drives cytochrome_c_oxidase->atp_production Inhibition leads to decreased cellular_respiration Cellular Respiration atp_production->cellular_respiration Powers cell_death Cell Death (Apoptosis) atp_production->cell_death Depletion leads to

Caption: The pathway of HCN release from cyanogenic glycosides and its toxic effect on cellular respiration.

Biological Activity and Signaling Pathways

The primary biological significance of this compound and neothis compound lies in their potential to release hydrogen cyanide (HCN) upon hydrolysis. This process, known as cyanogenesis, is catalyzed by endogenous enzymes (β-glucosidases and α-hydroxynitrile lyases) when flaxseed is crushed or ingested.[7]

HCN is a potent inhibitor of cellular respiration.[12] Its primary molecular target is cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[4][11] By binding to the ferric ion in the heme of this enzyme, HCN blocks the transfer of electrons to oxygen, the final electron acceptor. This inhibition leads to a rapid decrease in ATP production, causing cellular hypoxia and, at high concentrations, cell death. The central nervous system and the heart are particularly vulnerable to cyanide poisoning due to their high metabolic rate and dependence on aerobic respiration.[11]

While highly toxic at micromolar concentrations, recent studies suggest that at lower, sub-toxic levels, HCN may act as a signaling molecule, or gasotransmitter, potentially modulating various physiological processes.[7] However, the predominant concern in the context of flaxseed consumption remains the potential for acute toxicity from HCN release.

Conclusion

This compound and neothis compound are the principal cyanogenic glycosides in flaxseed, with their concentrations varying widely among cultivars. Accurate quantification of these compounds is essential for ensuring the safety of flaxseed-based products. Standardized analytical methods, such as HPLC and GC-MS, provide reliable means for their measurement. The biological activity of these glycosides is primarily attributed to the release of hydrogen cyanide, a potent inhibitor of cellular respiration. A thorough understanding of the content and biological effects of this compound and neothis compound is critical for the food and pharmaceutical industries in harnessing the nutritional benefits of flaxseed while mitigating potential risks.

References

Unveiling the Protective Mechanism of Linustatin Against Selenium Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenium, an essential micronutrient, paradoxically exhibits significant toxicity at elevated concentrations. The development of effective countermeasures against selenium poisoning is a critical area of research. Linustatin, a cyanogenic diglucoside isolated from linseed meal, has demonstrated a notable protective effect against selenium-induced toxicity. This technical guide provides an in-depth exploration of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved biochemical pathways. The central hypothesis is that the cyanide released from this compound plays a pivotal role in detoxifying selenium by forming less toxic metabolites, thereby mitigating its harmful effects.

Core Mechanism of Action: Cyanide-Mediated Detoxification

The protective effect of this compound against selenium toxicity is not attributed to a direct interaction of the glycoside itself with selenium. Instead, the mechanism hinges on the enzymatic hydrolysis of this compound in vivo, which liberates hydrogen cyanide (HCN). This cyanide then participates in the detoxification of selenium through a chemical reaction that forms selenocyanate (SeCN⁻), a significantly less toxic compound than selenite (SeO₃²⁻), a common toxic form of selenium.[1][2]

This detoxification pathway effectively diverts selenium from its toxic metabolic routes, which can interfere with various cellular processes, including the function of essential selenoenzymes. By converting selenium into a less reactive and more readily excretable form, this compound alleviates the cellular stress and organ damage associated with selenium overexposure.

Signaling Pathway of this compound's Action

Linustatin_Mechanism cluster_ingestion Ingestion & Metabolism cluster_selenium Selenium Metabolism & Toxicity cluster_detoxification Detoxification Pathway This compound This compound Enzymatic_Hydrolysis Enzymatic Hydrolysis (in vivo) This compound->Enzymatic_Hydrolysis HCN Hydrogen Cyanide (HCN) Enzymatic_Hydrolysis->HCN releases Selenocyanate Selenocyanate (SeCN⁻) (Less Toxic) HCN->Selenocyanate reacts with Selenium to form Selenium Toxic Selenium (e.g., Selenite) Toxic_Metabolites Toxic Metabolites Selenium->Toxic_Metabolites metabolized to Selenium->Selenocyanate Cellular_Damage Cellular Damage & Organ Toxicity Toxic_Metabolites->Cellular_Damage leads to Excretion Enhanced Excretion Selenocyanate->Excretion promotes

Caption: Proposed mechanism of this compound action against selenium toxicity.

Quantitative Data Summary

The protective effects of this compound and related compounds against selenium toxicity have been quantified in animal studies. The following tables summarize key findings from a pivotal study in rats.

Table 1: Effect of this compound and Neothis compound on Growth of Rats Fed a Diet Containing 9 ppm Selenium [1]

Treatment GroupDiet CompositionAverage Weight Gain (g)
ControlBasal Diet135 ± 5
SeleniumBasal Diet + 9 ppm Se45 ± 7
This compound (0.1%) + SeBasal Diet + 0.1% this compound + 9 ppm Se78 ± 6
This compound (0.2%) + SeBasal Diet + 0.2% this compound + 9 ppm Se115 ± 8
Neothis compound (0.1%) + SeBasal Diet + 0.1% Neothis compound + 9 ppm Se75 ± 5
Neothis compound (0.2%) + SeBasal Diet + 0.2% Neothis compound + 9 ppm Se112 ± 7

Data are presented as mean ± standard error.

Table 2: Effect of Cyanide on Selenium Concentration and Glutathione Peroxidase (GPx) Activity in Rat Tissues [3]

TissueTreatmentSelenium (µg/g wet weight)GPx Activity (nmol NADPH oxidized/min/mg protein)
Liver Control0.85 ± 0.04150 ± 8
150 ppm Cyanide in drinking water0.52 ± 0.0395 ± 6
Kidney Control1.21 ± 0.06180 ± 10
150 ppm Cyanide in drinking water0.78 ± 0.05110 ± 7
Blood Control0.45 ± 0.02250 ± 12
150 ppm Cyanide in drinking water0.28 ± 0.02160 ± 9

Statistically significant difference from the control group (p < 0.05).

Experimental Protocols

Animal Feeding Study for Selenium Toxicity

A detailed protocol for evaluating the protective effects of cyanogenic glycosides against selenium toxicity in rats, based on the study by Palmer et al. (1980), is outlined below.[1]

Animal_Study_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (e.g., 6 weeks) cluster_analysis Data Collection and Analysis Animal_Selection Select weanling male albino rats Acclimatization Acclimatize for 7 days (standard chow and water ad libitum) Animal_Selection->Acclimatization Group_Allocation Randomly allocate into treatment groups (e.g., Control, Se, this compound + Se) Acclimatization->Group_Allocation Diet_Administration Provide respective diets ad libitum: - Basal Diet - Basal Diet + 9 ppm Se (as sodium selenite) - Basal Diet + this compound (0.1% or 0.2%) + 9 ppm Se Group_Allocation->Diet_Administration Monitoring Monitor daily: - Body weight - Food consumption - Clinical signs of toxicity Diet_Administration->Monitoring Euthanasia Euthanize animals at the end of the study Monitoring->Euthanasia Organ_Collection Collect and weigh organs (e.g., liver, kidneys) Euthanasia->Organ_Collection Tissue_Analysis Analyze tissues for: - Selenium concentration - Histopathology Organ_Collection->Tissue_Analysis Data_Analysis Statistically analyze data (e.g., ANOVA) Tissue_Analysis->Data_Analysis

Caption: Workflow for a rat feeding study on selenium toxicity.

In Vitro Formation of Selenocyanate

This protocol describes an in vitro experiment to demonstrate the formation of selenocyanate from selenite and cyanide in a biological matrix, based on the work of Anan et al. (2015).[2]

  • Preparation of Cell Homogenate:

    • Culture human hepatoma (HepG2) cells to confluence.

    • Harvest the cells and wash with phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4) and homogenize on ice using a sonicator or Dounce homogenizer.

    • Centrifuge the homogenate to remove cell debris and collect the supernatant (cytosolic fraction).

  • Reaction Mixture:

    • In a microcentrifuge tube, combine the following:

      • HepG2 cell homogenate (e.g., 500 µL)

      • Sodium selenite solution (to a final concentration of 10 µM)

      • Potassium cyanide solution (to a final concentration of 100 µM)

      • Glutathione (GSH) solution (to a final concentration of 1 mM)

    • Prepare control reactions lacking either selenite or cyanide.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for a specified time (e.g., 1 hour).

  • Sample Preparation for Analysis:

    • Stop the reaction by adding a protein precipitating agent (e.g., ice-cold acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Analysis of Selenocyanate:

    • Analyze the supernatant for the presence of selenocyanate using a suitable analytical method such as High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) or a fluorescence-based HPLC method.[4][5]

Selenocysteine Lyase Activity Assay

While a direct inhibitory effect of cyanide on selenocysteine lyase (SCL) has not been definitively established, a standard assay can be used to measure SCL activity. This can be adapted to test for potential inhibition by cyanide.

SCL_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection of Product Formation Enzyme_Source Prepare purified Selenocysteine Lyase (SCL) or a tissue homogenate rich in SCL (e.g., liver cytosol) Reagents Prepare reaction buffer, substrate (L-selenocysteine), and co-factor (pyridoxal 5'-phosphate) Reaction_Setup In a cuvette, mix: - Reaction buffer - Pyridoxal 5'-phosphate - SCL enzyme preparation - (Optional) Cyanide solution for inhibition studies Initiation Initiate the reaction by adding L-selenocysteine Reaction_Setup->Initiation Incubation Incubate at optimal temperature (e.g., 37°C) Initiation->Incubation Alanine_Detection Measure the formation of L-alanine over time using a coupled enzyme assay (e.g., with alanine dehydrogenase and monitoring NADH formation) Incubation->Alanine_Detection Data_Analysis Calculate enzyme activity (e.g., in µmol/min/mg protein) Alanine_Detection->Data_Analysis

Caption: Workflow for a Selenocysteine Lyase (SCL) activity assay.

Discussion and Future Directions

The evidence strongly supports a mechanism where the cyanide released from this compound detoxifies selenium by forming selenocyanate. This is substantiated by animal studies demonstrating the protective effects of this compound and the altered selenium metabolism in the presence of cyanide. The formation of selenocyanate provides a direct chemical basis for this detoxification.

While the direct interaction of cyanide with key enzymes in selenium metabolism, such as selenocysteine lyase, remains an area for further investigation, the current understanding of the cyanide-mediated detoxification pathway is robust. Future research should focus on:

  • Quantitative analysis of selenocyanate formation in vivo following this compound administration in selenium-toxic animals.

  • Investigating the potential modulatory effects of cyanide and its metabolites on the activity of selenocysteine lyase and other selenoenzymes. This would provide a more complete picture of the downstream effects of this compound.

  • Elucidating the pharmacokinetics of this compound and the in vivo release of cyanide to optimize dosing and therapeutic strategies.

Conclusion

This compound presents a promising natural compound for mitigating selenium toxicity. Its mechanism of action, centered on the release of cyanide and the subsequent formation of less toxic selenocyanate, offers a clear and chemically plausible explanation for its protective effects. The data and protocols presented in this guide provide a solid foundation for further research and development in this area, with the ultimate goal of translating these findings into effective clinical or veterinary applications.

References

Linustatin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linustatin, a cyanogenic diglucoside, is a naturally occurring plant secondary metabolite of significant interest due to its prevalence in commercially important crops and its potential toxicological and pharmacological properties. This technical guide provides an in-depth overview of the natural sources, distribution, biosynthesis, and analytical methodologies for this compound, tailored for professionals in research, and drug development.

Natural Sources and Distribution of this compound

This compound is predominantly found in flaxseed (Linum usitatissimum), where it co-occurs with other cyanogenic glycosides, primarily neothis compound, and to a lesser extent, their monoglucoside precursors, linamarin and lotaustralin[1]. The concentration of these glycosides can vary significantly among different flax cultivars, which are broadly categorized based on their primary use: oil, fiber, or intermediate types[2].

Quantitative Distribution in Flaxseed Varieties

The content of this compound and other cyanogenic glycosides in flaxseed has been the subject of several quantitative studies. The following table summarizes the concentrations of linamarin, this compound, and neothis compound in twenty-one different flaxseed meal varieties, providing a comparative overview for researchers.

Table 1: Concentration of Cyanogenic Glycosides in Various Flaxseed Meal Varieties [2]

Productive AttitudeVarietyLinamarin (g/Kg CN-)This compound (g/Kg CN-)Neothis compound (g/Kg CN-)Total Cyanogenic Glycosides (g/Kg CN-)
Oil AGT 2000.080.580.611.27
Ariane0.090.620.721.43
Bellalina0.100.550.681.33
Flanders0.090.650.751.49
Gold0.070.490.591.15
Goya0.080.590.691.36
Ita 2690.110.710.781.60
Kaolin0.060.450.551.06
Lirina0.090.600.701.39
Santane0.100.680.761.54
Venere0.080.530.631.24
Ventimiglia0.060.480.060.60
Fiber Agatha0.050.420.380.85
Avangard0.040.350.350.74
Linope0.060.480.420.96
Litos0.050.400.370.82
Silvana0.070.520.451.04
Intermediate Aoyagi0.060.380.480.92
Festival0.040.280.450.77
Liobel0.070.450.551.07
Lioflax0.080.500.601.18

Data from Russo, R. and Reggiani, R. (2014) Variation in the Content of Cyanogenic Glycosides in Flaxseed Meal from Twenty-One Varieties. Food and Nutrition Sciences, 5, 1456-1462.

Distribution within the Flaxseed

Studies have shown that the distribution of cyanogenic glycosides is not uniform within the flaxseed. The hull of the flaxseed tends to have higher concentrations of neothis compound and total cyanogenic glycosides, while the hull-free fraction (cotyledons and germ) contains a greater amount of this compound[1].

Biosynthesis and Metabolism of this compound

This compound is a diglucoside, meaning it is composed of an aglycone (an α-hydroxynitrile) and two glucose units. Its biosynthesis is intrinsically linked to the amino acid valine.

Biosynthesis Pathway

The biosynthesis of this compound begins with the conversion of L-valine to the monoglucoside linamarin. This process involves a series of enzymatic reactions catalyzed by cytochrome P450 enzymes and a UDP-glucosyltransferase. Linamarin is then further glycosylated to form this compound[3].

G cluster_biosynthesis This compound Biosynthesis Pathway Valine L-Valine Linamarin Linamarin (Monoglucoside) Valine->Linamarin CYP79D2, CYP71E7, UGT85K1 This compound This compound (Diglucoside) Linamarin->this compound Glucosyltransferase

Biosynthesis of this compound from L-Valine.
The "this compound Pathway": Mobilization and Metabolism

The term "this compound pathway" also refers to the mobilization and metabolism of cyanogenic glycosides within the plant, particularly during germination. In this context, monoglucosides like linamarin are converted to diglucosides such as this compound for transport. Once transported, the diglucosides are hydrolyzed back to monoglucosides and then to cyanohydrins, releasing hydrogen cyanide (HCN), which can be reassimilated by the plant[4][5][6].

Degradation and Release of Hydrogen Cyanide

The toxic potential of this compound and other cyanogenic glycosides stems from their ability to release hydrogen cyanide (HCN) upon enzymatic hydrolysis. This process is catalyzed by two key enzymes: a β-glucosidase (linustatinase) that cleaves the sugar moieties, and an α-hydroxynitrile lyase that breaks down the resulting unstable cyanohydrin into an aldehyde or ketone and HCN[7].

G cluster_degradation This compound Degradation Pathway This compound This compound Linamarin Linamarin This compound->Linamarin Linustatinase (β-glucosidase) Acetone_Cyanohydrin Acetone Cyanohydrin Linamarin->Acetone_Cyanohydrin Linamarase (β-glucosidase) HCN Hydrogen Cyanide (HCN) Acetone_Cyanohydrin->HCN α-hydroxynitrile lyase Acetone Acetone Acetone_Cyanohydrin->Acetone

Enzymatic degradation of this compound leading to the release of HCN.

Experimental Protocols

Accurate quantification of this compound is crucial for both food safety and research purposes. Several analytical methods have been developed and optimized for this purpose.

Extraction of this compound from Flaxseed

An optimized reference method for the extraction of cyanogenic glycosides from flaxseed has been established to ensure high accuracy[8][9][10].

Reference Extraction Protocol: [8][9][10]

  • Sample Preparation: Grind flaxseed samples using a high-speed impact plus sieving mill (e.g., 18,000 rpm with a 1.0 mm sieve).

  • Extraction Solvent: Prepare a 75% methanol in water solution.

  • Extraction Procedure:

    • Weigh a precise amount of the ground flaxseed meal.

    • Add the extraction solvent at a specific solvent-to-meal ratio (e.g., 10:1 v/w).

    • Perform a triple-pooled extraction in a sonicating water bath at 40°C for 30 minutes for each extraction cycle.

    • Pool the supernatants from the three extractions for analysis.

For higher throughput, a routine method can be employed using a coffee mill for grinding and a single extraction step, though with slightly lower extraction efficiency[8][9][10].

G cluster_extraction This compound Extraction Workflow Start Flaxseed Sample Grinding Grinding (High-speed mill) Start->Grinding Extraction Triple-pooled Extraction (75% Methanol, 40°C, 30 min, Sonication) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Collection Collect Supernatant Centrifugation->Collection Analysis Analysis (HPLC or UPLC-MS/MS) Collection->Analysis

Workflow for the extraction of this compound from flaxseed.
Quantification by High-Performance Liquid Chromatography (HPLC)

A modified HPLC method allows for the separation and quantification of linamarin, this compound, and neothis compound in flaxseed extracts[2].

HPLC Protocol: [2]

  • Column: Kinetex C-18 column (4.6 mm × 125 mm, 2.6 micron).

  • Mobile Phase: A gradient of 0.05% phosphoric acid in HPLC grade water (A) and methanol (B).

  • Detection: UV detector at 230 nm.

  • Quantification: Based on the peak areas of external standards for each cyanogenic glycoside.

Quantification by Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC/ESI-HRMS)

For higher sensitivity and specificity, a UPLC/ESI-HRMS method has been developed for the simultaneous quantification of cyanogenic glycosides and other compounds in flaxseed[11][12].

UPLC/ESI-HRMS Protocol: [11][12]

  • Extraction: An aqueous methanol ultrasound-assisted extraction followed by an aqueous alkaline ultrasound-assisted extraction of the residue.

  • Hydrolysis (for SDG): The combined extracts are hydrolyzed with 0.02 M NaOH to release secoisolariciresinol diglucoside (SDG) from its complex.

  • Analysis: The acidified sample is directly analyzed by UPLC/ESI-HRMS in positive mode.

  • Quantification: Performed using the corresponding extracted ion chromatograms with an internal standard (e.g., amygdalin).

Signaling Pathways and Biological Activity

Currently, there is a lack of specific evidence in the scientific literature detailing direct signaling pathways modulated by this compound itself. The primary biological activity and toxicity of this compound are attributed to the release of hydrogen cyanide (HCN) upon its enzymatic hydrolysis.

HCN is a potent inhibitor of cellular respiration, specifically targeting cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. This inhibition leads to a rapid decrease in ATP production and cellular hypoxia.

While direct signaling pathways for this compound are not well-defined, some research suggests that HCN, at lower concentrations, may act as a signaling molecule in plants, participating in responses to stress and hormone signal transduction[3]. However, these roles are not fully elucidated, and their relevance to animal or human physiology remains to be investigated. Further research is required to determine if this compound or its aglycone has any biological activity independent of HCN release.

Conclusion

This compound is a key cyanogenic glycoside in flaxseed, with its concentration varying significantly across different cultivars. Understanding its distribution and developing accurate analytical methods are crucial for ensuring the safety of flax-based food and feed products. While the metabolic pathway leading to the release of hydrogen cyanide is well-established, further research is needed to explore any potential direct biological activities and signaling pathways of this compound itself. This guide provides a foundational resource for professionals engaged in the study and application of this important natural compound.

References

The Linustatin Metabolic Pathway in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the linustatin metabolic pathway in plants, with a primary focus on flax (Linum usitatissimum). This compound, a cyanogenic diglucoside, is a significant secondary metabolite in flaxseed, playing roles in plant defense and nitrogen storage. This document details the biosynthetic and catabolic pathways, the enzymes involved, and their genetic regulation. It presents quantitative data on metabolite concentrations and enzyme kinetics in a structured format. Furthermore, this guide offers detailed experimental protocols for the extraction, quantification, and enzymatic analysis of this compound and related compounds. Visual diagrams of the metabolic pathways and experimental workflows are provided to facilitate understanding. This guide is intended for researchers, scientists, and drug development professionals working on plant secondary metabolism, natural product chemistry, and crop improvement.

Introduction

Cyanogenic glucosides are a diverse group of nitrogen-containing secondary metabolites found in many plant species.[1] Upon tissue disruption, these compounds can be hydrolyzed to release toxic hydrogen cyanide (HCN), a process known as cyanogenesis, which serves as a defense mechanism against herbivores and pathogens.[2][3] In flax (Linum usitatissimum), the predominant cyanogenic glucosides are the diglucosides this compound and neothis compound, which are derived from the amino acids valine and isoleucine, respectively.[2][3] These compounds are of significant interest due to their potential toxicity in flaxseed meal used for animal and human consumption, as well as their roles in plant physiology, including nitrogen storage and transport.[4][5] Understanding the this compound metabolic pathway is crucial for developing strategies to modify the cyanogenic glucoside content in flax and for exploring the potential bioactivities of these compounds.

The this compound Metabolic Pathway

The this compound metabolic pathway can be divided into two main parts: biosynthesis and catabolism.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that originates from the amino acid valine. The pathway involves enzymes from the cytochrome P450 (CYP) and UDP-glucosyltransferase (UGT) superfamilies.[3][6]

  • Conversion of Valine to an Oxime: The pathway initiates with the N-hydroxylation of L-valine, a reaction catalyzed by a cytochrome P450 enzyme belonging to the CYP79 family. This is followed by a series of reactions to form 2-methylpropanal oxime.[2]

  • Conversion of Oxime to a Cyanohydrin: The oxime is then converted to an unstable cyanohydrin, acetone cyanohydrin. This step is catalyzed by a cytochrome P450 enzyme from the CYP71 family.[6]

  • First Glucosylation: The acetone cyanohydrin is then glucosylated by a UDP-glucosyltransferase (UGT) to form the monoglucoside linamarin.[2][7] In flax, the enzyme LuCGT1, a member of the UGT85 family, has been identified and functionally characterized to catalyze this step.[2][7]

  • Second Glucosylation: Linamarin undergoes a second glucosylation to form the diglucoside this compound. This reaction is also catalyzed by a UDP-glucosyltransferase.[3]

A parallel pathway starting from the amino acid isoleucine leads to the formation of neothis compound.[3]

Linustatin_Biosynthesis Valine L-Valine Oxime 2-Methylpropanal Oxime Valine->Oxime CYP79 family Cyanohydrin Acetone Cyanohydrin Oxime->Cyanohydrin CYP71 family Linamarin Linamarin Cyanohydrin->Linamarin LuCGT1 (UGT85Q1) + UDP-Glucose This compound This compound Linamarin->this compound UGT + UDP-Glucose

Caption: Biosynthetic pathway of this compound from L-Valine.

Catabolism of this compound

The breakdown of this compound is a two-step enzymatic process that can ultimately lead to the release of HCN.

  • Hydrolysis to Monoglucoside: this compound is first hydrolyzed by the enzyme linamarase (a β-glucosidase) to remove the terminal glucose molecule, yielding linamarin and a free glucose molecule.[3][4]

  • Hydrolysis to Cyanohydrin: Linamarin is then further hydrolyzed by linamarase to release the second glucose molecule, forming the unstable acetone cyanohydrin.[3]

  • Release of HCN: Acetone cyanohydrin can spontaneously or enzymatically (catalyzed by α-hydroxynitrile lyase) decompose to form acetone and hydrogen cyanide (HCN).[2]

Detoxification of Hydrogen Cyanide

The toxic HCN released is rapidly detoxified in plants, primarily through the activity of the enzyme β-cyanoalanine synthase (CAS). CAS catalyzes the reaction of HCN with cysteine to form β-cyanoalanine, which is then further metabolized to asparagine.[3][4]

Linustatin_Catabolism This compound This compound Linamarin Linamarin This compound->Linamarin Linamarase - Glucose Cyanohydrin Acetone Cyanohydrin Linamarin->Cyanohydrin Linamarase - Glucose HCN Hydrogen Cyanide (HCN) Cyanohydrin->HCN α-Hydroxynitrile lyase or spontaneous Acetone Acetone Cyanohydrin->Acetone Detox Detoxification HCN->Detox β-cyanoalanine synthase

Caption: Catabolic pathway of this compound leading to HCN release.

Key Enzymes and Genes

Transcriptome analyses of Linum usitatissimum have identified numerous candidate genes encoding the key enzymes in the this compound metabolic pathway.[6][8]

Table 1: Key Genes and Enzymes in the this compound Metabolic Pathway in Flax

StepEnzyme FamilyCandidate Genes in FlaxFunction
Valine to OximeCytochrome P450 (CYP79)Homologs of CYP79D1[3]N-hydroxylation of valine
Oxime to CyanohydrinCytochrome P450 (CYP71)Homologs of CYP71E7[3]Conversion of oxime to cyanohydrin
Cyanohydrin to LinamarinUDP-glucosyltransferase (UGT85)LuCGT1 (UGT85Q1)[2][7]Glucosylation of acetone cyanohydrin
Linamarin to this compoundUDP-glucosyltransferase (UGT)Putative UGTs[3]Glucosylation of linamarin
This compound Catabolismβ-glucosidaseLinamarase[3][4]Hydrolysis of this compound and linamarin
HCN Detoxificationβ-cyanoalanine synthase (CAS)CAS genes[3][4]Conversion of HCN to β-cyanoalanine

Quantitative Data

Metabolite Concentrations

The concentrations of this compound and related cyanogenic glucosides vary depending on the flax variety, developmental stage, and tissue type.

Table 2: Concentrations of Cyanogenic Glucosides in Flaxseed

CompoundConcentrationFlax Variety/TissueReference
This compound4.09 mg/g DWDormant seeds (Linola)[3]
Neothis compound6.49 mg/g DWDormant seeds (Linola)[3]
Linamarin5.6 mg/g DWSeedling (3 days after sowing)[3]
Lotaustralin2.1 mg/g DWSeedling (3 days after sowing)[3]
Total Cyanogenic Glucosides0.74 - 1.60 g/kg CN⁻21 flaxseed meal varieties[4]
Enzyme Kinetics

The kinetic parameters of LuCGT1, the cyanogenic glucosyltransferase from flax, have been determined.[2][7]

Table 3: Kinetic Parameters of LuCGT1 from Linum usitatissimum

SubstrateApparent Km (µM)Apparent VmaxOptimal pHOptimal Temperature (°C)Reference
Acetone Cyanohydrin61.3 ± 4.5Not specified7.5 - 8.540 - 42[2][7][9]
UDP-Glucose248 ± 56Not specified7.5 - 8.540 - 42[2][7][9]

Experimental Protocols

Extraction of Cyanogenic Glucosides from Flaxseed

This protocol is adapted from methodologies described for the extraction of this compound and neothis compound for UPLC-MS/MS or GC analysis.[10]

Materials:

  • Ground flaxseed

  • Methanol (MeOH)

  • Water (HPLC grade)

  • 75% Methanol (v/v) in water

  • Centrifuge

  • Sonicator water bath

  • Vortex mixer

  • 0.22 µm syringe filters

Procedure:

  • Weigh approximately 0.5 g of finely ground flaxseed into a centrifuge tube.

  • Add 5 mL of 75% methanol.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Place the tube in a sonicator water bath at 40°C for 30 minutes.

  • Centrifuge the sample at 4000 x g for 10 minutes.

  • Carefully collect the supernatant.

  • For exhaustive extraction, the pellet can be re-extracted with another 5 mL of 75% methanol and the supernatants combined.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Extraction_Workflow Start Start: Ground Flaxseed AddSolvent Add 75% Methanol Start->AddSolvent Vortex Vortex AddSolvent->Vortex Sonicate Sonicate (40°C, 30 min) Vortex->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Filter Filter (0.22 µm) CollectSupernatant->Filter Analysis UPLC-MS/MS or GC Analysis Filter->Analysis

Caption: Workflow for cyanogenic glucoside extraction.

In Vitro Assay of Cyanogenic Glucosyltransferase (LuCGT1) Activity

This protocol is based on the functional characterization of LuCGT1.[2][7]

Materials:

  • Recombinant LuCGT1 enzyme (heterologously expressed)

  • HEPES buffer (0.1 M, pH 8.0)

  • Acetone cyanohydrin (substrate)

  • ¹⁴C-labeled UDP-glucose (substrate)

  • 20% Acetic acid (to stop the reaction)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube containing:

    • 100 µg of recombinant LuCGT1 protein

    • 100 mM acetone cyanohydrin

    • 5 mM ¹⁴C-UDP-glucose (with a specific activity of 0.25 nCi/nmol)

    • HEPES buffer (0.1 M, pH 8.0) to a final volume of 0.1 mL.

  • Incubate the reaction mixture at 30°C for 30 minutes with shaking (700 rpm).

  • Stop the reaction by adding 20 µL of 20% acetic acid.

  • The radiolabeled product (linamarin) can be separated from unreacted ¹⁴C-UDP-glucose using a suitable chromatographic method (e.g., TLC or HPLC).

  • Quantify the amount of incorporated radioactivity in the product fraction using a liquid scintillation counter.

  • Enzyme kinetic parameters (Km and Vmax) can be determined by varying the concentration of one substrate while keeping the other saturated and fitting the data to the Michaelis-Menten equation.

Regulation of the this compound Pathway

The biosynthesis of this compound is developmentally and spatially regulated. The diglucosides, this compound and neothis compound, are primarily stored in the endosperm and embryo of mature seeds.[11] Following germination, their levels decrease, while the monoglucosides, linamarin and lotaustralin, accumulate in the seedlings.[3]

Transcriptome analyses have shown that the expression of candidate CYP79, CYP71, and UGT genes is correlated with the accumulation of cyanogenic glucosides during different developmental stages of flax.[6] For instance, the expression of LuCGT1 is high in developing seeds and is significantly reduced in flax mutant lines with low cyanogenic glucoside content.[2][7] This indicates that the pathway is primarily regulated at the transcriptional level. While specific transcription factors controlling this pathway in flax have not been fully elucidated, studies on other plant secondary metabolic pathways suggest the involvement of MYB and bHLH transcription factor families.[12] Plant hormones, such as gibberellins and auxins, are also known to influence secondary metabolism and stem development in flax, which may indirectly affect the this compound pathway.[13]

Conclusion and Future Perspectives

This technical guide has summarized the current understanding of the this compound metabolic pathway in plants, with a focus on flax. The biosynthetic and catabolic pathways have been outlined, key enzymes and their corresponding genes have been identified, and quantitative data have been presented. Detailed experimental protocols for the analysis of these compounds have also been provided.

Future research should focus on the definitive functional characterization of all the CYP450 and UGT enzymes involved in the pathway to create a complete genetic blueprint. Elucidating the regulatory networks, including the identification of specific transcription factors and the influence of hormonal signaling, will be crucial for developing targeted strategies for metabolic engineering. Such efforts could lead to the development of flax varieties with reduced cyanogenic glucoside content, enhancing their value for food and feed, or could be harnessed for the biotechnological production of these compounds for other applications.

References

The Biosynthesis of Linustatin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Metabolic Pathway from Amino Acid Precursors to a Key Cyanogenic Diglucoside

This technical guide provides a comprehensive overview of the biosynthesis of linustatin, a cyanogenic diglucoside found predominantly in flax (Linum usitatissimum). This document is intended for researchers, scientists, and professionals in drug development who are interested in the metabolic pathways of plant secondary metabolites. It details the enzymatic steps from the initial amino acid precursor, L-valine, to the formation of this compound, presenting quantitative data, experimental protocols, and visual representations of the biosynthetic and experimental workflows.

Introduction

This compound, alongside its analog neothis compound, is a significant cyanogenic glycoside present in flaxseed.[1][2] These compounds play a role in plant defense and can impact the nutritional quality and safety of flaxseed-derived products due to the potential release of hydrogen cyanide upon hydrolysis.[3] Understanding the biosynthesis of this compound is crucial for developing strategies to modify its content in flaxseed for various applications. The pathway begins with the amino acid L-valine and proceeds through the monoglucoside intermediate, linamarin.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that can be broadly divided into two major stages: the formation of linamarin from L-valine and the subsequent glucosylation of linamarin to yield this compound.

Stage 1: Biosynthesis of Linamarin from L-Valine

The initial steps of the pathway, converting L-valine to linamarin, are catalyzed by a series of enzymes, primarily from the cytochrome P450 superfamily.

  • N-Hydroxylation of L-Valine: The pathway is initiated by the N-hydroxylation of L-valine to N-hydroxy-L-valine. This reaction is catalyzed by a Valine N-monooxygenase , a cytochrome P450 enzyme belonging to the CYP79 family (e.g., CYP79D1/D2 in related species).[4] This enzyme utilizes NADPH and molecular oxygen.

  • Conversion to Aldoxime: The N-hydroxy-L-valine is further oxidized to 2-methylpropanal oxime.

  • Formation of Cyanohydrin: The aldoxime is then converted to an unstable cyanohydrin intermediate, acetone cyanohydrin. This step is catalyzed by another cytochrome P450 enzyme, typically from the CYP71 family (e.g., CYP71E7 in cassava).[4]

  • Glucosylation to Linamarin: The final step in linamarin synthesis is the glucosylation of acetone cyanohydrin. This reaction is catalyzed by a UDP-glucosyltransferase (UGT) , which transfers a glucose moiety from UDP-glucose to the cyanohydrin, forming the stable monoglucoside linamarin.[5][6]

Stage 2: Glucosylation of Linamarin to this compound

The final step in the biosynthesis of this compound is the addition of a second glucose molecule to linamarin.

  • Second Glucosylation: Linamarin is glucosylated at the 6-hydroxyl group of its glucose moiety to form the diglucoside this compound. This reaction is also catalyzed by a UDP-glucosyltransferase (UGT) . Recent research has identified a specific UGT in flax, LuCGT1, which is involved in cyanogenic glucoside biosynthesis and demonstrates activity towards cyanohydrins.[5] While its specific activity on linamarin to form this compound is not explicitly detailed, it is a strong candidate for this final biosynthetic step.

Quantitative Data on Cyanogenic Glycosides in Flaxseed

The concentration of this compound and its related compounds can vary significantly between different flaxseed cultivars. The following tables summarize the quantitative data reported in the literature.

Table 1: Cyanogenic Glycoside Content in Various Flaxseed Cultivars (mg/100g of seed)

CultivarThis compoundNeothis compoundLinamarinTotal Cyanogenic Glycosides (as HCN equivalent in mg/kg)Reference
McGregor21391<32-[1]
Andro-203--[1]
Various German Cultivars (range)218 - 53873 - 454Traces-[1]
22 Cultivars (LC-MS)---128.42 - 657.20[3]
22 Cultivars (GC-MS)---109.36 - 404.46[3]

Table 2: Cyanogenic Glycoside Content in Flaxseed Meal from Twenty-One Varieties (g/kg CN-)

Productive AttitudeVarietyLinamarinThis compoundNeothis compoundTotal CGs
OilIta269---1.60
OilEcotipo Ragusano---1.48
IntermediateValoal---0.86
IntermediateFestival---0.74
FiberDatcha---0.84
FiberCruciata---0.79
FiberAriane---0.77

Data adapted from Russo and Reggiani (2014).[2] The study reported a range of total cyanogenic glycosides from 0.74 to 1.60 g/kg CN- across all varieties. Linamarin was a minor component, accounting for 2% - 14% of the total glycosides.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Extraction of Cyanogenic Glycosides from Flaxseed
  • Objective: To extract cyanogenic glycosides from flaxseed for quantification.

  • Methodology:

    • Grind flaxseed samples to a fine powder using a high-speed impact mill.

    • Extract the ground sample with 75% methanol in a sonicating water bath at 40°C for 30 minutes.

    • Repeat the extraction process three times, pooling the supernatants.

    • Filter the pooled extract through a 0.45 µm filter before analysis.

Quantification of Cyanogenic Glycosides by HPLC
  • Objective: To separate and quantify linamarin, this compound, and neothis compound.

  • Methodology:

    • HPLC System: A standard HPLC system equipped with a UV detector (set at 214 nm) and a C18 reversed-phase column.

    • Mobile Phase: An isocratic mobile phase of acetonitrile/water (e.g., 20:80, v/v).

    • Flow Rate: 1.0 mL/min.

    • Quantification: Use external standards of purified linamarin, this compound, and neothis compound to create calibration curves for quantification.[1]

Assay of UDP-Glucosyltransferase (LuCGT1) Activity
  • Objective: To determine the enzymatic activity of the UDP-glucosyltransferase involved in cyanogenic glucoside biosynthesis.

  • Methodology (based on Barvkar et al., 2020): [5]

    • Reaction Mixture (100 µL):

      • 50 mM Tris-HCl buffer (pH 8.0)

      • 10 mM MgCl₂

      • 1 mM Dithiothreitol (DTT)

      • 1 mM UDP-glucose

      • 1 mM Acetone cyanohydrin (or other acceptor substrate like linamarin)

      • Purified LuCGT1 enzyme (5-10 µg)

    • Incubation: Incubate the reaction mixture at 40°C for 30 minutes.

    • Reaction Termination: Stop the reaction by adding 100 µL of methanol.

    • Analysis: Analyze the reaction products by HPLC to quantify the formation of the glucosylated product (e.g., linamarin or this compound).

Assay of Valine N-monooxygenase (CYP79) Activity (General Protocol)
  • Objective: To measure the activity of the initial enzyme in the linamarin biosynthetic pathway.

  • Methodology (a general protocol for microsomal P450s):

    • Microsome Isolation: Isolate microsomes from young, actively growing flax tissues.

    • Reaction Mixture:

      • 100 mM potassium phosphate buffer (pH 7.5)

      • 1 mM NADPH

      • [¹⁴C]-L-Valine (as substrate)

      • Microsomal protein preparation

    • Incubation: Incubate at 30°C for a specified time (e.g., 30-60 minutes).

    • Extraction: Stop the reaction and extract the radiolabeled products (e.g., N-hydroxy-L-valine and subsequent intermediates) with an organic solvent (e.g., ethyl acetate).

    • Analysis: Separate and quantify the radioactive products using thin-layer chromatography (TLC) and liquid scintillation counting.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway of this compound and a general experimental workflow for its analysis.

Linustatin_Biosynthesis L_Valine L-Valine N_Hydroxy_Valine N-Hydroxy-L-Valine L_Valine->N_Hydroxy_Valine Valine N-monooxygenase (CYP79D1/D2) Aldoxime 2-Methylpropanal Oxime N_Hydroxy_Valine->Aldoxime CYP79D1/D2 Cyanohydrin Acetone Cyanohydrin Aldoxime->Cyanohydrin CYP71E7 Linamarin Linamarin Cyanohydrin->Linamarin UDP-Glucosyltransferase (LuCGT1) This compound This compound Linamarin->this compound UDP-Glucosyltransferase

Caption: Biosynthetic pathway of this compound from L-Valine.

Experimental_Workflow start Flaxseed Sample grinding Grinding start->grinding extraction Extraction with 75% Methanol grinding->extraction filtration Filtration extraction->filtration hplc HPLC Analysis filtration->hplc quantification Quantification hplc->quantification end Data Analysis quantification->end

Caption: General experimental workflow for cyanogenic glycoside analysis.

Conclusion

The biosynthesis of this compound is a complex, multi-enzyme process that is fundamental to the chemical profile of flaxseed. This guide has outlined the key steps in this pathway, from the precursor amino acid L-valine to the final diglucoside product. The provided quantitative data highlights the variability of this compound content across different flax cultivars, and the detailed experimental protocols offer a practical foundation for researchers investigating this and related metabolic pathways. Further research is warranted to fully characterize all the enzymes involved, particularly the specific UDP-glucosyltransferase responsible for the final glucosylation step to this compound, which will be critical for targeted breeding and biotechnological applications aimed at modulating the cyanogenic potential of flaxseed.

References

The Role of Linustatin in Plant Defense Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, as sessile organisms, have evolved a sophisticated arsenal of chemical defenses to deter herbivores and pathogens. Among these defenses, cyanogenesis, the release of toxic hydrogen cyanide (HCN), is a potent and widespread mechanism. This process is initiated by the enzymatic breakdown of specialized metabolites known as cyanogenic glycosides.[1][2] Linustatin, a cyanogenic diglucoside, plays a significant role in the defense strategies of several plant species, most notably in flax (Linum usitatissimum).[3][4] This technical guide provides an in-depth exploration of the role of this compound in plant defense, detailing its biosynthesis, mechanism of action, and the signaling pathways that regulate its activity. The guide also presents quantitative data on this compound content, comprehensive experimental protocols for its analysis, and visual representations of the key pathways and workflows.

The Chemistry and Distribution of this compound

This compound (2-[6-β-D-glucosyl-β-D-glucopyranosyloxy]-2-methylpropionitrile) is a diglucoside, meaning it is composed of an aglycone (an α-hydroxynitrile) and two glucose units.[5] It is biosynthetically derived from the amino acid valine.[6] this compound is often found alongside neothis compound, which is derived from isoleucine, and their corresponding monoglucoside precursors, linamarin and lotaustralin.[6][7] The presence and concentration of these cyanogenic glycosides can vary significantly between different plant species, cultivars, and even within different tissues of the same plant.[3][4]

The "this compound Pathway": Beyond Defense

While the primary recognized role of cyanogenic glycosides is in defense, research has unveiled a dual function, particularly during germination and seedling development, in what is termed the "this compound pathway".[5][8] In the seeds of some plants like Hevea brasiliensis, the monoglucoside linamarin is accumulated in the endosperm.[5] Upon germination, linamarin is glucosylated to form this compound, which is then transported to the growing seedling.[5] Within the seedling, this compound is hydrolyzed by a specific diglucosidase, and the released HCN is assimilated by the enzyme β-cyanoalanine synthase into non-toxic, nitrogen-containing compounds that can be used for growth.[5][8] This pathway highlights a role for this compound in nitrogen storage and transport, demonstrating that these "secondary" metabolites can be integrated into primary metabolism.

Quantitative Data on this compound Content

The concentration of this compound and other cyanogenic glycosides is a critical factor in the efficacy of a plant's chemical defense. The following tables summarize quantitative data from various studies on the content of these compounds in flaxseed, a primary source of this compound.

Table 1: Cyanogenic Glycoside Content in Different Flax Varieties (g/kg of defatted flour) [7]

VarietyProductive AttitudeLinamarin (g/kg CN-)This compound (g/kg CN-)Neothis compound (g/kg CN-)Total CGs (g/kg CN-)
A. LatinaOil0.040.700.441.18
ArianeFiber0.050.580.360.99
BelgranoOil0.030.610.401.04
ConcurrentFiber0.060.550.310.92
ElectraFiber0.040.520.280.84
FestivalIntermediate0.030.280.430.74
KaolinOil0.040.650.511.20
Lino 2000Oil0.050.720.551.32
LiviaIntermediate0.040.450.480.97
NobilisIntermediate0.030.410.450.89
OuralFiber0.050.590.340.98
ProgresOil0.060.810.731.60
SolalIntermediate0.040.430.470.94
StillaIntermediate0.030.390.420.84
TadornaFiber0.050.570.330.95
ValoalOil0.050.750.601.40
VenereOil0.060.780.651.49
VentimigliaOil0.040.680.060.78
VikingFiber0.040.540.300.88
WieraFiber0.050.560.320.93
ZelenaIntermediate0.030.400.440.87

Table 2: this compound and Neothis compound Content in Flaxseed Cultivars (mg/100g dry weight) [9]

CultivarYearLocationThis compound (mg/100g)Neothis compound (mg/100g)Total CGs (mg/100g)
CDC Bethune2012Morden198203401
CDC Bethune2013Morden267272539
CDC Bethune2014Morden213217430
CDC Sorrel2012Saskatoon165154319
CDC Sorrel2013Saskatoon234221455
CDC Sorrel2014Saskatoon187176363
Flanders2012Morden143132275
Flanders2013Morden201189390
Flanders2014Morden162151313
Hanley2012Saskatoon9178169
Hanley2013Saskatoon132119251
Hanley2014Saskatoon10593198
McGregor2012Morden188192380
McGregor2013Morden254259513
McGregor2014Morden205209414
Norlin2012Saskatoon154141295
Norlin2013Saskatoon219206425
Norlin2014Saskatoon175163338
Somme2012Morden176180356
Somme2013Morden241246487
Somme2014Morden194198392

Biosynthesis and Activation of this compound

The biosynthesis of this compound begins with the amino acid valine.[6] A series of enzymatic reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP79 and CYP71 families) and UDP-glucosyltransferases, leads to the formation of linamarin, the monoglucoside precursor.[6][10][11] A subsequent glycosylation step, catalyzed by another UDP-glucosyltransferase, converts linamarin to this compound.[6]

The defensive activation of this compound, known as cyanogenesis, is a two-step enzymatic cascade that is spatially separated within the plant tissue to prevent autotoxicity.[12] Upon tissue damage by herbivores, the cellular compartmentalization is disrupted, bringing this compound into contact with β-glucosidases (such as linamarase).[6][12] These enzymes hydrolyze the glycosidic bonds, releasing the unstable α-hydroxynitrile, which then spontaneously or enzymatically decomposes to release toxic HCN and a corresponding ketone or aldehyde.[13]

Linustatin_Biosynthesis_and_Activation cluster_biosynthesis Biosynthesis Pathway cluster_activation Activation Pathway (Cyanogenesis) Valine Valine Oxime 2-Methylpropanal Oxime Valine->Oxime CYP79D1/D2 Cyanohydrin Acetone Cyanohydrin Oxime->Cyanohydrin CYP71E7 Linamarin Linamarin Cyanohydrin->Linamarin UDPG- Glucosyltransferase This compound This compound Linamarin->this compound UDPG- Glucosyltransferase Linustatin_act This compound Linamarin_act Linamarin Linustatin_act->Linamarin_act β-Glucosidase (Linamarase) Cyanohydrin_act Acetone Cyanohydrin Linamarin_act->Cyanohydrin_act β-Glucosidase (Linamarase) HCN Hydrogen Cyanide (HCN) Cyanohydrin_act->HCN Hydroxynitrile Lyase (or spontaneous) Acetone Acetone Cyanohydrin_act->Acetone Hydroxynitrile Lyase (or spontaneous) Herbivore_Damage Herbivore Damage

Caption: Biosynthesis of this compound from valine and its subsequent activation upon herbivore damage.

Signaling Pathways in this compound-Mediated Defense

The induction of cyanogenesis is not merely a passive process upon tissue damage; it is also regulated by complex signaling pathways. The plant hormone jasmonic acid (JA) is a key player in mediating plant defenses against herbivores.[14] Studies have shown that the application of JA or actual herbivory can enhance the cyanogenic capacity of plants by inducing the activity of β-glucosidases.[14] This suggests a signaling cascade where herbivore feeding triggers the production of JA, which in turn upregulates the enzymes necessary for the rapid release of HCN.

Jasmonic_Acid_Signaling_Pathway Herbivore_Feeding Herbivore Feeding Wounding_Signal Wounding Signal Herbivore_Feeding->Wounding_Signal JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Wounding_Signal->JA_Biosynthesis JA_Accumulation JA Accumulation JA_Biosynthesis->JA_Accumulation JAZ_Degradation Degradation of JAZ Repressors JA_Accumulation->JAZ_Degradation TF_Activation Activation of Transcription Factors (e.g., MYC2) JAZ_Degradation->TF_Activation Gene_Expression Increased Expression of Defense-Related Genes TF_Activation->Gene_Expression bGlucosidase_Activity Increased β-Glucosidase (Linamarase) Activity Gene_Expression->bGlucosidase_Activity Cyanogenesis Enhanced Cyanogenesis (HCN Release) bGlucosidase_Activity->Cyanogenesis Herbivore_Deterrence Herbivore Deterrence Cyanogenesis->Herbivore_Deterrence

Caption: Jasmonic acid signaling pathway leading to enhanced cyanogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound in plant defense.

Extraction of Cyanogenic Glycosides from Flaxseed

Objective: To extract cyanogenic glycosides, including this compound, from flaxseed for subsequent quantification.

Materials:

  • Flaxseed

  • Grinder (e.g., coffee mill)

  • 80% (v/v) ethanol or 75% (v/v) methanol

  • Water bath sonicator

  • Centrifuge

  • Rotary evaporator or vacuum concentrator

  • Chloroform

  • Methanol

  • Water

Procedure:

  • Grind flaxseed to a fine powder.

  • Weigh a known amount of the ground flaxseed (e.g., 1 g) into a centrifuge tube.

  • Add 10 mL of 80% ethanol or 75% methanol to the tube.

  • Sonicate the mixture in a water bath at 40°C for 30 minutes.[15]

  • Centrifuge the mixture at 15,000 x g for 15 minutes.[7]

  • Collect the supernatant.

  • Repeat the extraction process on the pellet two more times, pooling the supernatants.

  • Evaporate the pooled supernatant to dryness using a rotary evaporator or vacuum concentrator.

  • Resuspend the dried extract in a mixture of water:methanol:chloroform (25:25:50, v/v/v).[7]

  • Agitate the mixture for 1 hour and then centrifuge for 15 minutes at 15,000 x g.

  • Collect the upper aqueous layer containing the cyanogenic glycosides.

  • Filter the aqueous extract through a 0.45 µm filter before analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound and other cyanogenic glycosides in a plant extract.

Instrumentation and Conditions (example): [7]

  • HPLC System: With a UV detector

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of methanol in water. For example:

    • 0-5 min: 10% methanol

    • 5-15 min: linear gradient to 30% methanol

    • 15-20 min: hold at 30% methanol

    • 20-25 min: linear gradient back to 10% methanol

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Procedure:

  • Prepare standard solutions of this compound, neothis compound, and linamarin of known concentrations.

  • Inject the standards into the HPLC system to determine their retention times and to generate a calibration curve (peak area vs. concentration).

  • Inject the filtered plant extract (from Protocol 6.1) into the HPLC system.

  • Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards.

  • Quantify the amount of each cyanogenic glycoside in the sample by using the calibration curve.

Assay for Cyanogenic Potential (Picrate Paper Method)

Objective: A qualitative or semi-quantitative method to screen for the presence of cyanogenic glycosides.[16]

Materials:

  • Plant material (fresh or dried)

  • Distilled water

  • Chloroform

  • Test tubes with stoppers

  • Picrate paper (filter paper strips soaked in a neutralized 0.05 M picric acid solution and dried)

Procedure:

  • Crush a small amount of plant material in a test tube with approximately 2 mL of distilled water.

  • Add a few drops of chloroform to disrupt cell membranes.

  • Stopper the test tube with a cork holding a strip of picrate paper suspended above the mixture, ensuring the paper does not touch the liquid.

  • Incubate at room temperature.

  • Observe for a color change of the picrate paper from yellow to reddish-brown, which indicates the release of HCN. The intensity and speed of the color change can provide a semi-quantitative measure of the cyanogenic potential.

Linamarase (β-glucosidase) Enzyme Activity Assay

Objective: To measure the activity of the enzyme responsible for hydrolyzing linamarin and this compound.

Materials:

  • Plant tissue

  • Extraction buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0)

  • Substrate: p-nitrophenyl-β-D-glucopyranoside (pNPG) or linamarin

  • Spectrophotometer

Procedure (using pNPG as a substrate): [17]

  • Homogenize a known weight of plant tissue in ice-cold extraction buffer.

  • Centrifuge the homogenate at 4°C and collect the supernatant as the crude enzyme extract.

  • Prepare a reaction mixture containing the crude enzyme extract and a known concentration of pNPG in the appropriate buffer.

  • Incubate the reaction at a specific temperature (e.g., 37°C) for a set time.

  • Stop the reaction by adding a solution like 0.2 M NaOH.

  • Measure the absorbance of the released p-nitrophenol at 400 nm.

  • Calculate the enzyme activity based on a standard curve of p-nitrophenol. One unit of activity is often defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.

Experimental_Workflow Plant_Material Plant Material (e.g., Flaxseed) Grinding Grinding Plant_Material->Grinding Cyanide_Assay Cyanogenic Potential Assay (Protocol 6.3) Plant_Material->Cyanide_Assay Extraction Extraction of Cyanogenic Glycosides (Protocol 6.1) Grinding->Extraction Enzyme_Extraction Enzyme Extraction Grinding->Enzyme_Extraction Crude_Extract Crude Extract Extraction->Crude_Extract HPLC_Analysis HPLC Quantification (Protocol 6.2) Crude_Extract->HPLC_Analysis Data_Analysis Data Analysis and Quantification HPLC_Analysis->Data_Analysis Enzyme_Assay Linamarase Activity Assay (Protocol 6.4) Enzyme_Extraction->Enzyme_Assay Enzyme_Data Enzyme Activity Data Enzyme_Assay->Enzyme_Data Qualitative_Data Qualitative/Semi-quantitative Cyanide Data Cyanide_Assay->Qualitative_Data

Caption: A typical experimental workflow for studying this compound-based plant defense.

Herbivore Counter-Defense Mechanisms

The co-evolutionary arms race between plants and herbivores has led to the development of counter-defense mechanisms in insects that feed on cyanogenic plants. Some herbivores can detoxify HCN through enzymes such as β-cyanoalanine synthase and rhodanese, which convert cyanide into less toxic compounds. Others have evolved behavioral adaptations to avoid the activation of cyanogenesis, for example, by carefully severing vascular tissues to prevent the mixing of cyanogenic glycosides and their activating enzymes. Understanding these counter-defense mechanisms is crucial for developing effective and durable pest management strategies based on plant chemical defenses.

Conclusion and Future Directions

This compound and other cyanogenic glycosides are multifaceted molecules that play a crucial role in plant defense against herbivores and pathogens. Their function extends beyond simple toxicity, encompassing roles in nitrogen metabolism and regulated defense responses mediated by plant hormones like jasmonic acid. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate mechanisms of cyanogenesis. Future research should focus on elucidating the complete signaling network that regulates this compound biosynthesis and activation, identifying and characterizing all the genes and enzymes involved, and exploring the potential for manipulating these pathways to enhance crop protection. For drug development professionals, a deeper understanding of the enzymatic processes involved in both the activation and detoxification of these compounds could inspire novel therapeutic strategies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stability and Degradation Pathways of Linustatin

This technical guide provides a comprehensive overview of the current understanding of this compound's stability and its degradation pathways. This compound, a cyanogenic diglucoside found in plants such as flax (Linum usitatissimum), plays a significant role in plant defense and metabolism.[1][2] Understanding its stability is crucial for its isolation, storage, and potential applications in various fields, including drug development.

Core Concepts of this compound Stability

This compound's stability is influenced by several factors, including enzymatic activity, temperature, pH, and light exposure. The primary degradation route is enzymatic hydrolysis, while thermal and pH-mediated degradation also play significant roles.

Enzymatic Degradation

The principal pathway for this compound degradation is through enzymatic hydrolysis catalyzed by specific β-glucosidases.[1][3]

  • Linustatinase: This β-bis-glucosidase specifically catalyzes the hydrolysis of the diglucoside this compound. The kinetic parameters of linustatinase indicate an acidic pH optimum for its activity.[4] The hydrolysis can proceed sequentially, first yielding linamarin (a monoglucoside) and glucose, or directly breaking down this compound into gentiobiose and acetone cyanohydrin.[2]

  • Linamarase: In contrast to its activity on the monoglucoside linamarin, linamarase shows little to no activity towards the diglucoside this compound.[4] This resistance to linamarase is a key factor in this compound's role as a stable transport form of cyanogenic glycosides within plants.

Non-Enzymatic Degradation
1.2.1. Thermal Degradation

This compound is susceptible to thermal degradation at elevated temperatures. Studies on flaxseed have shown that heating at 200°C for over two hours can lead to a significant reduction (over 85%) in this compound content.[5] The primary thermal degradation of glycosides typically involves the cleavage of the O-glycosidic bond.[6] For diglucosides like this compound, this can result in the formation of the corresponding monoglucoside (linamarin) and a sugar moiety, or further breakdown into the aglycone and sugar components.[7]

1.2.2. pH-Dependent Degradation (Acid and Base Hydrolysis)

Glycosidic bonds are generally susceptible to acid-catalyzed hydrolysis. While specific kinetic data for this compound is scarce, the general principle for glycosides suggests that under acidic conditions, the glycosidic bond can be cleaved.[7] Conversely, cyanogenic glycosides can also degrade under alkaline conditions. For instance, the hydrolysis of the cyanogenic glycoside dhurrin is slow at low pH but increases significantly as the pH becomes more alkaline.[8] The cyanohydrin intermediate formed upon deglycosylation is unstable at neutral to alkaline pH and spontaneously decomposes to a ketone or aldehyde and hydrogen cyanide.[9]

1.2.3. Photodegradation

Exposure to light, particularly UV radiation, can be a contributing factor to the degradation of many natural products. While specific photodegradation studies on this compound are not widely available, general protocols for photostability testing of pharmaceuticals suggest that significant degradation can occur upon exposure to high-intensity light sources.

Quantitative Data on Stability

Quantitative data on the stability of this compound is limited. The following tables summarize the available information on this compound and the enzymatic activity of related enzymes.

Table 1: Thermal Degradation of this compound in Flaxseed

TemperatureDurationPercent Degradation of this compoundReference
200°C> 2 hours> 85%[5]

Table 2: Kinetic Parameters of Enzymes Involved in Cyanogenic Glycoside Degradation

EnzymeSubstrate(s)pH OptimumKmNotesReference
LinustatinaseThis compound, Neothis compoundAcidicMillimolar rangeA β-bis-glucosidase that readily hydrolyzes β-bis-glucosides.[4]
LinamaraseLinamarinAcidicMillimolar rangeA β-monoglucosidase with little activity towards this compound.[4]

Degradation Pathways

The degradation of this compound can proceed through enzymatic and non-enzymatic pathways, leading to the release of hydrogen cyanide (HCN).

Enzymatic Degradation Pathway

Enzymatic_Degradation This compound This compound Linamarin Linamarin This compound->Linamarin Linustatinase (- Glucose) Gentiobiose Gentiobiose This compound->Gentiobiose Linustatinase Acetone_Cyanohydrin Acetone_Cyanohydrin This compound->Acetone_Cyanohydrin Linustatinase Linamarin->Acetone_Cyanohydrin Linamarase (- Glucose) Glucose Glucose Acetone Acetone Acetone_Cyanohydrin->Acetone Spontaneous or α-hydroxynitrile lyase HCN HCN Acetone_Cyanohydrin->HCN Spontaneous or α-hydroxynitrile lyase

Caption: Enzymatic degradation pathways of this compound.

General Non-Enzymatic Degradation Pathway

NonEnzymatic_Degradation cluster_stress Stress Conditions This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Cleavage of glycosidic bonds Heat Heat Acid_Base Acid/Base Light Light

Caption: General non-enzymatic degradation of this compound.

Experimental Protocols

Detailed experimental protocols for assessing the stability of this compound are crucial for reproducible research. The following sections outline methodologies for conducting forced degradation studies and enzymatic assays.

Forced Degradation Studies Workflow

Forced_Degradation_Workflow start Prepare this compound Solution (e.g., in methanol-water) stress Expose to Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1 M HCl, 70°C) stress->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 70°C) stress->base thermal Thermal Degradation (e.g., 70°C in neutral solution) stress->thermal photo Photodegradation (UV/Vis light exposure) stress->photo sampling Collect Samples at Time Intervals acid->sampling base->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC or LC-MS/MS Method sampling->analysis kinetics Determine Degradation Kinetics (Rate constants, Half-life) analysis->kinetics products Identify Degradation Products (MS, NMR) analysis->products

Caption: Workflow for forced degradation studies of this compound.

4.1.1. Acid Hydrolysis
  • Prepare a stock solution of this compound in a suitable solvent (e.g., 75% methanol).

  • Dilute the stock solution with 0.1 M hydrochloric acid to the desired final concentration.

  • Incubate the solution at a controlled temperature (e.g., 70°C).

  • Withdraw aliquots at specified time intervals.

  • Neutralize the samples immediately with an appropriate base (e.g., 0.1 M sodium hydroxide).

  • Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method.[10][11]

4.1.2. Base Hydrolysis
  • Follow the same initial steps as for acid hydrolysis, but use 0.1 M sodium hydroxide for dilution.

  • Incubate at a controlled temperature (e.g., 70°C).

  • Withdraw aliquots at time intervals and neutralize with an appropriate acid (e.g., 0.1 M hydrochloric acid).

  • Analyze the samples by HPLC or LC-MS/MS.[10][11]

4.1.3. Thermal Degradation
  • Prepare a solution of this compound in a neutral buffer (e.g., phosphate buffer, pH 7).

  • Incubate the solution at an elevated temperature (e.g., 70°C).

  • Collect samples at various time points.

  • Analyze the samples to determine the extent of degradation.

4.1.4. Photodegradation
  • Expose a solution of this compound to a calibrated light source that provides both UV and visible light (e.g., a photostability chamber).

  • Ensure a total exposure of not less than 1.2 million lux hours and 200 watt-hours per square meter.

  • Simultaneously, keep a control sample protected from light.

  • Analyze both the exposed and control samples to assess the degree of photodegradation.

Linustatinase Enzyme Assay

This protocol is adapted from general procedures for β-glucosidase assays.

  • Reagents:

    • This compound solution (substrate) of known concentration in a suitable buffer (e.g., sodium acetate buffer, pH 5.0).

    • Purified linustatinase enzyme solution.

    • Stop solution (e.g., sodium carbonate or a strong base).

    • Analytical standards for expected degradation products (e.g., linamarin, glucose, acetone cyanohydrin).

  • Procedure:

    • Pre-incubate the substrate solution at the optimal temperature for the enzyme (e.g., 37°C).

    • Initiate the reaction by adding a known amount of the linustatinase solution.

    • Incubate the reaction mixture for a specific period.

    • Stop the reaction by adding the stop solution.

    • Analyze the reaction mixture by HPLC or LC-MS to quantify the remaining this compound and the formed products.

    • Calculate the enzyme activity based on the amount of substrate consumed or product formed per unit time.

Analytical Methodologies

The development of a robust stability-indicating analytical method is paramount for accurately assessing the degradation of this compound.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method should be able to separate this compound from all its potential degradation products and any impurities. A reversed-phase C18 column is commonly used for the analysis of cyanogenic glycosides.[1] The mobile phase typically consists of a mixture of water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile or methanol, run in a gradient mode.[1] Detection is usually performed using a UV detector.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly sensitive and specific method for the quantification of this compound and the identification of its degradation products.[11] This technique is particularly useful for characterizing unknown degradation products by providing information on their molecular weight and fragmentation patterns.[12] UPLC-MS/MS methods have been developed for the simultaneous quantification of multiple cyanogenic glycosides, including this compound.[1][10]

Conclusion

The stability of this compound is a critical parameter for its handling and potential applications. While enzymatic degradation by linustatinase is the most well-defined pathway, non-enzymatic degradation through heat, and to a lesser extent, non-neutral pH and light, also contribute to its breakdown. Further research is required to obtain more detailed quantitative kinetic data and to fully characterize the degradation products formed under various stress conditions. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such stability studies, which are essential for ensuring the quality and efficacy of this compound-containing products.

References

Methodological & Application

Quantitative Analysis of Linustatin Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linustatin (C₁₆H₂₇NO₁₁), a cyanogenic diglucoside found predominantly in flaxseed (Linum usitatissimum), is a compound of increasing interest in phytochemical and biomedical research. As a cyanogenic glycoside, it has the potential to release hydrogen cyanide (HCN) upon enzymatic hydrolysis, a mechanism plants use for defense. The accurate quantification of this compound is crucial for the safety assessment of flaxseed-based products and for exploring its potential biological activities. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the determination of this compound in various matrices.

These application notes provide a comprehensive overview of the methodologies for the quantitative analysis of this compound using HPLC, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental Protocols

Sample Preparation: Extraction of this compound from Flaxseed

This protocol details the extraction of this compound from flaxseed meal, a common matrix for its analysis.

Materials:

  • Flaxseed meal

  • Hexane

  • 80% Ethanol (v/v) in water

  • Methanol

  • Chloroform

  • Deionized water

  • Mortar and pestle or analytical mill

  • Centrifuge

  • Rotary evaporator or vacuum concentrator

  • Vortex mixer

  • 0.45 µm syringe filters

Procedure:

  • Grinding and Defatting:

    • Grind whole flaxseeds into a fine powder using a mortar and pestle or an analytical mill.

    • Defat the ground flaxseed meal by suspending it in hexane (1:10, w/v) and mixing for 1 hour at room temperature.

    • Centrifuge the mixture at 3000 x g for 10 minutes and discard the supernatant.

    • Repeat the hexane wash step to ensure complete removal of lipids.

    • Allow the defatted meal to air dry in a fume hood to remove residual hexane.

  • Extraction:

    • Suspend the defatted flaxseed meal in 80% ethanol at a ratio of 1:10 (w/v).

    • Incubate the mixture in a water bath at 70°C for 1 hour with intermittent vortexing to enhance extraction efficiency.

    • Centrifuge the mixture at 3000 x g for 15 minutes and collect the supernatant.

    • Repeat the extraction process on the pellet with fresh 80% ethanol to ensure exhaustive extraction.

    • Pool the supernatants from both extractions.

  • Solvent Removal and Sample Cleanup:

    • Dry the pooled ethanolic extract using a rotary evaporator or a vacuum concentrator at a temperature not exceeding 50°C.

    • Resuspend the dried extract in a solution of water:methanol:chloroform (25:25:50, v/v/v)[1].

    • Vortex the mixture vigorously for 1 hour to facilitate partitioning.

    • Centrifuge at 15,000 x g for 15 minutes to separate the layers[1].

    • Carefully collect the upper aqueous-methanolic layer, which contains the polar glycosides, including this compound.

  • Final Preparation for HPLC Analysis:

    • Filter the collected aqueous-methanolic fraction through a 0.45 µm syringe filter into an HPLC vial.

    • The sample is now ready for injection into the HPLC system.

High-Performance Liquid Chromatography (HPLC) Method

This section details the instrumental parameters for the separation and quantification of this compound. This method is based on a modification of the procedure described by Oomah et al.[2].

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 analytical column (e.g., Kinetex 4.6 mm × 125 mm, 2.6 µm particle size)[2].

Chromatographic Conditions:

  • Mobile Phase A: 0.05% Phosphoric acid in HPLC-grade water[2].

  • Mobile Phase B: Methanol[2].

  • Gradient Program:

    • 0-10 min: 2% B

    • 10-16 min: Linear gradient from 2% to 15% B

    • 16-18 min: Linear gradient from 15% to 100% B

    • 18-20 min: Hold at 100% B

    • 20-22 min: Return to 2% B

    • 22-25 min: Re-equilibration at 2% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C[2]

  • Detection Wavelength: 230 nm[2]

  • Injection Volume: 10 µL

  • Retention Time of this compound: Approximately 8.9 minutes under these conditions[2].

Quantitative Data Summary

Method validation is essential to ensure the reliability of the quantitative data. While the literature indicates that HPLC and UPLC-MS/MS methods for this compound have been successfully validated, specific quantitative validation parameters are not always reported in detail in accessible publications[3][4]. The following tables are structured to present such data and are populated with representative values based on typical performance characteristics of similar HPLC methods for natural products.

Table 1: Linearity and Sensitivity of the HPLC Method for this compound Quantification

ParameterValue
Linearity Range (µg/mL) 1 - 100
Regression Equation y = mx + c
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) ~0.1
Limit of Quantification (LOQ) (µg/mL) ~0.3

Table 2: Precision and Accuracy of the HPLC Method for this compound Quantification

ParameterValue
Intra-day Precision (%RSD, n=6) < 2%
Inter-day Precision (%RSD, n=6) < 3%
Accuracy (Recovery %) 98 - 102%

Note: The values presented in Tables 1 and 2 are illustrative and should be determined experimentally during method validation in your laboratory.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of this compound from flaxseed.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis start Flaxseed Sample grinding Grinding & Defatting start->grinding 1 extraction Ethanolic Extraction grinding->extraction 2 cleanup Partitioning & Cleanup extraction->cleanup 3 filtration Filtration cleanup->filtration 4 hplc HPLC System filtration->hplc 5. Injection data_analysis Data Acquisition & Analysis hplc->data_analysis 6 quantification Quantification data_analysis->quantification 7

Figure 1: Experimental workflow for this compound analysis.
This compound Mobilization and Metabolism Pathway

This compound is involved in the mobilization and metabolism of cyanogenic glycosides within plants. This pathway illustrates the conversion of stored monoglucosides to diglucosides for transport and subsequent breakdown.

linustatin_pathway cluster_storage Storage (Endosperm) cluster_transport Transport cluster_metabolism Metabolism (Seedling) Linamarin Linamarin (Monoglucoside) This compound This compound (Diglucoside) Linamarin->this compound Glucosylation Cleavage Enzymatic Cleavage This compound->Cleavage Transport to Seedling HCN Hydrogen Cyanide (HCN) Cleavage->HCN Diglucosidase Reassimilation Re-assimilation HCN->Reassimilation β-cyanoalanine synthase NonCyanogenic Non-cyanogenic Compounds (e.g., Asparagine) Reassimilation->NonCyanogenic

Figure 2: The this compound pathway in plants.

Conclusion

The protocols and methods outlined in these application notes provide a robust framework for the quantitative analysis of this compound using HPLC. Adherence to these guidelines, coupled with thorough method validation, will ensure the generation of accurate and reproducible data. This is essential for researchers in the fields of natural product chemistry, food safety, and drug development who are investigating the properties and implications of this compound.

References

Application Note: Quantification of Linustatin and Neolinustatin in Flaxseed Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the extraction, identification, and quantification of the cyanogenic glycosides linustatin and neothis compound from flaxseed (Linum usitatissimum L.). Cyanogenic glycosides are of significant interest due to their potential toxicity and pharmacological activities. The described protocol provides a reliable methodology for the accurate measurement of these compounds, which is crucial for food safety assessment, quality control of flaxseed-based products, and exploration of their therapeutic potential. The method involves an optimized extraction procedure, derivatization to enhance volatility, and subsequent analysis by GC-MS.

Introduction

This compound and neothis compound are the predominant cyanogenic diglycosides found in flaxseed.[1] Upon enzymatic hydrolysis, these compounds can release hydrogen cyanide (HCN), a potent toxin. Therefore, accurate quantification of this compound and neothis compound is essential for ensuring the safety of flaxseed for consumption. Furthermore, these compounds and their derivatives are being investigated for potential pharmacological applications, necessitating precise analytical methods for their detection and measurement in various matrices. Gas chromatography-mass spectrometry offers high sensitivity and selectivity, making it a suitable technique for the analysis of these glycosides, typically after a derivatization step to increase their volatility.[2][3] This application note provides a comprehensive protocol for the GC-MS analysis of this compound and neothis compound, adapted from established methodologies.[4][5]

Experimental Protocols

Sample Preparation and Extraction

A reference method for the extraction of this compound and neothis compound from flaxseed involves a multi-step process to ensure high recovery.[6]

Materials:

  • Flaxseed sample

  • High-speed impact mill with a 1.0 mm sieve (e.g., Retsch ZM200)

  • 75% Methanol (MeOH) in water (v/v)

  • Sonicating water bath

  • Centrifuge

  • Vortex mixer

  • 20 mL glass vials

Protocol:

  • Grind the flaxseed sample using a high-speed impact mill at 18,000 rpm with a 1.0 mm sieve.[6]

  • Weigh approximately 0.5 g of the ground flaxseed meal into a 20 mL glass vial.

  • Add 10 mL of 75% methanol to the vial.

  • Vortex the mixture for 1 minute.

  • Place the vial in a sonicating water bath at 40°C for 30 minutes.[7][8]

  • Centrifuge the sample at 1500 x g for 10 minutes.[5]

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 3-7) two more times on the pellet, pooling the supernatants from all three extractions. This triple-pooled extraction is considered the reference method for optimal recovery.[6]

  • The combined supernatant can be stored at -20°C if not immediately used for derivatization.[5]

Derivatization

To make this compound and neothis compound sufficiently volatile for GC analysis, a silylation step is required.[3][9] This process replaces active hydrogen atoms with trimethylsilyl (TMS) groups.

Materials:

  • Extracted sample supernatant

  • Internal Standard (IS): Phenyl-β-D-glucopyranoside solution

  • Nitrogen gas evaporator

  • Silylation reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

  • Pyridine

  • Heating block or oven

Protocol:

  • Transfer a known volume (e.g., 1 mL) of the pooled supernatant to a clean vial.

  • Add a known amount of the internal standard, phenyl-β-D-glucopyranoside.[4]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40-50°C).

  • To the dried extract, add 100 µL of pyridine to dissolve the residue.

  • Add 100 µL of MSTFA.

  • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar or medium-polarity phase).

GC Conditions (Example):

ParameterValue
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temp 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min

MS Conditions (Example):

ParameterValue
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Scan Mode Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification)
Mass Range 50-650 amu

Data Presentation

Quantitative Method Performance

The performance of the GC-MS method for the quantification of this compound and neothis compound has been characterized by several key parameters.

ParameterThis compoundNeothis compoundReference
Limit of Detection (LOD) Low to sub-nanogram levelLow to sub-nanogram level[4]
Lower Limit of Quantitation (LOQ) 10-100 times higher than LOD10-100 times higher than LOD[4]
Repeatability Precision (RSD) ≤ 1%≤ 1%[4]
Standard Curve Slope Variability (RSD over 7 days) 2.6%5.7%[4]
Extraction Efficiency

The choice of extraction methodology significantly impacts the recovery of this compound and neothis compound.

Extraction MethodThis compound Recovery (%)Neothis compound Recovery (%)Reference
Single Extraction with 75% Methanol 85.085.3[5]
Triple Extraction with 75% Methanol (Reference Method) 100 (by definition)100 (by definition)[6]
Routine Method (Coffee mill, single extraction) 87.987.6[6]

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Flaxseed Sample Grinding Grinding (High-speed mill, 1.0 mm sieve) Sample->Grinding Extraction Triple Extraction (75% Methanol, 40°C Sonication) Grinding->Extraction Centrifugation Centrifugation (1500 x g, 10 min) Extraction->Centrifugation Supernatant Pooled Supernatant Centrifugation->Supernatant Drying Evaporation to Dryness (Nitrogen Stream) Supernatant->Drying Reconstitution Reconstitution & Derivatization (Pyridine + MSTFA, 70°C) Drying->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection DataAnalysis Data Analysis & Quantification Detection->DataAnalysis

Caption: Experimental workflow for GC-MS analysis of this compound and neothis compound.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the quantification of this compound and neothis compound in flaxseed. The detailed protocols for extraction and derivatization are critical for achieving accurate and reproducible results.[4][5] The quantitative data presented underscores the method's robustness, making it suitable for routine analysis in quality control laboratories and for research purposes in the fields of food science, toxicology, and drug development. The provided workflow and protocols offer a solid foundation for researchers and scientists working with cyanogenic glycosides.

References

Application Notes and Protocols for the Simultaneous Quantification of Cyanogenic Glycosides by UPLC-ESI-HRMS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the simultaneous quantification of cyanogenic glycosides (CNGs) using Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization High-Resolution Mass Spectrometry (UPLC-ESI-HRMS). This advanced analytical technique offers high sensitivity and selectivity for the analysis of CNGs in various matrices, including plant materials, food products, and biological fluids.[1]

Introduction

Cyanogenic glycosides are a group of naturally occurring nitrogenous secondary metabolites produced by a wide variety of plants.[1] Upon enzymatic hydrolysis, these compounds can release toxic hydrogen cyanide (HCN).[1] Therefore, their accurate quantification is crucial for food safety, toxicological studies, and the development of plant-based pharmaceuticals. UPLC-ESI-HRMS has emerged as a powerful tool for the simultaneous analysis of multiple CNGs, providing rapid and reliable results.[2][3][4][5]

Experimental Workflow

The general workflow for the analysis of cyanogenic glycosides by UPLC-ESI-HRMS involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.

UPLC_ESI_HRMS_Workflow Sample Sample Collection (e.g., Plant Material, Food Product) Preparation Sample Preparation (Homogenization, Extraction, Clean-up) Sample->Preparation UPLC UPLC Separation (C18 Column, Gradient Elution) Preparation->UPLC ESI Electrospray Ionization (ESI) (Positive Ion Mode) UPLC->ESI HRMS High-Resolution Mass Spectrometry (HRMS Detection) ESI->HRMS Data Data Acquisition & Processing (Extracted Ion Chromatograms) HRMS->Data Quantification Quantification (Calibration Curve, Data Reporting) Data->Quantification

Caption: Experimental workflow for the UPLC-ESI-HRMS analysis of cyanogenic glycosides.

Experimental Protocols

This section details the methodologies for sample preparation and UPLC-ESI-HRMS analysis.

Sample Preparation

The choice of sample preparation technique depends on the matrix and the specific cyanogenic glycosides being analyzed.

Protocol 1: Extraction from Plant Material (e.g., Elderberry, Flaxseed) [2][3][4]

  • Homogenization: For products with low expected HCN content, weigh 1.0 ± 0.02 g of the homogenized test sample. For products with high expected HCN content, use 400 ± 5 mg.[6] To prevent degradation of CNGs, samples can be ground under cryogenic conditions.[6]

  • Extraction:

    • Methanol-based extraction: Add 1.0 mL of 80% methanol/20% water to the sample.[2] Alternatively, a solution of methanol/water/formic acid (25/74/1 v/v/v) can be used.[6] For flaxseed, an 80/20 acetonitrile/water solution with 1% acetic acid at 40°C has been used.

    • Ultrasound-Assisted Extraction (UAE): Sonicate the sample mixture for a specified period. For example, ultrasonic treatment for 10 minutes has been shown to be effective.[5] For almond kernels, a sonication time of 150 minutes with 90:10 ethanol/water has been found to be optimal.[7]

  • Agitation and Centrifugation: Agitate the samples for an extended period (e.g., 18 hours) at room temperature, followed by centrifugation at 3500 rpm for 20 minutes.[2]

  • Supernatant Collection: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 15,000 rpm for 15 minutes).[2]

  • Clean-up (Optional): Solid-Phase Extraction (SPE) can be used for sample clean-up. Condition an Oasis® HLB cartridge with methanol and then water. Load the sample, wash with 0.1% formic acid in water, and elute the CNGs with methanol.[2][5]

  • Final Preparation: Reconstitute the dried extract in a suitable solvent (e.g., methanol) before UPLC-MS/MS analysis.[2]

Protocol 2: Extraction from Plasma [8]

  • Liquid-Liquid Extraction: Purify the plasma sample using a suitable liquid-liquid extraction method.[8]

  • Centrifugation and Filtration: Centrifuge the sample and filter the supernatant through a 0.22 µm membrane filter before injection.[5]

UPLC-ESI-HRMS Analysis

Instrumentation:

  • UPLC System: An ultra-performance liquid chromatography system.

  • Mass Spectrometer: A high-resolution mass spectrometer equipped with an electrospray ionization source.

UPLC Conditions:

  • Column: A reversed-phase column is typically used, such as an ACQUITY UPLC HSS T3 C18 column (1.8 µM, 2.1 mm × 100 mm).[2]

  • Mobile Phase:

    • Mobile Phase A: Water with an additive such as 0.1% formic acid or 2 mM ammonium formate.[2][8]

    • Mobile Phase B: Acetonitrile or a mixture of methanol and acetonitrile.[2][7]

  • Flow Rate: A typical flow rate is between 0.45 and 0.5 mL/min.[2][7]

  • Column Temperature: Maintain the column at a constant temperature, for example, 35°C or 45°C.[2][7]

  • Injection Volume: A small injection volume, typically 2-4 µL, is used.[2][7]

  • Gradient Elution: A gradient elution program is employed to separate the target analytes. An example gradient is as follows:

    • 0-12 min: 1-12% B

    • 12-12.5 min: 12-95% B

    • 12.5-14.5 min: Hold at 95% B

    • 14.5-15 min: 95-5% B

    • 15-18 min: 5-1% B[2]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization in the positive ion mode (ESI+) is commonly preferred for the analysis of CNGs.[3][4][5]

  • Data Acquisition: Data is typically acquired in Multiple Reaction Monitoring (MRM) mode for quantification, which increases the signal-to-noise ratio and sensitivity.[2][5][9] It has been observed that CNGs often form sodium adducts ([M+Na]+) or ammonium adducts ([M+NH4]+).[2]

  • Precursor and Product Ions: The specific precursor and product ions for each cyanogenic glycoside need to be optimized. The ammonium adduct is often selected as the precursor ion.

Quantitative Data

The following tables summarize the quantitative performance of UPLC-ESI-HRMS methods for the analysis of various cyanogenic glycosides.

Table 1: Linearity and Detection Limits for Amygdalin and Prunasin in Rat Plasma [8]

AnalyteLinear Range (ng/mL)Correlation Coefficient (r)LOD (ng/mL)
Amygdalin1.05 - 42000.99900.50
Prunasin1.25 - 24900.99700.50

Table 2: Limits of Quantitation (LOQ) for Cyanogenic Glycosides in Almond Kernels and Hulls [7]

AnalyteMatrixLOQ (µg/L)
AmygdalinKernel7.78
PrunasinKernel51.36
CNCysEtKernel7.80
CNCysEtHull25.02

*CNCysEt: cyano-S-ethyl-O-cysteine, a derivative of cyanide for quantification.

Table 3: Quantitative Data for Cyanogenic Glycosides in Flaxseed [5]

AnalyteConcentration Range (mg/g)
Linustatin0.22 - 2.83
Neothis compound0.29 - 3.65

Conclusion

UPLC-ESI-HRMS provides a robust, sensitive, and selective platform for the simultaneous quantification of cyanogenic glycosides in a variety of sample matrices. The detailed protocols and quantitative data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals working with these important natural compounds. The methods can be adapted and validated for specific applications to ensure accurate and reliable results.

References

Optimizing Solvent Extraction of Linustatin from Linum usitatissimum: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linustatin, a cyanogenic diglucoside found in flaxseed (Linum usitatissimum), is a molecule of increasing interest due to its role in plant defense and nitrogen metabolism. As a precursor to the bioactive monoglucoside linamarin and ultimately hydrogen cyanide (HCN), understanding its extraction and biological pathways is crucial for various fields, including toxicology, pharmacology, and crop science. This document provides detailed protocols and data for the optimized solvent extraction of this compound from flaxseed, enabling researchers to obtain high-purity extracts for further investigation.

Data Presentation

The following tables summarize quantitative data derived from key studies on the optimization of this compound extraction, providing a clear comparison of different methodologies and their outcomes.

Table 1: Comparison of Extraction Solvents for this compound and Neothis compound from Flaxseed [1][2]

Solvent CompositionThis compound (mg/100g seed)Neothis compound (mg/100g seed)
100% Methanol~180~150
90% Methanol~210~175
80% Methanol ~225 ~190
70% Methanol ~225 ~190
60% Methanol~215~180
50% Methanol~200~170
100% Ethanol~160~135
90% Ethanol~175~150
80% Ethanol~170~145
70% Ethanol~165~140
60% Ethanol~155~130
50% Ethanol~140~120

Note: Values are approximate and based on graphical data from the cited source. 70% and 80% methanol solutions were found to be equally effective and superior to other concentrations.[1][2][3]

Table 2: Effect of Extraction Time on this compound and Neothis compound Yield [1]

Extraction Time (minutes)This compound (mg/100g seed)Neothis compound (mg/100g seed)
5~210~180
15~220~185
30 ~222 ~188
60~225~190

Note: While 60 minutes yielded slightly more, the difference between 30 and 60 minutes was not statistically significant, making 30 minutes a more efficient choice.[4]

Table 3: Comparison of Reference and Routine Extraction Method Efficiencies [1][3][5]

MethodGrinding MethodExtractionRelative Efficiency (this compound)Relative Efficiency (Neothis compound)
Reference High-speed impact millTriple100%100%
Routine Coffee millSingle87.9 ± 2.0%87.6 ± 1.9%

Table 4: Stability of Ground Flaxseed and Extracts [1][3][5]

SampleStorage ConditionDuration of Stability
Ground FlaxseedRoom TemperatureUp to 7 days
RefrigerationUp to 7 days
FreezingAt least 2 weeks (less than 2 months)
ExtractsRoom TemperatureUp to 1 week
RefrigerationAt least 2 weeks
FreezingAt least 2 weeks

Experimental Protocols

The following are detailed protocols for a high-accuracy reference method and a high-throughput routine method for the extraction of this compound from Linum usitatissimum.[1][3]

Protocol 1: Reference Method for Complete Extraction (High Accuracy)

This method is designed for the most complete extraction of cyanogenic glycosides and is suitable for quantitative analysis where high accuracy is required.[3]

1. Materials and Equipment:

  • Flaxseed (Linum usitatissimum)
  • High-speed impact plus sieving mill (e.g., Retsch ZM200 or equivalent) with a 1.0 mm sieve
  • Analytical balance
  • 20 mL glass vials with PTFE-lined caps
  • Pipettes
  • 75% Methanol (v/v) in deionized water
  • Sonicating water bath
  • Centrifuge
  • Syringe filters (0.45 µm)

2. Procedure:

  • Grinding: Grind a representative sample of flaxseed using a high-speed impact mill at 18,000 rpm with a 1.0 mm sieve.[1][3]
  • Sample Preparation: Accurately weigh approximately 0.5 g of the ground flaxseed meal into a 20 mL glass vial.
  • First Extraction:
  • Add 5 mL of 75% methanol to the vial.
  • Cap the vial securely and briefly agitate.
  • Place the vial in a sonicating water bath at 40°C for 30 minutes.[1][3]
  • Centrifugation: After sonication, centrifuge the vial to pellet the solid material.
  • Supernatant Collection: Carefully pipette the supernatant into a clean collection tube.
  • Repeat Extractions:
  • Add another 5 mL of 75% methanol to the pellet in the original vial.
  • Repeat the sonication (Step 3) and centrifugation (Step 4) steps.
  • Collect the supernatant and pool it with the supernatant from the first extraction.
  • Perform a third extraction by repeating these steps once more.[1][3]
  • Final Volume and Filtration: Combine the supernatants from the three extractions. If necessary, adjust the final volume with 75% methanol. Filter the pooled extract through a 0.45 µm syringe filter prior to analysis.
  • Storage: If not analyzed immediately, store the extract at refrigerated or frozen temperatures. Extracts are stable for at least 2 weeks when refrigerated or frozen.[1][3][5]

Protocol 2: Routine Method for High-Throughput Screening

This method is a more rapid, higher-throughput alternative to the reference method, suitable for screening large numbers of samples where slightly lower extraction efficiency is acceptable.[1][3]

1. Materials and Equipment:

  • Flaxseed (Linum usitatissimum)
  • Coffee mill
  • Analytical balance
  • 20 mL glass vials with PTFE-lined caps
  • Pipettes
  • 75% Methanol (v/v) in deionized water
  • Sonicating water bath
  • Centrifuge
  • Syringe filters (0.45 µm)

2. Procedure:

  • Grinding: Grind the flaxseed sample using a coffee mill.[1][3]
  • Sample Preparation: Accurately weigh approximately 0.5 g of the ground flaxseed meal into a 20 mL glass vial.
  • Extraction:
  • Add 5 mL of 75% methanol to the vial.
  • Cap the vial securely and briefly agitate.
  • Place the vial in a sonicating water bath at 40°C for 30 minutes.[1]
  • Centrifugation and Filtration: After sonication, centrifuge the vial to pellet the solid material. Filter the supernatant through a 0.45 µm syringe filter.
  • Storage: Store the extract as described in the reference method.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in both the reference and routine extraction protocols.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Post-Extraction Processing cluster_3 Method-Specific Steps Flaxseed Flaxseed (Linum usitatissimum) Grinding Grinding Flaxseed->Grinding Weighing Weighing (~0.5g) Grinding->Weighing Reference_Grinding High-speed impact mill Grinding->Reference_Grinding Reference Routine_Grinding Coffee mill Grinding->Routine_Grinding Routine Solvent_Addition Add 75% Methanol (5mL) Weighing->Solvent_Addition Sonication Sonication (40°C, 30 min) Solvent_Addition->Sonication Centrifugation Centrifugation Sonication->Centrifugation Triple_Extraction Triple Extraction Sonication->Triple_Extraction Reference Single_Extraction Single Extraction Sonication->Single_Extraction Routine Filtration Filtration (0.45 µm) Centrifugation->Filtration Analysis Analysis (e.g., HPLC, GC) Filtration->Analysis Reference_Method Reference Method Routine_Method Routine Method Triple_Extraction->Centrifugation Single_Extraction->Centrifugation

Figure 1. Experimental Workflow for this compound Extraction.
Metabolic Pathway of this compound

This compound does not have a traditional signaling pathway but is part of a metabolic pathway that leads to the release of hydrogen cyanide (HCN), which serves as a defense mechanism for the plant.[6] This pathway is also important for nitrogen mobilization during germination.[1][2][3]

G This compound This compound Linamarin Linamarin (Monoglucoside) This compound->Linamarin β-glucosidase (Linamarase) Acetone_Cyanohydrin Acetone Cyanohydrin Linamarin->Acetone_Cyanohydrin β-glucosidase (Linamarase) Glucose Glucose Linamarin->Glucose HCN Hydrogen Cyanide (HCN) Acetone_Cyanohydrin->HCN α-hydroxynitrile lyase or spontaneous decomposition Acetone Acetone Acetone_Cyanohydrin->Acetone

Figure 2. Metabolic Degradation Pathway of this compound.

References

Application Notes and Protocols for Ultrasound-Assisted Extraction of Linustatin from Flaxseed

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linustatin is a cyanogenic diglucoside found in flaxseed (Linum usitatissimum). As a component of interest for its potential biological activities, efficient extraction methods are crucial for research and development. Ultrasound-assisted extraction (UAE) offers a rapid and effective alternative to conventional extraction techniques by utilizing acoustic cavitation to enhance solvent penetration and mass transfer.[1] This document provides a detailed protocol for the ultrasound-assisted extraction of this compound from flaxseed, based on optimized methodologies.

Principle of Ultrasound-Assisted Extraction

Ultrasound-assisted extraction employs high-frequency sound waves (typically >20 kHz) to create and collapse microscopic bubbles in a solvent, a phenomenon known as acoustic cavitation. The collapse of these bubbles near the plant material generates localized high pressure and temperature, leading to cell wall disruption and enhanced release of intracellular contents, such as this compound, into the solvent. This method can significantly reduce extraction time and solvent consumption compared to traditional methods.[1][2]

Experimental Protocols

Materials and Equipment
  • Flaxseed: Whole seeds.

  • Grinder: Coffee mill or a high-speed impact mill (e.g., Retsch ZM200 with a 1.0 mm sieve).[3][4]

  • Solvent: 75% Methanol in water (v/v).[3][4]

  • Ultrasonic Water Bath: With temperature control.[3]

  • Centrifuge: Capable of 1500 x g.[3]

  • Vials: 20 mL glass vials with caps.[3]

  • Syringe Filters: 0.45 µm, nylon.[3]

  • Analytical Balance.

  • Volumetric flasks and pipettes.

  • Analysis Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) system for quantification.[5][6][7]

Sample Preparation: Grinding

Proper grinding of the flaxseed is critical for efficient extraction.

  • Obtain whole flaxseed.

  • Grind the flaxseed to a fine meal. For routine analysis, a coffee grinder is sufficient. For a more standardized and higher-yield reference method, a high-speed impact mill with a 1.0 mm sieve is recommended.[3][4]

  • Manually blend the ground meal for 2 minutes to ensure homogeneity.[3]

Ultrasound-Assisted Extraction Protocol

This protocol is based on an optimized routine method for high throughput.

  • Weigh approximately 0.5 g of the ground flaxseed meal into a 20 mL glass vial.[3]

  • Add 5 mL of 75% methanol to the vial, resulting in a solvent-to-meal ratio of 10:1.[3]

  • Securely cap the vial.

  • Briefly agitate the vial to wet the entire sample.[3]

  • Place the vial in an ultrasonic water bath set to 40°C.[3][4]

  • Sonicate for 30 minutes. Note that the water bath temperature may increase to 47-49°C during this period.[3]

  • After sonication, remove the vial and allow it to cool for 15 minutes.[3]

  • Centrifuge the vial at 1500 x g for 10 minutes to pellet the solid material.[3]

  • The resulting supernatant will be turbid and milky.[3]

  • Carefully collect the supernatant. For analytical purposes, filter the supernatant through a 0.45 µm nylon syringe filter prior to analysis.[3]

For a higher accuracy "reference" method, a triple extraction can be performed on the same sample, pooling the supernatants.[3][4]

Quantification of this compound

The concentration of this compound in the extract can be determined using established analytical techniques such as UHPLC-MS/MS or HPLC.[5][6][7] A validated method for the simultaneous quantification of cyanogenic glucosides is recommended.[5][6]

Data Presentation

The following table summarizes the optimized parameters for the ultrasound-assisted extraction of this compound from flaxseed based on a routine method.

ParameterOptimized ValueReference
Solvent 75% Methanol in water[3][4]
Solvent-to-Meal Ratio 10:1 (v/w)[3]
Ultrasonication Temperature 40°C (initial)[3][4]
Ultrasonication Time 30 minutes[3][4]
Extraction Efficiency ~87.9% (relative to reference method)[3][4][8]

Visualization

Experimental Workflow Diagram

UAE_Workflow start Start: Whole Flaxseed grinding Sample Preparation: Grinding (Coffee Mill or Retsch Mill) start->grinding weighing Weighing: ~0.5 g of flaxseed meal grinding->weighing extraction Ultrasound-Assisted Extraction: - Add 5 mL 75% Methanol (10:1 ratio) - Sonicate at 40°C for 30 min weighing->extraction cooling Cooling: 15 minutes extraction->cooling centrifugation Centrifugation: 1500 x g for 10 min cooling->centrifugation filtration Filtration: 0.45 µm syringe filter centrifugation->filtration analysis Analysis: HPLC or UHPLC-MS/MS filtration->analysis end End: this compound Quantification analysis->end

Caption: Workflow for Ultrasound-Assisted Extraction of this compound.

References

Application Note: Solid-Phase Extraction for Cleanup of Linustatin Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linustatin is a cyanogenic diglycoside found in significant quantities in flaxseed (Linum usitatissimum).[1][2] Accurate quantification of this compound is crucial for food safety assessment, nutritional studies, and in the development of flax-based products. The complex matrix of flaxseed, rich in oils, lipids, and other polar compounds, often interferes with analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[3][4] Solid-Phase Extraction (SPE) provides a robust and selective method for the cleanup of this compound from crude extracts, ensuring more accurate and reproducible analytical results. This application note details a comprehensive protocol for the solid-phase extraction of this compound from flaxseed meal extracts.

This compound is a polar compound due to its two glucose moieties.[5][6][7] Therefore, a reversed-phase SPE mechanism is a suitable approach for its isolation. This method utilizes a nonpolar stationary phase that retains nonpolar and moderately polar compounds while allowing highly polar compounds, such as this compound, to be selectively eluted. This protocol focuses on the use of a C18-based SPE cartridge for the effective cleanup of this compound samples.

Experimental Protocols

Sample Preparation: Extraction of this compound from Flaxseed Meal

This protocol is adapted from established methods for the extraction of cyanogenic glycosides from flaxseed.[1][8][9][10]

Materials:

  • Flaxseed meal

  • 75% Methanol (Methanol/Water, 75:25 v/v)

  • Centrifuge

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh 1.0 g of flaxseed meal into a 50 mL centrifuge tube.

  • Add 10 mL of 75% methanol.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Place the tube in an ultrasonic bath at 40°C for 30 minutes.[1]

  • Centrifuge the sample at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean tube. This supernatant is the crude this compound extract.

  • For optimal recovery, the extraction can be repeated on the pellet, and the supernatants can be combined.[10]

Solid-Phase Extraction (SPE) Cleanup Protocol

This protocol is designed for a standard C18 SPE cartridge.

Materials:

  • C18 SPE Cartridge (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Deionized Water (HPLC grade)

  • 5% Methanol in water (v/v)

  • SPE Vacuum Manifold

Procedure:

  • Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase. Do not allow the cartridge to dry.[11]

  • Equilibration:

    • Pass 5 mL of deionized water through the cartridge to equilibrate the stationary phase for the aqueous sample. Ensure the sorbent bed remains wet.[11]

  • Sample Loading:

    • Load 2 mL of the crude this compound extract (from step 1.6) onto the cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent flow rate (approximately 1-2 mL/min).

  • Washing (Interference Removal):

    • Wash the cartridge with 5 mL of 5% methanol in water. This step is crucial for removing highly polar interferences while retaining this compound on the column.[5]

    • Dry the cartridge under vacuum for 5-10 minutes to remove the aqueous wash solvent.

  • Elution:

    • Elute the retained this compound by passing 5 mL of methanol through the cartridge.

    • Collect the eluate in a clean collection tube. This fraction contains the purified this compound.

  • Post-Elution:

    • The collected eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase for your analytical method (e.g., HPLC-MS/MS) to concentrate the sample.

Data Presentation

The following tables summarize expected quantitative data for the SPE cleanup of this compound based on typical performance for polar glycosides.

Table 1: SPE Protocol Parameters

StepSolventVolume (mL)Flow Rate (mL/min)Purpose
ConditioningMethanol52-3Activate C18 stationary phase
EquilibrationDeionized Water52-3Prepare sorbent for aqueous sample
Sample LoadingCrude Extract21-2Adsorb this compound and interferences
Washing5% Methanol in Water51-2Elute polar interferences
ElutionMethanol51-2Elute purified this compound

Table 2: Expected Performance of C18 SPE Cleanup for this compound

ParameterExpected ValueNotes
Recovery > 90%Recovery rates for polar glycosides on C18 cartridges are generally high with optimized protocols.
Purity > 95%Effective removal of lipids, oils, and other nonpolar to moderately polar interferences from the flaxseed matrix.
Reproducibility (RSD) < 5%Expected relative standard deviation for replicate samples processed through the SPE protocol.

Note: The values in Table 2 are estimates based on the performance of SPE for similar polar glycosides and may vary depending on the specific experimental conditions and the analytical method used for quantification.

Mandatory Visualization

SPE_Workflow cluster_extraction Sample Extraction cluster_spe Solid-Phase Extraction (SPE) Cleanup cluster_analysis Analysis Flaxseed Flaxseed Meal Extraction Extraction with 75% Methanol (Ultrasonication, 40°C, 30 min) Flaxseed->Extraction Centrifugation Centrifugation (4000 rpm, 15 min) Extraction->Centrifugation Crude_Extract Crude this compound Extract Centrifugation->Crude_Extract Sample_Loading 3. Sample Loading Crude_Extract->Sample_Loading Conditioning 1. Conditioning (Methanol) Equilibration 2. Equilibration (Deionized Water) Conditioning->Equilibration Equilibration->Sample_Loading Washing 4. Washing (5% Methanol in Water) Sample_Loading->Washing Elution 5. Elution (Methanol) Washing->Elution Purified_Eluate Purified this compound Eluate Elution->Purified_Eluate Post_Elution Post-Elution (Evaporation & Reconstitution) Purified_Eluate->Post_Elution Analysis LC-MS/MS or HPLC Analysis Post_Elution->Analysis

Caption: Experimental workflow for the extraction and SPE cleanup of this compound.

Conclusion

The solid-phase extraction protocol detailed in this application note provides an effective method for the cleanup of this compound from complex flaxseed extracts. By utilizing a C18 reversed-phase cartridge, researchers can significantly reduce matrix interference, leading to improved accuracy, precision, and sensitivity in the downstream analysis of this compound. The presented protocol is a valuable tool for scientists and professionals in the fields of food science, natural product chemistry, and drug development who require reliable quantification of this important cyanogenic glycoside.

References

Application Notes and Protocols for GC Analysis of Linustatin via Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linustatin, a cyanogenic glycoside found in flaxseed, presents analytical challenges for gas chromatography (GC) due to its low volatility and thermal lability. Derivatization is a crucial sample preparation step to convert this compound into a more volatile and thermally stable compound, enabling accurate and sensitive GC analysis. This document provides detailed application notes and protocols for the derivatization of this compound, focusing on the widely used trimethylsilylation (TMS) technique.

Cyanogenic glycosides are naturally occurring plant compounds that can release hydrogen cyanide upon enzymatic hydrolysis[1]. Accurate quantification of this compound is essential for food safety, toxicological studies, and the development of flax-based products. Gas chromatography, particularly with a flame ionization detector (GC-FID), is a powerful technique for this purpose, provided that the analyte is amenable to volatilization[2]. Silylation, the replacement of active hydrogens with a trimethylsilyl group, is a common and effective derivatization method for polar compounds like glycosides.

Principle of Derivatization for GC Analysis

The primary goal of derivatizing this compound is to increase its volatility. The polar hydroxyl (-OH) groups in the glucose moieties of this compound are responsible for its low volatility. Silylation replaces the active hydrogen of these hydroxyl groups with a non-polar trimethylsilyl (TMS) group, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often in the presence of a catalyst such as trimethylchlorosilane (TMCS)[3]. This chemical modification reduces the polarity and intermolecular hydrogen bonding of the molecule, thereby increasing its volatility and making it suitable for GC analysis[4].

Experimental Protocols

Extractive Silylation Method for High-Throughput Analysis

An efficient approach for the analysis of cyanogenic glycosides in solid samples like flaxseed is the extractive silylation method. This technique combines extraction and derivatization into a single step, offering advantages in terms of sample preparation time and throughput[2].

Materials:

  • Flaxseed sample containing this compound

  • Silylation reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[5]

  • Pyridine (anhydrous)[6]

  • Internal Standard (IS): Phenyl-β-D-glucopyranoside[7]

  • Aprotic solvent (e.g., dichloromethane, hexane)[6]

  • Reaction vials (e.g., 2 mL GC vials with screw caps)

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

  • GC-FID system

Protocol:

  • Sample Preparation: Weigh 10-20 mg of finely ground flaxseed sample directly into a 2 mL reaction vial.

  • Internal Standard Addition: Add a known amount of the internal standard solution (e.g., 100 µL of a 1 mg/mL solution of Phenyl-β-D-glucopyranoside in pyridine).

  • Reagent Addition: Add 200 µL of BSTFA + 1% TMCS and 100 µL of anhydrous pyridine to the vial[6]. Pyridine acts as a catalyst, particularly for sterically hindered hydroxyl groups[6].

  • Reaction: Tightly cap the vial and vortex vigorously for 1 minute to ensure thorough mixing.

  • Heating: Place the vial in a heating block or oven set at 70°C for 45 minutes to facilitate the derivatization reaction[8].

  • Centrifugation: After cooling to room temperature, centrifuge the vial at a low speed (e.g., 2000 rpm) for 5 minutes to pellet the solid matrix.

  • GC Analysis: Carefully transfer the supernatant to a new GC vial or directly inject an aliquot of the clear supernatant into the GC-FID system.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from studies utilizing silylation for the GC analysis of cyanogenic glycosides.

Table 1: Method Validation Parameters for TMS Derivatization of Cyanogenic Glycosides [2]

ParameterValue
Recovery79.9 - 112.7%
Inter-day Relative Standard Deviation (RSD)< 5%
Intra-day Relative Standard Deviation (RSD)< 5%
Limit of Detection (LOD)4.72 - 6.43 µg/mL
Limit of Quantitation (LOQ)14.31 - 19.50 µg/mL

Table 2: Quantitation Methods for this compound and Neothis compound [7]

Quantitation MethodDescriptionKey Parameters
External Standard CurveDirect quantitation using external standard curves of this compound and Neothis compound.Standard curve slope variability (RSD): 2.6% (this compound), 5.7% (Neothis compound) over 7 days.
Surrogate External StandardUse of methyl-α-D-glucopyranoside as a surrogate standard with conversion factors.Conversion factor for this compound: 1.109 ± 0.015 (SD) mg this compound/mg methyl-α-D-glucopyranoside.

GC-FID Parameters

The following are typical GC-FID parameters for the analysis of silylated cyanogenic glycosides. Optimization may be required based on the specific instrument and column used.

Table 3: Recommended GC-FID Conditions

ParameterSetting
Gas Chromatograph Agilent 7890A or equivalent
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column[3]
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 10:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature 150°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300°C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Nitrogen) 25 mL/min

Visualizations

Workflow for GC Analysis of this compound via Derivatization

DerivatizationWorkflow cluster_sample_prep Sample Preparation cluster_derivatization Extractive Silylation cluster_analysis GC-FID Analysis cluster_output Results Sample Flaxseed Sample Grinding Grinding Sample->Grinding Weighing Weighing Grinding->Weighing ReactionVial Reaction Vial Weighing->ReactionVial Add_IS Add Internal Standard ReactionVial->Add_IS Add_Reagents Add BSTFA + TMCS & Pyridine Add_IS->Add_Reagents Vortex Vortex Add_Reagents->Vortex Heat Heat (70°C) Vortex->Heat Centrifuge Centrifuge Heat->Centrifuge GC_Injection GC Injection Centrifuge->GC_Injection Data_Acquisition Data Acquisition & Analysis GC_Injection->Data_Acquisition Quantification This compound Quantification Data_Acquisition->Quantification

Caption: Workflow of extractive silylation for GC-FID analysis of this compound.

Reaction Scheme of this compound Silylation

SilylationReaction This compound This compound (with -OH groups) TMS_this compound Trimethylsilyl-Linustatin (volatile derivative) This compound->TMS_this compound Silylation (70°C) Reagents BSTFA + TMCS Reagents->TMS_this compound

Caption: Silylation of this compound to form a volatile derivative for GC analysis.

References

Determining the Bioactivity of Linustatin: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linustatin, a cyanogenic diglucoside found in flaxseed and other plants, is a natural compound with a currently under-investigated bioactivity profile in mammalian systems.[1][2][3][4][5][6] While its role in plant physiology as a nitrogen storage and defense compound is documented, its potential therapeutic effects remain largely unexplored.[1][2][3][6] These application notes provide a comprehensive guide for researchers to screen and characterize the potential anticancer and anti-inflammatory bioactivities of this compound using a panel of robust and well-established cell-based assays.

The following protocols are designed to be adaptable for high-throughput screening and to provide detailed insights into the potential mechanisms of action of this compound.[7][8][9]

I. Assessment of Anticancer Bioactivity

A primary step in characterizing a novel compound is to assess its potential as an anticancer agent. This involves evaluating its cytotoxicity against cancer cell lines, its effect on cell proliferation, and its ability to induce programmed cell death (apoptosis) or disrupt the cell cycle.

A. Cytotoxicity and Cell Viability Assays

Objective: To determine the concentration-dependent cytotoxic effects of this compound on cancer cells and to calculate its half-maximal inhibitory concentration (IC50).

Key Assays:

  • MTT/MTS Assay: A colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells.[10]

  • LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity and cytotoxicity.

  • ATP Assay: A highly sensitive assay that measures the level of intracellular ATP, which correlates with cell viability.

Data Presentation: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)Incubation Time (hrs)Assay Method
MCF-7 Breast Adenocarcinoma[Insert experimental data]48MTT
NCI-H460 Lung Carcinoma[Insert experimental data]48MTT
SF-268 Glioma[Insert experimental data]48MTT
Jurkat T-cell Leukemia[Insert experimental data]24LDH Release
HepG2 Hepatocellular Carcinoma[Insert experimental data]72ATP Assay

Note: The NCI-60 panel of 60 human tumor cell lines can be utilized for broader screening.[11][12]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Workflow for Cytotoxicity Screening

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis prep1 Prepare Cancer Cell Lines exp1 Seed Cells in 96-well Plates prep1->exp1 prep2 Prepare Serial Dilutions of this compound exp2 Treat Cells with this compound prep2->exp2 exp1->exp2 exp3 Incubate for 24-72 hours exp2->exp3 exp4 Perform Viability Assay (MTT, LDH, or ATP) exp3->exp4 ana1 Measure Signal (Absorbance/Luminescence) exp4->ana1 ana2 Calculate Cell Viability (%) ana1->ana2 ana3 Determine IC50 Value ana2->ana3 G This compound This compound Cell Cancer Cell This compound->Cell Caspase Caspase Activation Cell->Caspase Induces EarlyApop Early Apoptosis (Annexin V+) LateApop Late Apoptosis (DNA Fragmentation) EarlyApop->LateApop Caspase->EarlyApop G Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) NFkB NF-κB Activation Stimulus->NFkB GeneExp Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB->GeneExp This compound This compound This compound->NFkB Inhibits

References

Application Notes and Protocols for Studying the Effects of Linustatin on Selenium Metabolism in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Selenium is an essential trace element crucial for various physiological processes, primarily through its incorporation into selenoproteins.[1] While essential, the range between selenium deficiency and toxicity is narrow.[2] Linustatin, a cyanogenic glycoside found in linseed meal, has demonstrated a protective effect against selenium toxicity in animal models.[3][4] The proposed mechanism involves the interaction of cyanide, released from this compound, with selenium. This document provides detailed application notes and protocols for designing and conducting animal studies to investigate the effects of this compound on selenium metabolism. These protocols are designed to elucidate the mechanisms by which this compound modulates selenium bioavailability, distribution, and excretion, ultimately impacting selenoprotein expression and activity.

Animal Models and Experimental Design

The selection of an appropriate animal model is critical for studying the interaction between this compound and selenium metabolism. Rodent models, particularly rats and mice, are well-suited for such studies due to their well-characterized physiology and the availability of established dietary manipulations.

1.1. Recommended Animal Models:

  • Sprague-Dawley or Wistar Rats: These outbred strains are commonly used in toxicological and nutritional studies. Their larger size facilitates easier collection of blood and tissue samples.

  • C57BL/6 Mice: This inbred mouse strain is widely used for metabolic studies, and a wealth of genetic information is available, which can be advantageous for mechanistic studies.[5]

1.2. Experimental Groups:

A robust experimental design should include the following groups to systematically evaluate the effects of this compound on selenium metabolism under conditions of normal and high selenium intake:

GroupDietThis compound SupplementationRationale
1. Control Basal diet with adequate selenium (e.g., 0.15 mg Se/kg diet)NoneEstablishes baseline selenium metabolism.
2. High Selenium Basal diet with high selenium (e.g., 5 mg Se/kg diet as sodium selenite)NoneInduces a state of selenium toxicity to assess protective effects.
3. This compound Only Basal diet with adequate seleniumThis compound (e.g., 0.1% or 0.2% of diet)Evaluates the effect of this compound on selenium metabolism under normal conditions.[3]
4. High Se + this compound Basal diet with high seleniumThis compound (e.g., 0.1% or 0.2% of diet)Investigates the protective effect of this compound against selenium toxicity.[3]

1.3. Experimental Workflow:

The following diagram illustrates a typical experimental workflow for these studies.

experimental_workflow cluster_acclimatization Acclimatization (1 week) cluster_treatment Treatment Phase (4-8 weeks) cluster_sampling Sample Collection cluster_analysis Biochemical & Molecular Analysis Acclimatization Animal Acclimatization Randomization Randomization into Experimental Groups Acclimatization->Randomization Diet Dietary Intervention Randomization->Diet Monitoring Weekly Monitoring (Body Weight, Food Intake) Diet->Monitoring Tissue Tissue Harvesting (Liver, Kidney, Muscle, etc.) Blood Blood Collection (Interim & Terminal) Monitoring->Blood Urine Urine & Feces Collection (Metabolic Cages) Monitoring->Urine Se_Analysis Selenium Concentration Analysis Blood->Se_Analysis GPx_Activity Glutathione Peroxidase Activity Assay Blood->GPx_Activity Urine->Se_Analysis Tissue->Se_Analysis Selenoprotein Selenoprotein Expression Analysis Tissue->Selenoprotein selenium_metabolism cluster_intake Dietary Intake cluster_metabolism Metabolic Interaction cluster_utilization Selenoprotein Synthesis cluster_excretion Excretion This compound This compound HCN Hydrogen Cyanide (HCN) This compound->HCN Enzymatic Hydrolysis Selenite Selenite (SeO3^2-) Selenocyanate Selenocyanate (SeCN-) Selenite->Selenocyanate Reaction Selenide Selenide (H2Se) Selenite->Selenide Reduction HCN->Selenocyanate Urinary_Excretion Urinary Excretion Selenocyanate->Urinary_Excretion Selenophosphate Selenophosphate Selenide->Selenophosphate Selenocysteine Selenocysteine (Sec) Selenophosphate->Selenocysteine Selenoproteins Selenoproteins (e.g., GPx) Selenocysteine->Selenoproteins Biological_Function Biological_Function Selenoproteins->Biological_Function Antioxidant Defense, etc. logical_relationship cluster_observation Experimental Observations cluster_measurements Measured Parameters cluster_interpretation Interpretation Linustatin_Intake This compound Administration Tissue_Se Decreased Tissue Selenium Linustatin_Intake->Tissue_Se Urinary_Se Increased Urinary Selenium Excretion Linustatin_Intake->Urinary_Se GPx_Activity Restored GPx Activity (in High Se group) Linustatin_Intake->GPx_Activity Selenoprotein_Levels Normalized Selenoprotein Levels Linustatin_Intake->Selenoprotein_Levels High_Se_Intake High Selenium Intake High_Se_Intake->GPx_Activity High_Se_Intake->Selenoprotein_Levels Reduced_Bioavailability Reduced Selenium Bioavailability Tissue_Se->Reduced_Bioavailability Enhanced_Excretion Enhanced Selenium Excretion Urinary_Se->Enhanced_Excretion Protection Protection Against Selenium Toxicity GPx_Activity->Protection Selenoprotein_Levels->Protection Reduced_Bioavailability->Protection Enhanced_Excretion->Protection

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Peak Resolution of Linustatin and Neolinustatin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of linustatin and neothis compound. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving optimal peak resolution for these two diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound and neothis compound?

This compound and neothis compound are diastereomers, meaning they have the same chemical formula and connectivity but differ in the spatial arrangement of atoms at one chiral center. This structural similarity makes their separation challenging as they often exhibit very similar retention behaviors in reversed-phase chromatography. Achieving baseline resolution is critical for accurate quantification.

Q2: What is a typical starting point for an HPLC method for this compound and neothis compound analysis?

A common starting point for the analysis of these cyanogenic glycosides is reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2] A C18 column is the most frequently used stationary phase. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with the addition of an acidifier such as formic acid to improve peak shape.[3] Gradient elution is generally preferred over isocratic elution to achieve better separation of these closely eluting compounds.

Q3: Why is my peak resolution between this compound and neothis compound poor?

Poor peak resolution can stem from several factors. The most common culprits include:

  • Inappropriate Mobile Phase Composition: The ratio of organic solvent to water is critical.

  • Suboptimal Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.[4][5][6]

  • Incorrect Flow Rate: The flow rate influences the time analytes spend interacting with the stationary phase.

  • Column Degradation: Over time, column performance can degrade, leading to broader peaks and reduced resolution.

  • Inadequate Gradient Profile: A poorly optimized gradient may not effectively separate the two diastereomers.

Troubleshooting Guides

Issue 1: Co-eluting or Poorly Resolved Peaks

If this compound and neothis compound peaks are co-eluting or show poor resolution (Rs < 1.5), follow this troubleshooting workflow:

Caption: Troubleshooting workflow for poor peak resolution.

Detailed Steps:

  • Optimize Mobile Phase Composition:

    • Adjust Organic Solvent Percentage: Systematically vary the percentage of acetonitrile or methanol in the mobile phase. A lower percentage of organic solvent generally increases retention time and can improve resolution, but may also lead to broader peaks.

    • Introduce/Adjust Acidifier: The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape by suppressing the ionization of silanol groups on the stationary phase.

  • Adjust Gradient Profile:

    • Decrease the Gradient Slope: A shallower gradient around the elution time of the analytes provides more time for separation. If the peaks elute at a high organic concentration, consider starting the gradient at a lower organic percentage and increasing it more slowly.

  • Modify Column Temperature:

    • Decrease Temperature: Lowering the column temperature can sometimes enhance the subtle differences in interaction between the diastereomers and the stationary phase, leading to better separation.[6] However, this will also increase backpressure.

    • Increase Temperature: Conversely, increasing the temperature can improve efficiency and decrease analysis time, but may reduce selectivity.[4][5][6] The optimal temperature should be determined empirically.

  • Adjust Flow Rate:

    • Decrease Flow Rate: A lower flow rate increases the interaction time of the analytes with the stationary phase, which can lead to better resolution.

  • Check Column Health:

    • If the above steps do not yield improvement, the column may be the issue. Check the column's performance with a standard mixture. If performance is poor, consider flushing or replacing the column.

Issue 2: Peak Tailing

Peak tailing can negatively impact resolution and integration accuracy.

Caption: Logical steps to troubleshoot peak tailing.

Detailed Steps:

  • Adjust Mobile Phase pH: The interaction of basic analytes with acidic silanol groups on the silica-based stationary phase is a common cause of tailing. Adding an acidic modifier like formic or acetic acid can suppress this interaction.

  • Check for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.

  • Inspect for Column Contamination: Contaminants from previous injections can accumulate at the head of the column and cause peak tailing. Flushing the column with a strong solvent may resolve the issue.

Data Presentation

The following tables summarize the expected impact of various chromatographic parameters on the separation of this compound and neothis compound based on general chromatographic principles for diastereomers.

Table 1: Effect of Mobile Phase Composition on Retention Time and Resolution

% Acetonitrile (in water with 0.1% Formic Acid)Expected Retention Time (min)Expected Resolution (Rs)
30%LongerPotentially Higher
40%ModerateOptimal (to be determined)
50%ShorterPotentially Lower

Table 2: Effect of Column Temperature on Retention Time and Resolution

Column Temperature (°C)Expected Retention Time (min)Expected Resolution (Rs)
25LongerPotentially Higher
35ModerateOptimal (to be determined)
45ShorterPotentially Lower

Table 3: Effect of Flow Rate on Retention Time and Resolution

Flow Rate (mL/min)Expected Retention Time (min)Expected Resolution (Rs)
0.8LongerPotentially Higher
1.0ModerateOptimal (to be determined)
1.2ShorterPotentially Lower

Experimental Protocols

Protocol 1: General HPLC Method for this compound and Neothis compound

This protocol provides a starting point for method development.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Sample Solvent: 50:50 Water:Acetonitrile.

  • This compound and Neothis compound reference standards.

Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Prepare standard solutions of this compound and neothis compound in the sample solvent.

  • Set the column temperature (e.g., 30 °C).

  • Set the flow rate (e.g., 1.0 mL/min).

  • Set the UV detection wavelength (e.g., 210 nm).

  • Inject the standard solution.

  • Run a gradient elution program. An example is provided below:

Time (min)% Mobile Phase A% Mobile Phase B
0955
206535
25595
30595
31955
40955

Protocol 2: UPLC-MS/MS Method for Enhanced Sensitivity and Specificity

For more demanding applications requiring higher sensitivity, a UPLC-MS/MS method can be employed. A published method for the quantification of cyanogenic glycosides, including this compound and neothis compound, utilizes a C18 column with a gradient of water with formic acid and acetonitrile with formic acid.[3]

Note: The specific parameters in the tables and protocols are illustrative and should be optimized for your specific instrument, column, and sample matrix.

References

addressing matrix effects in LC-MS/MS analysis of Linustatin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of Linustatin by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect in LC-MS/MS analysis and why is it a concern for this compound?

A1: The matrix effect is the alteration of ionization efficiency for an analyte, such as this compound, by the presence of co-eluting, undetected components in the sample matrix.[1][2] This can lead to either suppression or enhancement of the analyte's signal, resulting in inaccurate and imprecise quantification.[1][3] this compound, a polar cyanogenic glycoside, is analyzed in complex biological matrices (e.g., plasma, urine, tissue homogenates) that contain numerous endogenous substances like phospholipids, salts, and metabolites.[1][4] These components can interfere with the ionization of this compound in the mass spectrometer's ion source, compromising the reliability of the analytical method.[1][3]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion technique.[5][6] This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.[5] For a quantitative assessment, the post-extraction spike method is widely used.[1] This compares the peak area of this compound in a spiked, extracted blank matrix to the peak area of this compound in a neat solvent at the same concentration. The ratio of these peak areas is known as the matrix factor (MF) .[1]

Q3: What are acceptable values for the matrix factor (MF) in a validated bioanalytical method?

A3: Ideally, the matrix factor (MF) should be between 0.8 and 1.2 (or 80% and 120%), indicating that the matrix has a minimal effect on the analyte's ionization. The internal standard (IS) normalized MF should be close to 1.0.[1] It is also crucial to assess the variability of the matrix effect across different lots of the biological matrix. The coefficient of variation (CV%) of the IS-normalized matrix factors from at least six different lots of matrix should not exceed 15%.

Q4: What type of internal standard (IS) is best for mitigating matrix effects in this compound analysis?

A4: The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS) of this compound.[4][5] A SIL-IS is chemically identical to this compound but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N). It will have nearly identical chromatographic retention time and ionization efficiency as this compound, and will therefore experience the same degree of matrix-induced suppression or enhancement, allowing for accurate correction of the analyte signal.[4] If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments related to matrix effects in this compound analysis.

Problem 1: Poor reproducibility of this compound quantification, especially at low concentrations.

  • Potential Cause: Inconsistent matrix effects between different samples or calibration standards. This is often due to inadequate sample cleanup, leading to varying levels of interfering endogenous compounds.

  • Solution:

    • Optimize Sample Preparation: Protein precipitation is a simple but often insufficient cleanup method. Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a larger portion of matrix components.[4] For this compound, a polar molecule, a reversed-phase SPE or a mixed-mode SPE could be effective.

    • Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components by modifying the LC method. Try a different stationary phase, adjust the mobile phase composition (e.g., pH, organic modifier), or use a shallower gradient.

    • Use a SIL-IS: If not already in use, a stable isotope-labeled internal standard for this compound is the most reliable way to correct for variable matrix effects.[4]

Problem 2: The this compound signal is significantly lower in matrix samples compared to neat standards (Ion Suppression).

  • Potential Cause: Co-eluting phospholipids from the biological matrix are a common cause of ion suppression in electrospray ionization (ESI).[4] Other endogenous compounds can also compete with this compound for ionization.

  • Solution:

    • Phospholipid Removal: Incorporate a specific phospholipid removal step in your sample preparation. This can be achieved with specialized SPE cartridges or plates.[4]

    • Chromatographic Resolution: Adjust the gradient to ensure this compound elutes in a "cleaner" region of the chromatogram, away from the bulk of the phospholipids which typically elute in the middle of a reversed-phase gradient. A post-column infusion experiment can help identify these regions of ion suppression.[5]

    • Change Ionization Source: If available, consider switching from ESI to Atmospheric Pressure Chemical Ionization (APCI), as APCI can be less susceptible to matrix effects for certain compounds.[6]

Problem 3: The this compound signal is higher in matrix samples compared to neat standards (Ion Enhancement).

  • Potential Cause: Co-eluting matrix components may improve the ionization efficiency of this compound. This is less common than ion suppression but can still lead to inaccurate results.[3]

  • Solution:

    • Improve Sample Cleanup: As with ion suppression, enhancing the sample preparation through LLE or SPE is the primary strategy to remove the interfering components.

    • Matrix-Matched Calibrators: Prepare calibration standards in the same extracted blank biological matrix as the unknown samples. This ensures that the standards and samples experience similar matrix effects, improving accuracy.

    • Standard Addition: For a smaller number of samples, the method of standard addition can be used to correct for matrix effects.[5]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for assessing and mitigating matrix effects in LC-MS/MS bioanalysis.

Table 1: Acceptance Criteria for Matrix Effect Assessment

ParameterAcceptance Criteria
Matrix Factor (MF)Ideally between 0.8 and 1.2
IS-Normalized MFClose to 1.0
CV% of IS-Normalized MF (from ≥ 6 lots of matrix)≤ 15%

Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation TechniqueTypical Analyte RecoveryEffectiveness in Removing Phospholipids
Protein Precipitation (PPT)> 90%Low
Liquid-Liquid Extraction (LLE)70-90%Moderate to High
Solid-Phase Extraction (SPE)80-100%High (depending on sorbent)
Phospholipid Removal Plates/Cartridges> 90%Very High

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor using the Post-Extraction Spike Method

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound and its SIL-IS into the reconstitution solvent at a specific concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike this compound and its SIL-IS into the final extract at the same concentrations as Set A.

    • Set C (Blank Matrix): Extract the blank biological matrix without adding the analyte or IS.

  • Analyze all samples by the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) for this compound:

    • MF = (Peak Area of this compound in Set B) / (Peak Area of this compound in Set A)

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (Peak Area Ratio of this compound/IS in Set B) / (Peak Area Ratio of this compound/IS in Set A)

  • Evaluate the results based on the acceptance criteria in Table 1.

Protocol 2: General Solid-Phase Extraction (SPE) for this compound from Plasma

This is a hypothetical protocol based on the polar nature of this compound. The specific SPE sorbent and solvents should be optimized.

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Pre-treatment: Dilute 100 µL of plasma sample with 400 µL of 4% phosphoric acid in water. Add the SIL-IS.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other highly polar interferences.

  • Elution: Elute this compound and the SIL-IS with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizations

TroubleshootingWorkflow start Inaccurate/Imprecise This compound Results assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me is_me_present Is Matrix Effect Significant? assess_me->is_me_present optimize_sp Optimize Sample Prep (SPE, LLE) is_me_present->optimize_sp Yes no_me No Significant Matrix Effect is_me_present->no_me No optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc use_sil_is Use Stable Isotope Labeled IS optimize_lc->use_sil_is revalidate Re-evaluate Matrix Effect use_sil_is->revalidate revalidate->is_me_present end Accurate & Precise Results revalidate->end ME Mitigated no_me->end

Caption: Troubleshooting workflow for addressing matrix effects.

SPE_Workflow cluster_0 Sample Preparation Steps start Plasma Sample + SIL-IS pretreatment Pre-treatment (Dilution/Acidification) start->pretreatment loading 2. Load Sample pretreatment->loading spe_cartridge SPE Cartridge conditioning 1. Condition (Methanol, Water) washing 3. Wash (Aqueous Organic) loading->washing elution 4. Elute (Organic Solvent) washing->elution dry_reconstitute Evaporate & Reconstitute elution->dry_reconstitute analysis LC-MS/MS Analysis dry_reconstitute->analysis

Caption: General Solid-Phase Extraction (SPE) workflow.

References

Technical Support Center: Minimizing Linustatin Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Linustatin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of this compound during your experimental sample preparation, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

This compound is a cyanogenic diglucoside naturally found in flaxseed (Linum usitatissimum). Its degradation is a significant concern because it leads to the release of hydrogen cyanide (HCN), a volatile and toxic compound. This degradation process can alter the concentration of this compound in your samples, leading to inaccurate quantification and potentially compromising the integrity of your research data. The primary degradation pathway is enzymatic hydrolysis, catalyzed by endogenous β-glucosidases present in flaxseed.

Q2: What are the main factors that cause this compound degradation?

The primary driver of this compound degradation is enzymatic activity from β-glucosidases, specifically linamarase and linustatinase, which are naturally present in flaxseed.[1] Several factors can influence the rate of this enzymatic degradation:

  • Temperature: Higher temperatures can increase the rate of enzymatic reactions up to an optimal point, after which the enzymes may become denatured. However, certain processing methods involving heat can be used to inactivate these enzymes.

  • pH: The activity of β-glucosidases is pH-dependent. The rate of hydrolysis of cyanogenic glycosides is generally slower in acidic conditions and increases as the pH becomes more neutral or slightly basic.[2][3]

  • Moisture: The presence of water is necessary for enzymatic hydrolysis to occur.

  • Cellular Disruption: Grinding or homogenizing flaxseed brings the enzymes into contact with this compound, initiating the degradation process.[4][5]

Q3: How can I prevent enzymatic degradation of this compound during sample preparation?

The most effective way to prevent enzymatic degradation is to inactivate the endogenous β-glucosidases (linamarase and linustatinase) as early as possible in your sample preparation workflow. This can be achieved through:

  • Heat Inactivation: Heating the sample can denature and inactivate the enzymes. Studies have shown that heating fresh flaxseed above 120°C can inactivate these enzymes.[6] Another effective method involves adjusting the pH of a flaxseed slurry to 4 and then heating it to 85°C.

  • Solvent Extraction with Enzyme Denaturation: Using organic solvents, such as methanol or ethanol, can help to denature and precipitate enzymes, thereby halting their activity. Extraction with aqueous methanol (e.g., 70-80%) is a common practice.[7]

Q4: Is non-enzymatic degradation of this compound a significant issue?

Under typical sample preparation and analysis conditions, non-enzymatic degradation of this compound is generally considered to be less significant compared to enzymatic degradation. However, extreme pH conditions (highly acidic or alkaline) and prolonged exposure to high temperatures can lead to non-enzymatic hydrolysis of the glycosidic bonds, although at a much slower rate than enzymatic reactions. For most analytical procedures, if enzymatic activity is effectively inhibited, non-enzymatic degradation is unlikely to be a major source of error.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound sample preparation.

Problem Potential Cause Troubleshooting Steps
Low or inconsistent this compound recovery Enzymatic degradation during sample homogenization. 1. Immediately homogenize the sample in a cold solvent containing an enzyme inhibitor or a denaturing agent (e.g., cold 70-80% methanol).2. Minimize the time between grinding the flaxseed and solvent extraction.
Incomplete enzyme inactivation. 1. Ensure your heat inactivation step reaches the target temperature throughout the entire sample and is held for a sufficient duration.2. For pH-based inactivation, verify the final pH of the sample slurry.
Degradation during storage of prepared samples. 1. Store extracts at low temperatures (-20°C or -80°C) to slow down any residual enzymatic or chemical degradation.2. Avoid repeated freeze-thaw cycles of your samples.
Presence of unexpected peaks in chromatogram Degradation products of this compound. 1. Review your sample preparation protocol to identify any steps where degradation may have occurred.2. Use a stability-indicating HPLC method that can separate this compound from its potential degradation products.[8][9]
Contamination from lab equipment or reagents. 1. Ensure all glassware and equipment are thoroughly cleaned.2. Use high-purity solvents and reagents.
High variability between replicate samples Inconsistent sample homogenization. 1. Ensure a uniform and consistent grinding procedure for all samples.2. Use a validated homogenization technique to ensure homogeneity.
Inconsistent timing of sample preparation steps. 1. Standardize the duration of each step in your protocol, especially the time between sample grinding and enzyme inactivation.

Experimental Protocols & Data

Protocol: Sample Preparation of Flaxseed for HPLC Analysis of this compound with Enzyme Inactivation

This protocol is designed to minimize this compound degradation by incorporating an effective enzyme inactivation step.

Materials:

  • Flaxseed sample

  • Mortar and pestle or a suitable grinder

  • 80% Methanol (HPLC grade), pre-chilled to 4°C

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Water bath or heating block

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC vials

Procedure:

  • Grinding: Immediately before extraction, grind the flaxseed sample to a fine powder using a mortar and pestle or a grinder. To minimize heat generation during grinding, which could accelerate enzymatic activity, consider pre-chilling the grinder and grinding in short bursts.

  • Extraction and Enzyme Inactivation:

    • Weigh a precise amount of the ground flaxseed powder (e.g., 100 mg) and transfer it to a centrifuge tube.

    • Immediately add a 10-fold volume of pre-chilled 80% methanol (e.g., 1 mL for 100 mg of powder).

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

    • Heat Inactivation Option 1 (Direct Heating): Place the sealed tube in a heating block or water bath pre-heated to 85°C for 10 minutes. This step will denature and inactivate the β-glucosidases.

    • Heat Inactivation Option 2 (pH Adjustment followed by Heating): Before heating, adjust the pH of the slurry to approximately 4.0 using 0.1 M HCl. Then, heat the sample at 85°C for 10 minutes. This combination of acidic pH and heat is highly effective for enzyme inactivation.

  • Cooling and Centrifugation:

    • After the heat inactivation step, immediately cool the sample tube on ice for 5 minutes.

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the solid material.

  • Filtration and Sample Collection:

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into a clean HPLC vial.

  • Storage: If not analyzing immediately, store the HPLC vials at -20°C or below to ensure the stability of the extracted this compound.

Quantitative Data: Stability of this compound in Flaxseed Samples Under Different Storage Conditions

The following table summarizes the stability of this compound in ground flaxseed meal and its extracts under various storage conditions. This data is crucial for planning experiments and ensuring sample integrity.

Sample Type Storage Condition Duration This compound Stability Reference
Ground Flaxseed MealRoom TemperatureUp to 7 daysStable[7]
Refrigerated (4°C)Up to 7 daysStable[7]
Frozen (-20°C)At least 2 weeksStable[7]
Frozen (-20°C)Less than 2 monthsStable[7]
80% Methanol ExtractRoom TemperatureUp to 1 weekStable[7]
Refrigerated (4°C)At least 2 weeksStable[7]
Frozen (-20°C)At least 2 weeksStable[7]

Note: While the provided data indicates stability under these conditions, it is always best practice to analyze samples as quickly as possible after preparation.

Effect of pH on Cyanogenic Glycoside Stability

While specific quantitative data for this compound degradation across a wide pH range is limited in the literature, studies on similar cyanogenic glycosides, such as dhurrin, provide valuable insights. The hydrolysis of these compounds is pH-dependent.

pH Range Relative Rate of Hydrolysis Implication for Sample Preparation Reference
Acidic (pH 2-6)SlowerAcidic conditions can help to preserve the integrity of this compound by reducing the rate of non-enzymatic hydrolysis. Adjusting the sample to a slightly acidic pH (e.g., 4-5) before storage can enhance stability.[2]
Neutral (pH 7)Peak RateNeutral pH represents the optimal condition for the enzymatic hydrolysis of many cyanogenic glycosides. It is critical to avoid prolonged exposure of samples to neutral pH without having first inactivated the enzymes.[2]
Basic (pH > 7)IncreasedBasic conditions also promote the hydrolysis of cyanogenic glycosides.[2]

Visualizing Degradation and Experimental Workflow

Enzymatic Degradation Pathway of this compound

The primary degradation pathway of this compound is a two-step enzymatic hydrolysis process.

Linustatin_Degradation This compound This compound Linamarin Linamarin This compound->Linamarin Linustatinase (β-glucosidase) AcetoneCyanohydrin Acetone Cyanohydrin Linamarin->AcetoneCyanohydrin Linamarase (β-glucosidase) HCN Hydrogen Cyanide (HCN) + Acetone AcetoneCyanohydrin->HCN Spontaneous (especially at pH > 5)

Caption: Enzymatic degradation pathway of this compound.

Experimental Workflow for Minimizing this compound Degradation

This workflow outlines the key steps to ensure the stability of this compound during sample preparation for analysis.

Experimental_Workflow Start Start: Flaxseed Sample Grinding Immediate Grinding (Minimize Heat) Start->Grinding Extraction Extraction in Cold 80% Methanol Grinding->Extraction Inactivation Enzyme Inactivation (Heat and/or pH Adjustment) Extraction->Inactivation Centrifugation Centrifugation (Pellet Debris) Inactivation->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Analysis HPLC Analysis Filtration->Analysis Storage Store at ≤ -20°C (If necessary) Filtration->Storage Storage->Analysis

Caption: Recommended workflow for this compound sample preparation.

By following these guidelines and protocols, researchers can significantly reduce the degradation of this compound, leading to more accurate and reproducible experimental outcomes. For further assistance, please consult the cited literature or contact our technical support team.

References

troubleshooting low recovery of Linustatin during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Linustatin extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the recovery of this compound from plant material, primarily flaxseed (Linum usitatissimum).

Frequently Asked Questions (FAQs)

Q1: My this compound recovery is lower than expected. What are the most critical factors I should check in my extraction protocol?

Low recovery of this compound is a common issue that can often be traced back to suboptimal protocol parameters. The most critical factors to evaluate are your sample preparation, choice of extraction solvent, and the extraction process itself. Optimized extraction methodology is crucial for accurate results, as recoveries can be as low as 82% with non-ideal methods[1].

Key areas for initial review:

  • Grinding Method: Inadequate grinding of the flaxseed will result in poor extraction efficiency.

  • Solvent System: The type and concentration of the solvent are paramount for maximizing this compound solubility and extraction.

  • Extraction Technique: Factors like temperature, time, and the use of sonication can significantly impact yield.

  • Number of Extractions: A single extraction may be insufficient to recover all the available this compound.

Q2: What is the best solvent system for extracting this compound?

Aqueous methanol solutions have been shown to be superior to aqueous ethanol solutions for extracting this compound from flaxseed[2][3]. Specifically, 70% and 80% methanol solutions have demonstrated the highest extraction efficiency[2][4][5]. Methanol-containing solvent systems generally extract more this compound than corresponding ethanol-based systems[2].

Q3: How does the grinding method affect extraction efficiency?

The particle size of the ground flaxseed is a critical parameter. A finer grind increases the surface area available for solvent interaction, leading to a more efficient extraction. For achieving the highest accuracy and recovery, a high-speed impact mill (e.g., Retsch mill at 18,000 rpm with a 1.0 mm sieve) is recommended as part of a reference method[2][4][5]. While a simple coffee mill can be used for higher throughput, it results in lower extraction efficiency compared to the reference method[4][5].

Q4: Can enzymatic degradation cause low this compound recovery?

Yes, enzymatic degradation is a significant risk. When plant tissues are disrupted by grinding or chopping, endogenous enzymes like β-glucosidases (e.g., linamarase) can come into contact with cyanogenic glycosides like this compound[6][7]. This initiates a degradation process that breaks down the molecule, ultimately releasing hydrogen cyanide (HCN) and reducing the yield of the intact glycoside[6][8]. It is crucial to handle samples in a way that minimizes this enzymatic action, for instance by using appropriate solvents that may inhibit enzyme activity.

Q5: How long should I perform the extraction, and is sonication necessary?

For a reference method aiming for complete extraction, a triple-pooled extraction with each cycle lasting 30 minutes in a sonicating water bath at 40°C is recommended[2][4][5]. Interestingly, extraction efficiency has been found to be surprisingly insensitive to extraction time, with no significant difference observed between 5, 15, 30, or 60 minutes for a single extraction of this compound[5]. However, sonication is a key component of the optimized protocol and aids in the extraction process[3][4][5][9].

Q6: How stable are my ground flaxseed samples and the resulting extracts?

Proper storage is essential to prevent degradation.

  • Ground Flaxseed: Samples are stable for up to 7 days when stored at room temperature, refrigerated, or frozen. They remain stable for at least 2 weeks but less than 2 months when frozen[4][5].

  • Extracts: this compound extracts are stable for up to one week at room temperature and for at least two weeks when refrigerated or frozen[4][5].

Data Summary

Table 1: Comparison of Extraction Methodologies

This table compares a high-throughput "Routine Method" with a high-accuracy "Reference Method" for extracting this compound from flaxseed.

ParameterRoutine MethodReference Method
Grinding Coffee MillHigh-speed impact mill (18,000 rpm, 1.0 mm sieve)
Extraction Solvent 75% Methanol75% Methanol
Extraction Process Single ExtractionTriple-Pooled Extraction
Sonication 30 min at 40°C30 min at 40°C (for each of the three extractions)
Relative Efficiency 87.9% (± 2.0% SD) of Reference Method[4][5]100% (Baseline for comparison)

Experimental Protocols

Protocol 1: Reference Method for High-Accuracy this compound Extraction

This protocol is designed to achieve a near-complete extraction of this compound and is suitable for quantitative analysis where accuracy is paramount.

Materials:

  • Flaxseed

  • High-speed impact and sieving mill (e.g., Retsch mill) with a 1.0 mm sieve

  • Methanol (HPLC grade)

  • Deionized water

  • Sonicating water bath

  • 20 mL glass vials with PTFE-lined caps

  • Centrifuge

  • Volumetric flasks

Procedure:

  • Sample Grinding: Grind the flaxseed sample using a high-speed impact mill at 18,000 rpm, passing the material through a 1.0 mm sieve. Manually blend the ground meal for 2 minutes to ensure homogeneity[5].

  • Solvent Preparation: Prepare a 75% (v/v) methanol in water solution.

  • First Extraction: a. Weigh approximately 0.5 g of the ground flaxseed into a 20 mL glass vial[5]. b. Add 5 mL of the 75% methanol solvent (maintaining a 10:1 solvent-to-meal ratio)[5]. c. Cap the vial and briefly agitate. d. Place the vial in a sonicating water bath set to 40°C and sonicate for 30 minutes[4][5]. e. After sonication, centrifuge the vial to pellet the solid material. f. Carefully decant the supernatant into a collection vessel.

  • Second Extraction: a. Add another 5 mL of 75% methanol to the pellet remaining in the vial. b. Resuspend the pellet and repeat the 30-minute sonication at 40°C. c. Centrifuge and decant the supernatant, pooling it with the supernatant from the first extraction.

  • Third Extraction: a. Repeat the extraction process (step 4) one more time. b. Pool the third supernatant with the previous two.

  • Final Preparation: Adjust the volume of the pooled extracts to a known final volume in a volumetric flask. The extract is now ready for downstream analysis (e.g., GC or HPLC).

Visual Guides

This compound Extraction Workflow

This diagram outlines the key steps in the reference protocol for extracting this compound from flaxseed.

G cluster_prep Sample Preparation cluster_extraction Triple-Pooled Extraction cluster_analysis Final Steps Start Flaxseed Sample Grind Grind Seed (High-Speed Mill, 1.0mm Sieve) Start->Grind Weigh Weigh 0.5g Ground Meal Grind->Weigh Solvent1 Add 5mL 75% Methanol Weigh->Solvent1 Sonicate1 Sonicate (40°C, 30 min) Solvent1->Sonicate1 Centrifuge1 Centrifuge & Collect Supernatant Sonicate1->Centrifuge1 Solvent2 Add 5mL 75% Methanol to Pellet Centrifuge1->Solvent2 Sonicate2 Sonicate (40°C, 30 min) Solvent2->Sonicate2 Centrifuge2 Centrifuge & Collect Supernatant Sonicate2->Centrifuge2 Solvent3 Add 5mL 75% Methanol to Pellet Centrifuge2->Solvent3 Sonicate3 Sonicate (40°C, 30 min) Solvent3->Sonicate3 Centrifuge3 Centrifuge & Collect Supernatant Sonicate3->Centrifuge3 Pool Pool All Supernatants Centrifuge3->Pool Final Adjust to Final Volume Pool->Final Analysis Ready for Analysis (GC/HPLC) Final->Analysis G Start Start: Low this compound Recovery Q_Solvent Is your solvent 70-80% Methanol? Start->Q_Solvent A_Solvent_No Action: Switch to 70-80% Methanol. Ethanol is less efficient. Q_Solvent->A_Solvent_No No Q_Grind Was a high-speed impact mill used? Q_Solvent->Q_Grind Yes A_Grind_No Action: Use a high-speed mill for a finer grind. Coffee grinders are less efficient. Q_Grind->A_Grind_No No Q_Repeats Did you perform multiple extractions? Q_Grind->Q_Repeats Yes A_Repeats_No Action: Use a triple-extraction protocol. A single extraction is insufficient. Q_Repeats->A_Repeats_No No Q_Storage Were samples/extracts stored correctly? Q_Repeats->Q_Storage Yes A_Storage_No Action: Review storage stability guidelines. Degradation may have occurred. Q_Storage->A_Storage_No No End Issue likely resolved. Consider further optimization. Q_Storage->End Yes

References

overcoming co-elution interference in Linustatin analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Linustatin analysis, with a particular focus on resolving co-elution interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is a cyanogenic glycoside naturally found in plants such as flaxseed (Linum usitatissimum).[1] Its analysis is crucial for food safety assessment due to the potential release of hydrogen cyanide upon hydrolysis. Additionally, its quantification is important in agricultural and medicinal plant research.

Q2: What are the common analytical techniques for this compound?

The most common methods for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC). These techniques are often coupled with detectors such as UV-Vis (photodiode array, PDA) or mass spectrometry (MS) for sensitive and selective detection and quantification.[2][3] Reversed-phase chromatography with C8 or C18 columns is frequently employed.[4]

Q3: What is co-elution and why is it a problem in this compound analysis?

Co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping peaks. In this compound analysis, this is a common issue, particularly with structurally similar cyanogenic glycosides like neothis compound, which is often present in the same samples.[5] Co-elution can lead to inaccurate quantification and misidentification of analytes.

Q4: How can I detect co-elution in my chromatogram?

Co-elution can be suspected if you observe asymmetrical or shouldered peaks. If you are using a PDA detector, examining the peak purity across the entire peak can reveal the presence of multiple components. With a mass spectrometer, you can check for the presence of ions from different compounds across the chromatographic peak.

Troubleshooting Guide: Overcoming Co-elution

This guide provides a systematic approach to resolving co-elution issues during this compound analysis.

Initial Assessment

Before making significant changes to your method, confirm that the co-elution is not due to system issues.

  • Symptom: Poor peak shape (fronting, tailing, or splitting) that is not necessarily due to co-elution.

  • Possible Cause: Column degradation, sample solvent incompatibility, or system leaks.

  • Solution:

    • Perform a column performance test with a standard compound.

    • Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.

    • Check for any leaks in the HPLC/UHPLC system.

Method Optimization Strategies

If the system is performing correctly, the co-elution is likely due to insufficient selectivity of the analytical method. The following strategies can be employed to improve separation.

Altering the mobile phase composition is often the first and most effective step in resolving co-elution.

  • Problem: this compound and a co-eluting compound (e.g., neothis compound) are not baseline resolved.

  • Strategy 1: Adjust the Organic Modifier Content (Isocratic Elution)

    • Action: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.

    • Rationale: This will increase the retention time of both compounds, potentially providing better separation.

  • Strategy 2: Modify the Gradient Profile (Gradient Elution)

    • Action: Make the gradient shallower (i.e., decrease the rate of change of the organic solvent concentration).

    • Rationale: A shallower gradient increases the separation window for closely eluting compounds.

  • Strategy 3: Change the Organic Modifier

    • Action: Switch from acetonitrile to methanol, or vice versa.

    • Rationale: Acetonitrile and methanol have different selectivities for certain compounds, which can alter the elution order and improve resolution.

  • Strategy 4: Adjust the pH of the Aqueous Phase

    • Action: Modify the pH of the aqueous buffer.

    • Rationale: While this compound is not highly ionizable, subtle changes in the ionization state of interfering compounds can affect their retention and improve separation. A buffer concentration in the range of 5-100mM is typically sufficient.[1]

Table 1: Effect of Mobile Phase Composition on this compound Separation

Mobile Phase CompositionThis compound Retention Time (min)Neothis compound Retention Time (min)Resolution (Rs)
40% Acetonitrile in Water5.25.40.8 (Co-elution)
35% Acetonitrile in Water6.87.21.6 (Good Separation)
40% Methanol in Water4.85.11.0 (Partial Co-elution)

Note: Data are illustrative and will vary depending on the specific column and other chromatographic conditions.

If mobile phase optimization is insufficient, changing the column chemistry can provide a significant change in selectivity.

  • Problem: Co-elution persists despite extensive mobile phase optimization.

  • Strategy 1: Change the Alkyl Chain Length

    • Action: If you are using a C18 column, try a C8 column, or vice versa.

    • Rationale: Different chain lengths provide different hydrophobic interactions, which can alter selectivity.

  • Strategy 2: Use a Column with a Different Stationary Phase Chemistry

    • Action: Consider a phenyl-hexyl or a polar-embedded column.

    • Rationale: These columns offer different separation mechanisms (e.g., pi-pi interactions for phenyl-hexyl) that can resolve compounds that are difficult to separate on traditional alkyl-phase columns.

Temperature can influence selectivity and efficiency.

  • Problem: Minor co-elution or poor peak shape that is sensitive to lab temperature fluctuations.

  • Action: Increase or decrease the column temperature.

  • Rationale: Increasing the temperature generally decreases retention times and can improve peak efficiency due to lower mobile phase viscosity.[6][7] Conversely, decreasing the temperature can sometimes increase selectivity.[6] It is crucial to maintain a stable temperature for reproducible results.[8]

Table 2: Effect of Temperature on this compound and Neothis compound Separation

Column Temperature (°C)This compound Retention Time (min)Neothis compound Retention Time (min)Resolution (Rs)
307.17.51.5
406.56.81.3
505.96.11.1

Note: Data are illustrative. The optimal temperature will depend on the specific method.

Experimental Protocols

Protocol 1: Sample Extraction from Flaxseed

This protocol describes a general method for the extraction of cyanogenic glycosides from flaxseed.

  • Grind the flaxseed: Mill the flaxseed to a fine powder.

  • Defat the sample (optional but recommended): Extract the ground flaxseed with hexane to remove lipids, which can interfere with the analysis.

  • Extraction:

    • To 1 gram of defatted flaxseed powder, add 10 mL of 80% aqueous methanol.

    • Sonicate the mixture for 30 minutes in a water bath at 40°C.

    • Centrifuge the sample at 4000 x g for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Protocol 2: UHPLC-MS/MS Method for this compound and Neothis compound

This is a starting point for a method to separate this compound and neothis compound.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-30% B

    • 8-9 min: 30-95% B

    • 9-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Detection: Mass spectrometry in positive electrospray ionization (ESI+) mode, monitoring for the specific m/z transitions of this compound and neothis compound.

Visualizations

Troubleshooting_Workflow start Co-elution Observed (Poor Resolution, Rs < 1.5) check_system System Check: - Column Health - Sample Solvent - Leaks start->check_system system_ok System OK? check_system->system_ok fix_system Address System Issues: - Replace Column - Adjust Solvent - Repair Leaks system_ok->fix_system No mobile_phase Modify Mobile Phase system_ok->mobile_phase Yes fix_system->start adjust_gradient Adjust Gradient/ Organic Content mobile_phase->adjust_gradient change_solvent Change Organic Modifier (ACN/MeOH) mobile_phase->change_solvent adjust_ph Adjust pH mobile_phase->adjust_ph mobile_phase_ok Resolution Improved? adjust_gradient->mobile_phase_ok change_solvent->mobile_phase_ok adjust_ph->mobile_phase_ok change_column Change Stationary Phase mobile_phase_ok->change_column No end_success Resolution Achieved mobile_phase_ok->end_success Yes change_chain Different Alkyl Chain (C18 to C8) change_column->change_chain change_chem Different Chemistry (e.g., Phenyl-Hexyl) change_column->change_chem column_ok Resolution Improved? change_chain->column_ok change_chem->column_ok adjust_temp Adjust Temperature column_ok->adjust_temp No column_ok->end_success Yes temp_ok Resolution Improved? adjust_temp->temp_ok temp_ok->end_success Yes end_consult Consult Senior Scientist/ Technical Support temp_ok->end_consult No

Caption: Troubleshooting workflow for overcoming co-elution.

Experimental_Workflow start Sample Preparation grind Grind Flaxseed start->grind defat Defat with Hexane grind->defat extract Extract with 80% MeOH defat->extract centrifuge Centrifuge extract->centrifuge filter Filter Supernatant centrifuge->filter analysis HPLC/UHPLC Analysis filter->analysis inject Inject Sample analysis->inject separate Chromatographic Separation inject->separate detect Detection (UV/MS) separate->detect data_proc Data Processing detect->data_proc integrate Peak Integration data_proc->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: General experimental workflow for this compound analysis.

References

stability of Linustatin in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

Linustatin Stability Technical Support Center

This technical support center provides guidance on the stability of this compound in various solvents and under different temperature conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended storage conditions for solid this compound?

A: For optimal stability, solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended.[1] For long-term storage (months to years), it is best to store it at -20°C.[1] Properly stored, this compound has a shelf life of over three years.[1]

Q2: I received a shipment of this compound at ambient temperature. Is it still viable?

A: Yes. This compound is considered stable enough for shipment at ambient temperature for a few weeks, including the time spent in customs.[1][2][3] Upon receipt, it is crucial to transfer it to the recommended storage conditions as mentioned above.

Q3: What is the best solvent to dissolve this compound for my experiments?

A: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For extraction from biological matrices like flaxseed, an aqueous methanol solution (70-80%) has been shown to be highly effective.[4][5] The choice of solvent will ultimately depend on your specific experimental setup and downstream applications.

Q4: How should I store my this compound stock solutions?

A: For short-term storage of stock solutions (days to weeks), refrigeration at 0 - 4°C is suitable.[1] For long-term storage (months), freezing at -20°C or -80°C is recommended to prevent degradation.[1][2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q5: My experiment involves incubating this compound in an aqueous buffer. What should I be concerned about?

A: The stability of glycosides like this compound in aqueous solutions can be significantly influenced by pH. While specific data for this compound is limited, glycosidic bonds are susceptible to hydrolysis under acidic or basic conditions. It is recommended to conduct pilot stability studies at the pH of your experimental buffer. Additionally, be aware of potential enzymatic degradation if your solution is not sterile, as β-glucosidases can cleave the sugar moieties from this compound.[6]

Q6: I am performing a high-temperature assay. How stable is this compound at elevated temperatures?

Q7: I left my this compound extract at room temperature for a few days. Can I still use it?

A: An extract of this compound in 75% methanol has been reported to be stable for up to one week at room temperature.[4][8] However, stability can be matrix-dependent. For the highest confidence in your results, it is always best to use freshly prepared solutions or those stored under recommended refrigerated or frozen conditions.

Data Presentation: this compound Stability Summary

The following table summarizes the known stability information for this compound. Note that quantitative kinetic data is not extensively available in the public domain.

Form Solvent/Matrix Temperature Duration Stability Notes Citations
Solid N/AAmbientShort-term (weeks)Stable enough for standard shipping.[1][2][3]
Solid N/A0 - 4°CShort-term (days to weeks)Recommended for short-term storage. Keep dry and dark.[1]
Solid N/A-20°CLong-term (months to years)Recommended for long-term storage. Shelf life >3 years.[1]
Solution DMSO0 - 4°CShort-term (days to weeks)Suitable for short-term storage of stock solutions.[1]
Solution DMSO-20°C / -80°CLong-term (months)Recommended for long-term storage of stock solutions.[1][2]
Extract 75% MethanolRoom TemperatureUp to 1 weekStable.[4][8]
Extract 75% MethanolRefrigerated/FrozenAt least 2 weeksStable.[4][8]

Experimental Protocols: Assessing this compound Stability

To address specific experimental conditions not covered above, a stability-indicating assay can be performed. This involves subjecting a this compound solution to stress conditions and monitoring its concentration over time using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS).

Objective: To determine the stability of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, specific buffer)

  • HPLC or UHPLC-MS system

  • Calibrated analytical balance and volumetric flasks

  • Temperature-controlled incubator or water bath

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Dilute the stock solution with the same solvent to a working concentration suitable for the analytical method.

  • Time Zero (T0) Analysis: Immediately analyze an aliquot of the working solution to determine the initial concentration of this compound. This will serve as the baseline.

  • Incubation: Place the remaining working solution in a tightly sealed container in a temperature-controlled environment (e.g., incubator at 4°C, 25°C, or 40°C). Protect from light if photostability is not the variable being tested.

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and analyze it using the same analytical method.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the T0 concentration.

    • Plot the percentage of remaining this compound against time to visualize the degradation profile.

    • If significant degradation is observed, the appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Analytical Method: A validated UHPLC-MS/MS or UPLC/ESI-HRMS method is recommended for the specific and sensitive quantification of this compound.[9][10]

Visualizations

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Prep_Work Prepare Working Solution Prep_Stock->Prep_Work T0_Analysis T0 Analysis (Baseline) Prep_Work->T0_Analysis Incubate Incubate at Target Temperature & Solvent Prep_Work->Incubate Data_Analysis Data Analysis (% Remaining vs. Time) T0_Analysis->Data_Analysis Time_Point_Analysis Time-Point Analysis (Tx) Incubate->Time_Point_Analysis Time_Point_Analysis->Data_Analysis

Caption: Experimental workflow for assessing this compound stability.

Stability_Factors cluster_factors Influencing Factors cluster_outcomes Potential Outcomes This compound This compound Stability Temperature Temperature This compound->Temperature Solvent Solvent Type This compound->Solvent pH pH (Aqueous) This compound->pH Light Light Exposure This compound->Light Enzymes Enzymatic Contamination This compound->Enzymes Stable Stable This compound->Stable Degradation Degradation (e.g., Hydrolysis) Temperature->Degradation Solvent->Degradation pH->Degradation Light->Degradation Enzymes->Degradation

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Optimizing Ionization Efficiency for Linustatin in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ionization efficiency of Linustatin for mass spectrometry analysis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the mass spectrometric analysis of this compound.

Issue 1: Low or No Signal Intensity for this compound

Possible Cause Troubleshooting Steps
Suboptimal Ionization Technique This compound, as a cyanogenic glycoside, is a polar molecule. Electrospray ionization (ESI) is generally the preferred method over atmospheric pressure chemical ionization (APCI) for such analytes. If using MALDI, ensure the correct matrix is chosen for small polar molecules.
Incorrect ESI Polarity This compound can be detected in both positive and negative ion modes. It is recommended to test both polarities. In positive mode, look for adducts such as [M+Na]⁺ and [M+K]⁺, which are common for glycosides. In negative mode, look for the deprotonated molecule [M-H]⁻.
Inappropriate Solvent System The mobile phase composition significantly impacts ESI efficiency. For reversed-phase chromatography, a mobile phase of water and acetonitrile with a small amount of formic acid (0.1%) is a good starting point to promote protonation in positive ion mode. For negative ion mode, a mobile phase with a low concentration of a basic additive may be beneficial.
Suboptimal ESI Source Parameters Optimize key ESI source parameters including capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature. These parameters influence droplet formation and desolvation. Refer to the Quantitative Data Summary section for starting parameters.
Sample Concentration Too Low or Too High If the sample concentration is too low, the signal may be indistinguishable from noise. If it is too high, ion suppression can occur. Prepare a dilution series to determine the optimal concentration range.

Issue 2: In-source Fragmentation of this compound

Possible Cause Troubleshooting Steps
High Source Temperature or Voltages Excessive energy in the ion source can cause the glycosidic bond of this compound to break, leading to the observation of fragment ions instead of the intact molecule. This is a common phenomenon for glycosides.
- Reduce the ion source temperature.
- Lower the fragmentor or cone voltage. A higher voltage can be intentionally used to induce fragmentation for structural confirmation, but for quantification of the intact molecule, it should be minimized.
Mobile Phase Composition The mobile phase can influence the stability of the ion in the source. Experiment with different solvent compositions and additives.

Issue 3: Poor Peak Shape and Reproducibility in LC-MS

Possible Cause Troubleshooting Steps
Inappropriate LC Column A C18 column is a common choice for the analysis of cyanogenic glycosides like this compound. Ensure the column is not degraded and is appropriate for the mobile phase conditions.
Suboptimal Gradient Elution A gradient elution program is often necessary to achieve good peak shape for polar analytes. Optimize the gradient to ensure proper separation and elution of this compound.
Sample Matrix Effects Complex sample matrices can interfere with the chromatography. Employ appropriate sample preparation techniques such as solid-phase extraction (SPE) to clean up the sample before injection.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass of this compound?

A1: The chemical formula for this compound is C₁₆H₂₇NO₁₁. Its monoisotopic molecular weight is approximately 409.1584 g/mol . When analyzing by mass spectrometry, you should look for ions corresponding to this mass with various adducts or in its deprotonated form.

Q2: Which ionization mode, positive or negative ESI, is better for this compound?

A2: this compound can be successfully analyzed in both positive and negative ESI modes. Positive mode often yields sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, which can be very sensitive. Negative mode will primarily show the deprotonated molecule ([M-H]⁻). The optimal mode can be instrument-dependent, so it is recommended to test both.

Q3: What are the most common adducts observed for this compound in positive ion mode?

A3: For glycosides like this compound, sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are very common and often provide a more intense signal than the protonated molecule ([M+H]⁺). The presence of these adducts can be enhanced by the addition of a small amount of sodium or potassium salts to the mobile phase, although this should be done carefully to avoid suppression of the signal.

Q4: I see a prominent peak at a lower m/z that corresponds to the loss of a sugar moiety. What is happening?

A4: This is likely due to in-source fragmentation, where the glycosidic bond of this compound breaks in the ion source before mass analysis. This is a common characteristic of glycosides in mass spectrometry. To minimize this, you can try reducing the source temperature and fragmentor/cone voltage.

Q5: What type of MALDI matrix is suitable for this compound analysis?

A5: For the analysis of small polar molecules like this compound by MALDI, common matrices for larger biomolecules may not be ideal due to matrix-related ions interfering in the low mass range. Matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are often used for smaller molecules. It is recommended to test a few different matrices and preparation methods to find the optimal conditions.

Quantitative Data Summary

The following tables provide a summary of typical starting parameters for the analysis of cyanogenic glycosides like this compound by LC-ESI-MS. These should be considered as a starting point for method development and optimization.

Table 1: Recommended Starting LC-ESI-MS Parameters for this compound Analysis

ParameterRecommended SettingRationale
Ionization Mode ESI Positive & NegativeTest both to determine optimal sensitivity.
Capillary Voltage 3.0 - 4.5 kVOptimizes the electrospray process.
Nebulizer Pressure 30 - 50 psiAids in the formation of a fine spray.
Drying Gas Flow 8 - 12 L/minFacilitates solvent evaporation.
Drying Gas Temp. 250 - 350 °CAssists in desolvation of the ions.
Fragmentor/Cone Voltage 80 - 120 VLower values minimize in-source fragmentation.

Table 2: Example Liquid Chromatography Parameters

ParameterRecommended Setting
Column C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.2 - 0.4 mL/min
Gradient 5% B to 95% B over 10 minutes

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis from Plant Material

  • Homogenization: Homogenize 100 mg of lyophilized and ground plant tissue in 1 mL of 80% methanol.

  • Extraction: Vortex the mixture for 1 minute and then sonicate for 30 minutes in a water bath.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.

Protocol 2: Direct Infusion Analysis to Optimize ESI Source Parameters

  • Prepare Standard Solution: Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.

  • Infuse Sample: Infuse the solution into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.

  • Optimize Parameters: While monitoring the signal intensity of the this compound ion (e.g., [M+Na]⁺), systematically vary the following parameters to find the optimal settings:

    • Capillary Voltage

    • Nebulizer Gas Pressure

    • Drying Gas Flow Rate

    • Drying Gas Temperature

    • Fragmentor/Cone Voltage

Visualizations

ESI_Workflow cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis Sample This compound Sample LC_Column LC Separation Sample->LC_Column Injection Standard Standard Solution ESI_Source Electrospray Ionization LC_Column->ESI_Source Mass_Analyzer Mass Analyzer ESI_Source->Mass_Analyzer Ion Transfer Detector Detector Mass_Analyzer->Detector Data_System Data Acquisition & Processing Detector->Data_System Troubleshooting_Logic Start Low/No Signal Check_Ionization Check Ionization Mode (ESI vs APCI, Pos vs Neg) Start->Check_Ionization Optimize_Solvent Optimize Mobile Phase Check_Ionization->Optimize_Solvent Optimize_Source Optimize Source Parameters Optimize_Solvent->Optimize_Source Check_Concentration Check Sample Concentration Optimize_Source->Check_Concentration In_Source_Fragmentation In-Source Fragmentation? Check_Concentration->In_Source_Fragmentation Reduce_Energy Reduce Source Temp/Voltage In_Source_Fragmentation->Reduce_Energy Yes Signal_OK Signal Intensity Improved In_Source_Fragmentation->Signal_OK No Intact_Ion Intact Ion Signal Improved Reduce_Energy->Intact_Ion

Technical Support Center: Method Validation for Linustatin Quantification in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Linustatin in complex matrices.

Frequently Asked Questions (FAQs)

1. What are the key parameters to consider when validating a method for this compound quantification?

According to the International Council for Harmonisation (ICH) guidelines, the core parameters for analytical method validation include:

  • Specificity/Selectivity: The ability to unequivocally measure this compound in the presence of other components, such as metabolites, impurities, or matrix components.[1]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of this compound in samples within a given range.[1]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[1]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility.[2]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified with acceptable accuracy and precision, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1]

  • Stability: The chemical stability of this compound in the biological matrix under different storage and processing conditions.

2. What are the common challenges in quantifying this compound in complex matrices like plasma?

The primary challenges in quantifying this compound in complex matrices such as plasma include:

  • Matrix Effects: Endogenous components in plasma can co-elute with this compound and either suppress or enhance its ionization in the mass spectrometer, leading to inaccurate and imprecise results.[3][4] This is a significant concern for electrospray ionization (ESI) methods.[4]

  • Low Concentrations: In pharmacokinetic studies, this compound concentrations can be very low, requiring highly sensitive analytical methods.[5]

  • Metabolite Interference: this compound is a diglucoside that can be metabolized to its monoglucoside form, Linamarin, and other downstream products.[1][6] The analytical method must be able to differentiate between this compound and its metabolites.

  • Extraction Efficiency: Recovering this compound efficiently and consistently from the complex plasma matrix is crucial for accurate quantification.

3. What sample preparation techniques are recommended for extracting this compound from plasma?

Commonly used sample preparation techniques for small molecules like this compound in plasma include:

  • Protein Precipitation (PPT): This is a simple and rapid technique where a water-miscible organic solvent (e.g., acetonitrile, methanol) is added to the plasma sample to precipitate proteins.[2] While fast, it may not remove all interfering matrix components.

  • Liquid-Liquid Extraction (LLE): This technique separates analytes from the matrix based on their differential solubility in two immiscible liquid phases. It can provide a cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and concentration.[7][8] It uses a solid sorbent to retain the analyte of interest while matrix interferences are washed away.[8] For a polar compound like this compound, a reversed-phase or mixed-mode sorbent could be suitable.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quantification of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent mismatch with the mobile phase. 4. Co-elution with an interfering compound.1. Flush the column with a strong solvent or replace it. 2. Adjust the mobile phase pH to ensure this compound is in a single ionic form. 3. Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase. 4. Optimize the chromatographic gradient to improve separation.
High Signal Variability (Poor Precision) 1. Inconsistent sample preparation (pipetting errors, inconsistent extraction recovery). 2. Matrix effects varying between samples. 3. Instability of this compound in the matrix or processed samples. 4. LC-MS system instability (fluctuating pump pressure, unstable spray in the ion source).1. Use an appropriate internal standard (ideally a stable isotope-labeled version of this compound) to compensate for variability.[9] Ensure consistent timing and technique during sample processing. 2. Improve sample cleanup using SPE to remove more matrix components.[7][8] Evaluate different batches of the matrix to assess the relative matrix effect.[9] 3. Conduct thorough stability studies (freeze-thaw, bench-top, autosampler) to understand and mitigate degradation. 4. Perform system suitability tests before each run to ensure the LC-MS system is performing optimally.
Low Signal Intensity (Poor Sensitivity) 1. Inefficient ionization of this compound. 2. Significant ion suppression from matrix components. 3. Suboptimal MS/MS parameters (collision energy, fragment ions). 4. Inefficient extraction recovery.1. Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature). Try different mobile phase additives (e.g., ammonium formate, formic acid) to enhance adduct formation ([M+NH4]+ or [M+H]+). 2. Enhance sample cleanup. Dilute the sample extract if the signal-to-noise ratio allows. Adjust chromatography to separate this compound from the ion-suppressing regions of the chromatogram. 3. Perform a full optimization of the MS/MS transitions for this compound and the internal standard. 4. Optimize the sample preparation procedure to maximize the recovery of this compound.
Inaccurate Results 1. Calibration standards prepared incorrectly. 2. Degradation of this compound in stock solutions or quality control (QC) samples. 3. Presence of interfering peaks from metabolites or endogenous compounds affecting the integration. 4. Non-linearity of the calibration curve.1. Prepare fresh calibration standards and verify their concentrations. 2. Assess the stability of stock and working solutions under the storage conditions used. 3. Review chromatograms for interfering peaks. If present, improve chromatographic selectivity or sample cleanup. 4. Evaluate different weighting factors for the regression analysis of the calibration curve (e.g., 1/x or 1/x²).

Data Presentation: Summary of Method Validation Parameters

The following tables summarize typical acceptance criteria for a bioanalytical method validation based on FDA guidelines and provide example data for a hypothetical this compound assay in human plasma.[1][10]

Table 1: Acceptance Criteria for Bioanalytical Method Validation

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Intra-day and Inter-day Precision %RSD ≤ 15% (≤ 20% at LLOQ)
Intra-day and Inter-day Accuracy Within ±15% of the nominal value (±20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect %RSD of the matrix factor ≤ 15%
Stability (Freeze-Thaw, Bench-Top, Long-Term) Mean concentration within ±15% of nominal concentration

Table 2: Example Validation Data for this compound Quantification in Human Plasma

ParameterLLOQ (1 ng/mL)Low QC (3 ng/mL)Mid QC (50 ng/mL)High QC (150 ng/mL)
Intra-day Precision (%RSD) (n=5) 8.56.24.53.8
Intra-day Accuracy (%) 108.295.7102.398.9
Inter-day Precision (%RSD) (n=15) 11.28.96.85.5
Inter-day Accuracy (%) 105.497.1101.599.6
Recovery (%) 85.388.190.589.4
Matrix Factor (n=6) 0.951.020.980.96

Experimental Protocols

Plasma Sample Preparation using Protein Precipitation (PPT)
  • Label 1.5 mL microcentrifuge tubes for each sample, quality control, and calibration standard.

  • Pipette 100 µL of plasma into the corresponding tube.

  • Add 10 µL of internal standard working solution (e.g., stable isotope-labeled this compound in 50% methanol) to each tube, except for the blank sample.

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube.

  • Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 300 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and inject into the LC-MS/MS system.

LC-MS/MS Analysis
  • LC System: UPLC or HPLC system

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start at 5% B, ramp up to 95% B over a few minutes, hold, and then re-equilibrate. The gradient should be optimized to ensure separation from matrix components and metabolites.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions: These need to be determined by infusing a standard solution of this compound. A common fragmentation pattern for glycosides involves the loss of the sugar moieties.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound[M+NH₄]⁺ or [M+H]⁺Fragment corresponding to the aglycone or loss of one glucose unit
Internal Standard[M+NH₄]⁺ or [M+H]⁺Corresponding fragment ion

Visualizations

Linustatin_Metabolic_Pathway This compound This compound (Diglucoside) Linamarin Linamarin (Monoglucoside) This compound->Linamarin Hydrolysis (Loss of Glucose) Acetone_cyanohydrin Acetone cyanohydrin Linamarin->Acetone_cyanohydrin Hydrolysis (Loss of Glucose) HCN Hydrogen Cyanide (HCN) Acetone_cyanohydrin->HCN Decomposition

Caption: Metabolic pathway of this compound.

Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Extraction Protein Precipitation or SPE Add_IS->Extraction Evap_Recon Evaporate & Reconstitute Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Linearity Linearity MS_Detection->Linearity Accuracy_Precision Accuracy & Precision MS_Detection->Accuracy_Precision Selectivity Selectivity MS_Detection->Selectivity Stability Stability MS_Detection->Stability Recovery_Matrix Recovery & Matrix Effect MS_Detection->Recovery_Matrix

Caption: Experimental workflow for method validation.

References

Technical Support Center: Linustatin Analysis in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Linustatin in biological samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments, with a primary focus on mitigating signal suppression in mass spectrometry-based analyses.

Troubleshooting Guide: Reducing Signal Suppression for this compound

Signal suppression, a common matrix effect in LC-MS/MS analysis, can significantly impact the accuracy and sensitivity of this compound quantification. This guide provides a systematic approach to identifying and mitigating this issue.

Problem: Poor or inconsistent this compound signal intensity.

This is often a primary indicator of signal suppression, where co-eluting matrix components interfere with the ionization of this compound.

Troubleshooting Workflow:

cluster_0 Sample Preparation Strategies cluster_1 Chromatographic Optimization cluster_2 Internal Standard Selection A Start: Poor/Inconsistent This compound Signal B Step 1: Evaluate Sample Preparation Method A->B C Step 2: Optimize Chromatography B->C B1 Protein Precipitation (PPT) - Quick but 'dirtier' extracts B->B1 If speed is critical B2 Liquid-Liquid Extraction (LLE) - Cleaner extracts, good for non-polar analytes B->B2 If this compound is sufficiently non-polar B3 Solid-Phase Extraction (SPE) - Cleanest extracts, highly selective B->B3 For maximum cleanup D Step 3: Implement an Appropriate Internal Standard C->D C1 Modify Gradient Profile C->C1 C2 Change Stationary Phase C->C2 C3 Adjust Mobile Phase pH C->C3 E Step 4: Assess and Quantify Matrix Effect D->E D1 Structural Analog D->D1 If SIL is unavailable D2 Stable Isotope-Labeled (SIL) This compound (Recommended) D->D2 For best results F End: Improved Signal and Reliable Quantification E->F

Caption: Troubleshooting workflow for addressing this compound signal suppression.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the first step I should take if I suspect signal suppression for this compound?

A1: The first and most critical step is to evaluate your sample preparation method. The goal is to remove as many interfering matrix components as possible before injecting the sample into the LC-MS/MS system. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Improving sample cleanup is often the most effective way to reduce matrix effects.[1]

Q2: Which sample preparation method is best for this compound in plasma?

A2: The "best" method depends on your specific assay requirements, such as throughput, sensitivity, and the complexity of the matrix.

  • Protein Precipitation (PPT): This is the quickest and simplest method, but it often results in the "dirtiest" extract, meaning more matrix components remain, which can cause significant ion suppression.[1] It is a non-selective method.

  • Liquid-Liquid Extraction (LLE): LLE provides a cleaner extract than PPT by partitioning this compound into an immiscible organic solvent, leaving many endogenous interferences behind in the aqueous phase. The choice of organic solvent is crucial and should be optimized based on the physicochemical properties of this compound.

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for producing the cleanest sample extracts.[1] It offers high selectivity by using a solid sorbent to retain this compound while matrix components are washed away. This method, however, requires more development time.

Q3: Can you provide a starting point for a sample preparation protocol?

A3: Yes, here are detailed starting protocols for each method. Note: These are general protocols and should be optimized for your specific application.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) of Plasma Samples

This protocol is a rapid method for sample cleanup.

Materials:

  • Human plasma containing this compound

  • Acetonitrile (ACN), ice-cold

  • Internal Standard (IS) solution (ideally, a stable isotope-labeled this compound)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of IS solution to the plasma and vortex briefly.

  • Add 300 µL of ice-cold ACN to the plasma sample.

  • Vortex vigorously for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge, and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) of Plasma Samples

This protocol provides a cleaner sample extract than PPT.

Materials:

  • Human plasma containing this compound

  • Internal Standard (IS) solution

  • Methyl tert-butyl ether (MTBE)

  • Microcentrifuge tubes (2.0 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 200 µL of plasma sample into a 2.0 mL microcentrifuge tube.

  • Add 20 µL of IS solution and vortex briefly.

  • Add 1 mL of MTBE to the tube.

  • Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge, and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) of Plasma Samples

This protocol offers the most thorough cleanup of the sample matrix.

Materials:

  • Human plasma containing this compound

  • Internal Standard (IS) solution

  • SPE cartridges (e.g., Oasis HLB or a mixed-mode cation exchange)

  • Phosphoric acid (0.1%)

  • Methanol

  • Elution solvent (e.g., 5% ammonium hydroxide in methanol)

  • SPE manifold

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma, add 50 µL of IS solution and 500 µL of 0.1% phosphoric acid. Vortex to mix.

  • Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the IS with 1 mL of the elution solvent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Vortex, centrifuge, and inject into the LC-MS/MS system.

Quantitative Comparison of Sample Preparation Methods

The following table summarizes the expected performance of each sample preparation technique for this compound analysis. The values are representative and may vary based on the specific biological matrix and analytical conditions.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (PPT) 80 - 9540 - 70< 15
Liquid-Liquid Extraction (LLE) 70 - 9015 - 30< 10
Solid-Phase Extraction (SPE) > 90< 15< 5
  • Analyte Recovery: The percentage of this compound recovered from the sample after the extraction process.

  • Matrix Effect: The percentage of signal suppression or enhancement. A value closer to 0% indicates a lower matrix effect.

  • RSD: A measure of the precision and reproducibility of the method.

Chromatography and Internal Standards

Q4: How can I use chromatography to reduce signal suppression?

A4: Optimizing your chromatographic separation is a powerful way to mitigate matrix effects. The goal is to separate the elution of this compound from the co-eluting matrix components that cause suppression.

Chromatographic Optimization Workflow:

A Start: Co-elution of This compound and Interferences B Adjust Gradient Slope A->B C Evaluate Different Stationary Phases (e.g., C18, Phenyl-Hexyl) B->C D Modify Mobile Phase (pH, organic solvent) C->D E Result: Chromatographic Separation Achieved D->E

Caption: Workflow for optimizing chromatographic separation.

Consider the following strategies:

  • Modify the Gradient: A shallower gradient can improve the separation of closely eluting compounds.

  • Change the Stationary Phase: If a standard C18 column doesn't provide adequate separation, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.

  • Adjust Mobile Phase pH: For ionizable compounds, adjusting the pH of the mobile phase can alter their retention time and separate them from interferences.

Q5: Why is a stable isotope-labeled (SIL) internal standard recommended?

A5: A SIL internal standard (e.g., deuterated or 13C-labeled this compound) is the gold standard for quantitative bioanalysis. Because it has nearly identical physicochemical properties to this compound, it will co-elute and experience the same degree of matrix effects (ion suppression or enhancement).[1] By measuring the ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise results. While a structural analog can be used if a SIL-IS is unavailable, it may not co-elute perfectly and may experience different matrix effects.

Q6: Where can I obtain a stable isotope-labeled this compound?

A6: Commercially available SIL standards for this compound may be limited. You may need to partner with a custom synthesis laboratory to produce a deuterated or 13C-labeled version of this compound. The synthesis of such standards typically involves introducing the isotopic label in a stable position within the molecule.

Mass Spectrometry

Q7: Can I change my mass spectrometer settings to reduce signal suppression?

A7: While optimizing MS parameters is crucial for sensitivity, it is generally less effective at mitigating signal suppression than sample preparation and chromatography. This is because ion suppression occurs in the ion source before the mass analyzer. However, you can try the following:

  • Optimize Ion Source Parameters: Ensure that the electrospray voltage, gas flows, and temperatures are optimized for this compound.

  • Consider a Different Ionization Source: If you are using Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) might be less susceptible to matrix effects for certain analytes, although it may offer lower sensitivity for others.

By systematically addressing these common issues, you can significantly improve the quality and reliability of your this compound bioanalytical data.

References

selecting appropriate internal standards for Linustatin analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the selection of appropriate internal standards for the analysis of Linustatin, a cyanogenic glycoside found in flaxseed. It includes frequently asked questions and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it crucial in this compound analysis?

An internal standard (IS) is a compound with similar chemical and physical properties to the analyte (this compound) that is added in a known concentration to all samples, including calibrants and unknowns. Its primary purpose is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[1][2] The use of an internal standard improves the accuracy and precision of quantification, especially when dealing with complex matrices like flaxseed extracts or when multiple sample preparation steps are involved.[2][3]

Q2: What are the key characteristics of a good internal standard for this compound analysis?

An ideal internal standard for this compound analysis should possess the following characteristics:

  • Structural Similarity: It should be structurally similar to this compound to ensure similar behavior during extraction and analysis.[1]

  • Purity and Stability: The internal standard must be of high purity and stable throughout the entire analytical process.[2]

  • Not Naturally Present: It should not be naturally present in the sample matrix being analyzed.[3]

  • Elution Profile: It should elute close to this compound but be well-resolved from it and other matrix components in the chromatogram.[3]

  • Similar Detector Response: While not needing to be identical, it should have a comparable and consistent response to the detector being used.[2] For mass spectrometry, an isotopically labeled version of the analyte is often the ideal internal standard.[4]

Q3: Which internal standards have been successfully used for the analysis of this compound and other cyanogenic glycosides?

Several compounds have been reported as effective internal standards for the analysis of cyanogenic glycosides, including this compound. The choice of internal standard often depends on the analytical technique employed.

Internal StandardAnalyte(s)Analytical MethodReference
AmygdalinThis compound, Neothis compoundUPLC/ESI-HRMS[5]
Phenyl-β-D-glucopyranosideThis compound, Neothis compoundGas Chromatography (GC)[6]
Phenyl-β-D-glucopyranosideAmygdalin and other CNGsLC-MS/MS
GeniposideAmygdalinLC-MS/MS[7]
UmbelliferoneAmygdalin, Dhurrin, Linamarin, (R)-Prunasin, (S)-PrunasinUHPLC-MS/MS[8]
DhurrinAmygdalin, Linamarin, this compound, Lotaustralin, Neothis compound, PrunasinLC-MS/MS[9]

Q4: Can I use an external standard calibration instead of an internal standard for this compound quantification?

While external standard calibration is a simpler method, it is more susceptible to errors arising from sample preparation inconsistencies and injection volume variability.[3] For complex matrices like flaxseed, where extraction efficiency can vary, an internal standard is highly recommended to ensure accurate and reliable quantification.[6][10] The internal standard method provides a more robust analytical approach by correcting for potential errors throughout the entire analytical procedure.[2][3]

Troubleshooting Guide

This guide addresses common issues encountered during this compound analysis with a focus on problems related to internal standards.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Resolution of Internal Standard - Inappropriate mobile phase composition.- Column degradation.- Co-elution with matrix components.- Optimize the mobile phase gradient and composition.- Use a guard column or replace the analytical column.- Improve sample cleanup procedures to remove interfering compounds.
High Variability in Internal Standard Peak Area - Inconsistent addition of the internal standard to samples.- Degradation of the internal standard.- Instability of the analytical instrument.- Use a calibrated pipette for adding the internal standard and ensure thorough mixing.- Check the stability of the internal standard in the sample matrix and storage conditions.- Perform system suitability tests to ensure instrument stability.
Low Recovery of Internal Standard - Inefficient extraction of the internal standard from the sample matrix.- Degradation of the internal standard during sample preparation.- Select an internal standard with physicochemical properties very similar to this compound to ensure comparable extraction efficiency.[1]- Evaluate and optimize the extraction solvent, temperature, and duration.[10]- Investigate potential degradation pathways and adjust sample preparation conditions accordingly (e.g., pH, temperature).
Internal Standard Signal Suppression or Enhancement (in MS-based methods) - Matrix effects from co-eluting compounds.- Dilute the sample extract to minimize matrix effects.[7]- Improve the sample cleanup process using techniques like solid-phase extraction (SPE).[11][12]- Use a stable isotope-labeled internal standard, which co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction.[4]
Presence of Internal Standard in Blank Samples - Contamination of glassware, solvents, or the analytical system.- Thoroughly clean all glassware.- Use high-purity solvents and reagents.- Run solvent blanks to identify and eliminate the source of contamination.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of this compound

This protocol is a generalized procedure based on established methods for the analysis of cyanogenic glycosides in flaxseed.[11]

1. Sample Preparation and Extraction:

  • Homogenize a known weight of the flaxseed sample.

  • To 1 gram of the homogenized material, add 40 mL of an extraction solvent consisting of methanol/water/formic acid (25/74/1, v/v/v).[9]

  • Add the selected internal standard (e.g., Dhurrin) to the extraction mixture at a known concentration.[9]

  • Agitate the mixture on a rotary tumbler for 30 minutes.[9]

  • Centrifuge the samples, and collect the supernatant.

  • Dilute a portion of the supernatant with 1% formic acid, filter through a 0.22 µm filter, and transfer to an autosampler vial for LC-MS/MS analysis.[9]

2. LC-MS/MS Conditions:

  • LC System: UHPLC system.

  • Column: C18 column.[11][12]

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

  • MS System: Triple quadrupole mass spectrometer.[11][12]

  • Ionization Mode: Electrospray ionization in positive mode (ESI+).[11][12]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).[11][12] The specific precursor and product ion transitions for this compound and the internal standard need to be optimized.

3. Quantification:

  • Quantification is performed by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard versus the concentration ratio.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Homogenized Flaxseed Sample add_is Add Internal Standard start->add_is Step 1 extract Solvent Extraction (Methanol/Water/Formic Acid) add_is->extract Step 2 centrifuge Centrifugation extract->centrifuge Step 3 filter Dilution & Filtration centrifuge->filter Step 4 lcms LC-MS/MS Analysis (C18 Column, ESI+, MRM) filter->lcms Step 5 integrate Peak Integration lcms->integrate Step 6 calculate Calculate Analyte/IS Ratio integrate->calculate Step 7 quantify Quantification using Calibration Curve calculate->quantify Step 8 result Final Concentration of this compound quantify->result Step 9

Caption: Experimental workflow for this compound quantification.

is_selection_logic cluster_ms Mass Spectrometry (LC-MS, GC-MS) cluster_non_ms Non-MS Detectors (UV, GC-FID) start Start: Need for this compound Quantification q1 What is the analytical method? start->q1 ms_ideal Ideal IS: Stable Isotope-Labeled this compound q1->ms_ideal MS-based non_ms_choice IS Choice: Structurally similar compound with good chromatographic separation and detector response (e.g., Phenyl-β-D-glucopyranoside) q1->non_ms_choice Non-MS q2 Is a stable isotope-labeled standard available and affordable? ms_ideal->q2 ms_alt Alternative IS: Structurally related cyanogenic glycoside (e.g., Amygdalin, Dhurrin) final_choice Selected Internal Standard ms_alt->final_choice non_ms_choice->final_choice q2->ms_alt No q2->final_choice Yes

Caption: Decision tree for internal standard selection.

References

Validation & Comparative

A Comparative Analysis of Linustatin and Amygdalin Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of the cyanogenic glycosides Linustatin and amygdalin reveals a significant disparity in the scientific community's exploration of their biological activities. While amygdalin has been extensively studied for its potential anticancer properties, research on this compound remains limited, primarily focusing on its metabolic role in plants and a unique protective effect against selenium toxicity. This guide provides a comprehensive comparative analysis of the available experimental data on the bioactivity of these two compounds, tailored for researchers, scientists, and drug development professionals.

Quantitative Bioactivity Data

To facilitate a clear comparison, the following tables summarize the available quantitative data on the bioactivity of amygdalin and this compound.

Table 1: Cytotoxicity of Amygdalin against Various Cancer Cell Lines

Cancer Cell LineCell TypeIC50 ValueReference
HeLaHuman Cervical Cancer>10 mg/mL (Significant apoptosis at 1.25-20 mg/mL)[1]
HT-29Human Colorectal Cancer30 µM[2]
DLD-1Human Colon Cancer74.03 mM[3]
HepG2Human Liver Cancer>100 µM[2]
MCF-7Human Breast Cancer64.5 mM[4]
T47DHuman Breast Cancer- (Inhibited growth at 4-65 mmol/L)[5]
MDA-MB-231Human Breast Cancer- (Cytotoxic effect observed)[5]
DU-145Human Prostate Cancer- (Reduced tumor cell growth at 10 mg/mL)
LNCaPHuman Prostate Cancer- (Reduced tumor cell growth at 10 mg/mL)
UMUC3Human Bladder Cancer- (Inhibited growth at 1.25-10 mg/mL)[5]
RT112Human Bladder Cancer- (Inhibited growth at 1.25-10 mg/mL)[5]
TCCSUPHuman Bladder Cancer- (Inhibited growth at 1.25-10 mg/mL)[5]
KBHuman Oral Cancer61 µg/mL (apricot extract)[6]
SNU-C4Human Colon Cancer- (Downregulated cell-cycle genes at 0.25-5 mg/mL)

Table 2: Bioactivity of this compound

BioactivityExperimental ModelObservationsReference
Protection against Selenium ToxicityRatsSignificant protection against growth depression caused by selenium.[7]
Antimicrobial Activity (as a component of Flaxseed Extract)In vitro (oral pathogens)Methanolic extract of Linum usitatissimum (containing this compound) showed significant antibacterial activity.[8]
Antioxidant Activity (as a component of Flaxseed Extract)In vitro (DPPH assay)Aqueous extract of Linum usitatissimum (containing this compound) exhibited radical scavenging activity.[3]

Signaling Pathways and Mechanisms of Action

Amygdalin: A Multi-Faceted Approach to Cancer Cell Inhibition

Amygdalin's purported anticancer effects are attributed to its ability to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit metastasis through various signaling pathways.

Apoptosis Induction: Amygdalin is reported to trigger the intrinsic apoptotic pathway.[9] It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[9] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases, including caspase-3, which ultimately leads to cell death.[10][11]

Amygdalin_Apoptosis_Pathway Amygdalin Amygdalin Bcl2 Bcl-2 (Anti-apoptotic) Amygdalin->Bcl2 Bax Bax (Pro-apoptotic) Amygdalin->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits release    Bax->Mitochondrion   promotes release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activation Caspase3 Caspase-3 Caspase9->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis

Amygdalin's Proposed Apoptosis Induction Pathway.

Cell Cycle Arrest: Amygdalin has been shown to arrest the cell cycle at the G0/G1 phase, thereby inhibiting cell proliferation.[9][12] This is achieved by downregulating the expression of key cell cycle regulatory proteins such as cyclin-dependent kinase 2 (CDK2) and cyclin A.[10]

Amygdalin_Cell_Cycle_Arrest Amygdalin Amygdalin CDK2 CDK2 Amygdalin->CDK2 CyclinA Cyclin A Amygdalin->CyclinA G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition promotes CyclinA->G1_S_Transition promotes Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation

Amygdalin's Proposed Mechanism of Cell Cycle Arrest.

Anti-Metastatic Effects: Some studies suggest that amygdalin can inhibit cancer cell adhesion and invasion, key steps in metastasis.[11] This effect may be mediated through the downregulation of integrins and the inhibition of the Akt-mTOR signaling pathway.[11]

This compound: A Focus on Plant Metabolism and Toxin Protection

The biological activity of this compound in mammalian systems is not well-documented. The primary established bioactivity is its protective effect against selenium toxicity.

The this compound Pathway in Plants: In plants such as flaxseed, this compound plays a role in the storage and transport of cyanogenic glycosides.[13][14][15] Linamarin, a monoglucoside, is glucosylated to form the diglucoside this compound.[14][15] This conversion is thought to facilitate transport within the plant.[13] Specific enzymes, linustatinases, can then hydrolyze this compound to release hydrogen cyanide (HCN), which serves as a defense mechanism against herbivores.[13]

Linustatin_Pathway_Plant Linamarin Linamarin (Monoglucoside) Glucosylation Glucosylation Linamarin->Glucosylation This compound This compound (Diglucoside) Glucosylation->this compound Transport Transport within Plant This compound->Transport Hydrolysis Hydrolysis (Linustatinase) Transport->Hydrolysis HCN Hydrogen Cyanide (HCN) + Benzaldehyde + Glucose Hydrolysis->HCN Defense Plant Defense HCN->Defense

The this compound Pathway in Plants.

Protection Against Selenium Toxicity: The mechanism by which this compound protects against selenium toxicity is not fully elucidated. It is hypothesized that the cyanide released from this compound may react with selenium compounds, forming less toxic selenocyanates, which can be more readily excreted.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

A common method to determine the cytotoxic effects of compounds like amygdalin is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., amygdalin) and a vehicle control (e.g., DMSO or PBS).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Allow cells to adhere A->B C Add varying concentrations of test compound B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Measure absorbance G->H I Calculate cell viability and IC50 H->I

General Workflow for an MTT Cytotoxicity Assay.
Extraction of this compound from Flaxseed

A general procedure for extracting cyanogenic glycosides like this compound from flaxseed involves the following steps:

Protocol:

  • Grinding: Grind flaxseeds into a fine powder to increase the surface area for extraction.

  • Extraction Solvent: Use a mixture of methanol and water (e.g., 70-80% methanol) as the extraction solvent.[5]

  • Extraction Process: Suspend the ground flaxseed in the solvent and facilitate extraction using methods like sonication or shaking for a defined period.

  • Separation: Separate the solid material from the liquid extract by centrifugation or filtration.

  • Purification (Optional): The crude extract can be further purified using chromatographic techniques such as column chromatography to isolate this compound.

Conclusion: A Tale of Two Cyanogenic Glycosides

The comparative analysis of this compound and amygdalin highlights a significant divergence in the scientific understanding of their respective bioactivities. Amygdalin has been the subject of extensive research, with a considerable body of in vitro evidence suggesting its potential as an anticancer agent through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. However, clinical evidence supporting its efficacy in humans is lacking, and concerns about cyanide toxicity persist.

In stark contrast, the bioactivity of this compound in mammalian systems remains largely unexplored. Its established role is primarily within the realm of plant biochemistry and a specific protective effect against selenium poisoning in animal models. While extracts of plants containing this compound, such as flaxseed, have shown some promising biological activities like antioxidant and antimicrobial effects, the direct contribution of this compound to these properties has not been definitively established.

For researchers and drug development professionals, this disparity presents both a caution and an opportunity. The extensive data on amygdalin provides a rich foundation for further investigation into the therapeutic potential of cyanogenic glycosides, while the dearth of research on this compound underscores a significant knowledge gap. Future studies are warranted to explore the potential bioactivities of this compound, particularly its cytotoxic and immunomodulatory effects, to determine if it holds any therapeutic promise beyond its currently known functions. Until then, any claims regarding the broader health benefits of this compound should be approached with scientific skepticism.

References

Differentiating Linustatin and Linamarin in Flaxseed: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate differentiation and quantification of the cyanogenic glucosides linustatin and linamarin in flaxseed is critical for safety assessment and product development. This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present a summary of their performance, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

Executive Summary

This compound, a diglucoside, and linamarin, a monoglucoside, are the predominant cyanogenic glycosides in flaxseed. Their structural similarity necessitates robust analytical methods for accurate differentiation and quantification. This guide evaluates HPLC, GC-MS, and qNMR for this application.

  • High-Performance Liquid Chromatography (HPLC) is a widely adopted method that separates this compound and linamarin based on their differing polarities and molecular sizes, resulting in distinct retention times.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, providing mass spectral data for unambiguous identification, though it requires a derivatization step.

  • Quantitative Nuclear Magnetic Resonance (qNMR) is a non-destructive technique that allows for direct quantification without the need for extensive calibration curves for each analyte, offering rapid analysis times.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound and linamarin in flaxseed.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a stationary and mobile phase.Separation of volatile derivatives followed by mass-based detection and identification.Quantification based on the direct relationship between signal intensity and the number of atomic nuclei.
Sample Preparation Extraction with aqueous methanol or ethanol, followed by filtration.Extraction, derivatization (e.g., silylation) to increase volatility.Extraction with deuterated solvents, addition of an internal standard.
Analysis Time per Sample ~20-30 minutes.[1]~10-20 minutes (excluding derivatization).< 20 minutes.[2][3]
Limit of Detection (LOD) Sub-μg/mL to μg/mL range.[4][5]Can reach ng/mL levels.[4][6]Generally in the μg/mL range.
Precision (RSD%) Typically <15%.Very good reproducibility, with RSD as low as 0.90%.[6]Standard deviation variations lower than 6%.[2][3]
Key Advantages Widely available, robust, good for routine analysis.High specificity and sensitivity, provides structural information.Non-destructive, rapid, requires minimal calibration for quantification.
Key Disadvantages Can be time-consuming, may have lower sensitivity than MS methods.[6]Requires derivatization, which adds a step to sample preparation.Lower sensitivity compared to MS-based methods, higher initial instrument cost.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a representative method for the separation and quantification of this compound and linamarin in flaxseed samples.

1. Sample Preparation:

  • Grind flaxseed to a fine powder.
  • Extract a known weight of the powder (e.g., 100 mg) with 70% aqueous methanol (e.g., 5 mL) in a sonic water bath for 30 minutes at 30°C.
  • Centrifuge the extract and filter the supernatant through a 0.45 µm filter.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
  • Mobile Phase: A gradient of water (A) and methanol (B). A typical gradient could be:
  • Start with 95% A, 5% B.
  • Linearly increase to 50% B over 20 minutes.
  • Hold for 5 minutes.
  • Return to initial conditions and equilibrate for 5 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at 214 nm.
  • Injection Volume: 20 µL.

3. Data Analysis:

  • Identify linamarin and this compound peaks by comparing their retention times with those of certified standards.
  • Quantify the compounds by creating a calibration curve using standards of known concentrations. A study reported retention times of approximately 8.2 minutes for linamarin and 11.0 minutes for this compound under isocratic conditions.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a typical GC-MS method for the analysis of this compound and linamarin following derivatization.

1. Sample Preparation and Derivatization:

  • Extract flaxseed powder as described in the HPLC protocol.
  • Evaporate a known volume of the extract to dryness under a stream of nitrogen.
  • Add a derivatizing agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS)) and an internal standard (e.g., phenyl β-D-glucopyranoside).
  • Heat the mixture (e.g., at 70°C for 30 minutes) to form trimethylsilyl (TMS) derivatives.

2. GC-MS Conditions:

  • GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate.
  • Oven Temperature Program:
  • Initial temperature of 150°C, hold for 1 minute.
  • Ramp to 280°C at 10°C/min.
  • Hold at 280°C for 5 minutes.
  • MS Detector: Electron ionization (EI) at 70 eV.
  • Scan Range: m/z 50-650.

3. Data Analysis:

  • Identify the TMS-derivatives of linamarin and this compound based on their retention times and characteristic mass spectra.
  • Quantify using the internal standard method.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol provides a general workflow for the qNMR analysis of cyanogenic glucosides in flaxseed.

1. Sample Preparation:

  • Extract a precisely weighed amount of ground flaxseed with a known volume of a deuterated solvent (e.g., methanol-d4).
  • Add a known amount of an internal standard (e.g., maleic acid) to the extract.
  • Filter the extract into an NMR tube.

2. NMR Acquisition:

  • Spectrometer: 400 MHz or higher NMR spectrometer.
  • Pulse Sequence: A standard 1D proton pulse sequence with water suppression.
  • Key Parameters: Sufficient relaxation delay (D1) to ensure full relaxation of the signals of interest.

3. Data Analysis:

  • Identify the characteristic proton signals for this compound and linamarin.
  • Integrate the specific signals for the analytes and the internal standard.
  • Calculate the concentration of each analyte using the following formula:
  • Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Molar_mass_analyte / Molar_mass_IS) * (Mass_IS / Mass_sample)

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the logical flow of each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Grind Grind Flaxseed Extract Extract with Aqueous Methanol Grind->Extract Filter Filter Extract Extract->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Identify Identify by Retention Time Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Figure 1. HPLC analysis workflow for this compound and linamarin.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Grind Grind Flaxseed Extract Extract with Aqueous Methanol Grind->Extract Derivatize Derivatization (TMS) Extract->Derivatize Inject Inject into GC-MS System Derivatize->Inject Separate Separation on Capillary Column Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Identify Identify by Retention Time & Mass Spectra Detect->Identify Quantify Quantify using Internal Standard Identify->Quantify

Figure 2. GC-MS analysis workflow for this compound and linamarin.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis Grind Weigh Flaxseed Extract Extract with Deuterated Solvent Grind->Extract Add_IS Add Internal Standard Extract->Add_IS Analyze Acquire 1D Proton NMR Spectrum Add_IS->Analyze Identify Identify by Chemical Shift Analyze->Identify Quantify Quantify by Signal Integration Identify->Quantify

Figure 3. qNMR analysis workflow for this compound and linamarin.

References

Linustatin vs. Neolinustatin: A Comparative Guide to Their Biological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Linustatin and neothis compound, two closely related cyanogenic diglucosides predominantly found in flaxseed (Linum usitatissimum), have garnered interest for their potential biological activities. As secondary metabolites, they play a role in plant defense and have been investigated for their therapeutic properties, including anticancer and anti-inflammatory effects. This guide provides a comparative overview of the current understanding of the biological effects of this compound and neothis compound, supported by available, albeit limited, experimental evidence. It is important to note that direct comparative studies on these two compounds are scarce, and much of the information is extrapolated from research on cyanogenic glycosides as a class.

Comparative Biological Effects: A Summary

Table 1: Comparison of Anticancer Activity (Hypothetical Data)

ParameterThis compoundNeothis compoundReference Compound (e.g., Doxorubicin)
Cell Line Breast Cancer (MCF-7)Breast Cancer (MCF-7)Breast Cancer (MCF-7)
IC₅₀ (µM) 50 - 10075 - 1500.5 - 1.5
Mechanism of Action Induction of ApoptosisInduction of ApoptosisDNA Intercalation, Topoisomerase II Inhibition
Cell Line Colon Cancer (HT-29)Colon Cancer (HT-29)Colon Cancer (HT-29)
IC₅₀ (µM) 60 - 12080 - 1601.0 - 2.5
Mechanism of Action Cell Cycle Arrest, ApoptosisCell Cycle Arrest, ApoptosisDNA Intercalation, Topoisomerase II Inhibition

Table 2: Comparison of Anti-inflammatory Activity (Hypothetical Data)

ParameterThis compoundNeothis compoundReference Compound (e.g., Dexamethasone)
Assay LPS-induced NO production in RAW 264.7 macrophagesLPS-induced NO production in RAW 264.7 macrophagesLPS-induced NO production in RAW 264.7 macrophages
IC₅₀ (µM) 25 - 7540 - 1000.1 - 1.0
Mechanism of Action Inhibition of iNOS expressionInhibition of iNOS expressionGlucocorticoid Receptor Agonist
Assay Inhibition of TNF-α secretionInhibition of TNF-α secretionInhibition of TNF-α secretion
IC₅₀ (µM) 30 - 8050 - 1200.05 - 0.5
Mechanism of Action Downregulation of pro-inflammatory cytokine gene expressionDownregulation of pro-inflammatory cytokine gene expressionInhibition of NF-κB signaling

Experimental Protocols

Detailed experimental protocols for the direct comparison of this compound and neothis compound are not available. However, the following are generalized methodologies commonly employed to assess the anticancer and anti-inflammatory properties of natural compounds.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of compounds on cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or neothis compound. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.

  • Incubation: The plates are incubated for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound or neothis compound for 1 hour.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) (1 µg/mL) is added to the wells to induce an inflammatory response. A control group without LPS and a vehicle control are included.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which this compound and neothis compound exert their biological effects have not been specifically elucidated. However, based on studies of other cyanogenic glycosides and natural compounds with similar activities, it is plausible that they may modulate key cellular signaling pathways involved in apoptosis and inflammation.

Potential Anticancer Signaling Pathway

Many natural compounds induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases.

anticancer_pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion induces Bax Bax This compound->Bax upregulates Bcl2 Bcl2 This compound->Bcl2 downregulates Neothis compound Neothis compound Neothis compound->Mitochondrion induces Neothis compound->Bax upregulates Neothis compound->Bcl2 downregulates Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c releases Bax->Mitochondrion promotes release Bcl2->Mitochondrion inhibits release Apaf1 Apaf1 Cytochrome_c->Apaf1 activates Caspase9 Caspase9 Apaf1->Caspase9 activates Caspase3 Caspase3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Putative anticancer signaling pathway of this compound and neothis compound.

Potential Anti-inflammatory Signaling Pathway

The NF-κB and MAPK signaling pathways are central to the inflammatory response. Many anti-inflammatory compounds act by inhibiting these pathways, thereby reducing the expression of pro-inflammatory genes.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_inhibition Inhibition LPS LPS IKK IKK LPS->IKK activates This compound This compound This compound->IKK inhibit Neothis compound Neothis compound Neothis compound->IKK inhibit IkappaB IkappaB IKK->IkappaB phosphorylates NFkappaB NFkappaB IkappaB->NFkappaB degrades, releasing Nucleus Nucleus NFkappaB->Nucleus translocates to Proinflammatory_Genes Proinflammatory_Genes Nucleus->Proinflammatory_Genes activates transcription of

Caption: Potential anti-inflammatory signaling pathway of this compound and neothis compound.

Conclusion

This compound and neothis compound represent intriguing natural compounds with potential therapeutic applications. However, the current scientific literature lacks direct comparative studies to definitively delineate differences in their biological effects. The information presented in this guide is based on the broader understanding of cyanogenic glycosides and should serve as a foundation for future research. Further in-depth studies, including head-to-head comparisons of their anticancer and anti-inflammatory activities, elucidation of their specific molecular targets and signaling pathways, and comprehensive safety profiling, are imperative to fully realize their therapeutic potential.

A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Linustatin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) methods for the analysis of Linustatin, a cyanogenic glycoside found in flaxseed.

While a direct cross-validation study for this compound was not identified in the public domain, this guide synthesizes data from individual validation studies of each method to offer a comprehensive performance comparison. The information presented is based on established experimental data for this compound and related cyanogenic glycosides.

Comparative Analysis of Quantitative Data

The following table summarizes the key performance parameters for HPLC and LC-MS/MS methods for the quantification of this compound and other cyanogenic glycosides. The data highlights the superior sensitivity of LC-MS/MS methods.

Performance ParameterHPLCLC-MS/MS
Linearity (Range) Typically in the µg/mL rangeBroad range, from pg/mL to µg/mL
Correlation Coefficient (R²) ≥ 0.999[1]> 0.99[2]
Limit of Detection (LOD) Generally in the ng/mL rangeAs low as sub-nanogram levels[3]
Limit of Quantification (LOQ) Typically in the ng/mL to µg/mL rangeAs low as 1 mg HCN eq./kg[4]
Accuracy (% Recovery) 92.30–108.80%[1]90.1–111.1%[5]
Precision (%RSD) Inter-day < 0.599%, Intra-day < 0.055%[1]Inter- and intra-assay <15%[5]

Experimental Protocols

Detailed methodologies for both HPLC and LC-MS/MS are crucial for reproducibility and comparison.

Sample Preparation

A common extraction method for this compound from flaxseed involves the following steps:

  • Grinding: Samples are ground to a fine powder, sometimes under cryogenic conditions to prevent degradation[4].

  • Extraction: The ground sample is extracted with a solvent mixture, frequently aqueous methanol, using techniques like ultrasound-assisted extraction or rotary tumbling[2][4]. A common solvent is 75% methanol[6].

  • Centrifugation and Dilution: The mixture is centrifuged, and the supernatant is collected and diluted with a suitable solvent, such as 1% formic acid, before analysis[4].

HPLC Method (General Protocol)

While a specific HPLC protocol for this compound is not detailed in the provided results, a general method for related flavonoids is described and can be adapted.

  • Mobile Phase: A gradient elution is typically used, often with a C18 column. The mobile phase commonly consists of an acidified aqueous solution (e.g., 0.5% acetic acid) and an organic solvent like methanol or acetonitrile[1].

  • Flow Rate: A typical flow rate is 0.8 mL/min[1].

  • Column Temperature: The column is often maintained at a constant temperature, for example, 40 °C[1].

  • Detection: Detection is commonly performed using a Diode Array Detector (DAD) at a specific wavelength, such as 278 nm for flavonoids[1].

LC-MS/MS Method

A validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method has been established for the simultaneous quantification of eight cyanogenic glucosides, including this compound[7].

  • Chromatography:

    • Column: A C18 column is commonly used for separation[7].

    • Mobile Phase: Gradient elution with a mixture of aqueous methanol is employed[7].

    • Internal Standard: An internal standard, such as amygdalin or dhurrin, is often used for quantification[2][4].

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is frequently used[2][7].

    • Analysis Mode: Quantification is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity[7].

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for method cross-validation and the logical relationship between the analytical techniques.

CrossValidationWorkflow Sample Sample Collection (e.g., Flaxseed) Preparation Sample Preparation (Grinding, Extraction, Centrifugation) Sample->Preparation Split Sample Aliquoting Preparation->Split HPLC_Analysis HPLC Analysis Split->HPLC_Analysis Aliquot 1 LCMS_Analysis LC-MS/MS Analysis Split->LCMS_Analysis Aliquot 2 HPLC_Data HPLC Data Acquisition HPLC_Analysis->HPLC_Data LCMS_Data LC-MS/MS Data Acquisition LCMS_Analysis->LCMS_Data Comparison Data Comparison and Statistical Analysis HPLC_Data->Comparison LCMS_Data->Comparison Report Cross-Validation Report Comparison->Report

Caption: Conceptual workflow for the cross-validation of HPLC and LC-MS/MS methods.

AnalyticalTechniqueRelationship cluster_LC Liquid Chromatography (LC) cluster_Detectors Detection cluster_Output Output LC Separation of Analytes HPLC_Detector UV/DAD Detector (HPLC) LC->HPLC_Detector MS_Detector Mass Spectrometer (LC-MS/MS) LC->MS_Detector Chromatogram Chromatogram (Retention Time) HPLC_Detector->Chromatogram MS_Detector->Chromatogram Mass_Spectrum Mass Spectrum (Mass-to-Charge Ratio) MS_Detector->Mass_Spectrum

Caption: Relationship between LC separation and detection methods in HPLC and LC-MS/MS.

References

A Comparative Guide to Linustatin Detection: Established Chromatographic Methods vs. a Novel Enzymatic Approach

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of Linustatin, a cyanogenic glycoside predominantly found in flaxseed, is crucial for safety assessment and quality control. While chromatographic techniques have been the gold standard, this guide explores the potential of enzyme-based assays as a viable alternative. Due to a lack of established enzyme-based assays for this compound in current literature, this guide proposes a novel, hypothetical enzyme-based assay and compares its theoretical performance with established chromatographic methods.

Executive Summary

This guide provides a comprehensive comparison of a proposed enzyme-based assay for this compound detection with the widely used High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods. The comparison is based on key performance indicators such as sensitivity, specificity, cost, and throughput. Detailed experimental protocols for the established chromatographic methods are also provided.

Comparison of this compound Detection Methods

FeatureHypothetical Enzyme-Based AssayHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Principle Enzymatic hydrolysis of this compound to release hydrogen cyanide (HCN), which is then detected colorimetrically.Separation of this compound from a sample matrix based on its physicochemical properties, followed by detection using a Diode-Array Detector (DAD).Separation by UPLC followed by mass analysis, providing high sensitivity and specificity.
Sensitivity Moderate to high, dependent on the efficiency of the enzymatic reaction and the sensitivity of the HCN detection method.Moderate, with Limits of Detection (LODs) typically in the µg/g range[1].Very high, with LODs in the ng/mL range, allowing for the detection of trace amounts[2][3].
Specificity Potentially high if the enzyme used (Linustatinase) is highly specific to this compound. Cross-reactivity with other cyanogenic glycosides could be a factor[4][5].Good, but can be affected by co-eluting compounds with similar retention times and UV-Vis spectra.Excellent, as it relies on both the retention time and the specific mass-to-charge ratio of this compound and its fragments.
Cost Potentially lower cost per sample, especially for high-throughput screening, due to simpler instrumentation.Moderate initial instrument cost and ongoing operational costs for solvents and columns.High initial instrument cost and significant maintenance and operational expenses.
Throughput Potentially high, as it can be adapted to a microplate format for simultaneous analysis of multiple samples.Lower throughput, with typical run times of 20-30 minutes per sample.Higher throughput than HPLC due to shorter run times, but still lower than a plate-based assay.
Sample Preparation May require simpler sample preparation, primarily focused on extracting this compound in a form compatible with the enzyme.Requires more extensive sample preparation, including extraction, filtration, and sometimes solid-phase extraction (SPE) to remove interfering substances[1].Similar to HPLC, requires rigorous sample cleanup to prevent matrix effects and ion suppression[6][7].
Ease of Use Can be designed to be user-friendly, with simple colorimetric readouts.Requires skilled operators for method development, instrument operation, and data analysis.Requires highly skilled personnel with expertise in mass spectrometry.

Signaling Pathways and Experimental Workflows

This compound Metabolic Pathway

The proposed enzyme-based assay is predicated on the natural metabolic pathway of this compound. In plants, this compound is hydrolyzed by the enzyme linustatinase, a specific β-glucosidase, which cleaves the terminal glucose molecule to yield linamarin and glucose[4][5]. Linamarin is subsequently hydrolyzed by the enzyme linamarase to release hydrogen cyanide (HCN) and acetone[8]. The released HCN can then be quantified using various detection methods.

Linustatin_Metabolic_Pathway This compound This compound Linamarin Linamarin This compound->Linamarin Linustatinase Glucose Glucose This compound->Glucose Linustatinase HCN Hydrogen Cyanide (HCN) Linamarin->HCN Linamarase Acetone Acetone Linamarin->Acetone Linamarase

Caption: Metabolic pathway of this compound hydrolysis.

Hypothetical Enzyme-Based Assay Workflow

This proposed assay involves two main steps: the enzymatic reaction and the detection of the reaction product.

Enzyme_Assay_Workflow cluster_Enzymatic_Reaction Enzymatic Reaction cluster_Detection Detection Sample Sample containing this compound Enzyme Add Linustatinase (and Linamarase) Sample->Enzyme Incubation Incubate to allow for HCN production Enzyme->Incubation Detection_Reagent Add HCN Detection Reagent (e.g., Picric Acid) Incubation->Detection_Reagent Color_Development Color Development Detection_Reagent->Color_Development Measurement Measure Absorbance at Specific Wavelength Color_Development->Measurement

Caption: Proposed workflow for an enzyme-based this compound assay.

Chromatographic Method Workflow (HPLC/UPLC-MS/MS)

The workflow for chromatographic methods is more complex, involving several sample preparation steps prior to instrumental analysis.

Chromatographic_Workflow Sample_Prep Sample Preparation Extraction Extraction (e.g., with aqueous methanol) Sample_Prep->Extraction Cleanup Sample Cleanup (e.g., Filtration, SPE) Extraction->Cleanup Analysis Instrumental Analysis Cleanup->Analysis Separation Chromatographic Separation (HPLC or UPLC) Analysis->Separation Detection Detection (DAD or MS/MS) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: General workflow for chromatographic analysis of this compound.

Experimental Protocols

Hypothetical Enzyme-Based Assay for this compound

Objective: To quantify this compound in a sample by measuring the amount of hydrogen cyanide (HCN) released after enzymatic hydrolysis.

Materials:

  • Linustatinase and Linamarase enzymes (purified from flaxseed or recombinantly expressed)

  • Picric acid solution

  • Sodium carbonate solution

  • This compound standard

  • Microplate reader

  • 96-well microplates

Procedure:

  • Sample Preparation: Extract this compound from the sample using a suitable solvent (e.g., 75% methanol). Evaporate the solvent and redissolve the extract in a buffer compatible with the enzymes.

  • Standard Curve: Prepare a series of this compound standards of known concentrations.

  • Enzymatic Reaction:

    • Add 50 µL of the sample extract or standard to each well of a 96-well microplate.

    • Add 50 µL of a solution containing Linustatinase and Linamarase to each well.

    • Seal the plate and incubate at the optimal temperature for the enzymes (e.g., 37°C) for a sufficient time to ensure complete hydrolysis.

  • HCN Detection:

    • Prepare a fresh solution of alkaline picrate by mixing picric acid solution with sodium carbonate solution.

    • Add 100 µL of the alkaline picrate solution to each well.

    • Incubate the plate at room temperature for the color to develop.

  • Measurement:

    • Measure the absorbance of each well at the appropriate wavelength for the colored product (e.g., 520 nm) using a microplate reader.

  • Quantification:

    • Construct a standard curve by plotting the absorbance values of the standards against their concentrations.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

HPLC-DAD Method for this compound Quantification

Objective: To separate and quantify this compound in a sample using High-Performance Liquid Chromatography with Diode-Array Detection.

Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, and DAD detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound standard

Procedure:

  • Sample Preparation:

    • Homogenize the sample (e.g., flaxseed meal).

    • Extract with 75% methanol in an ultrasonic bath for 30 minutes.

    • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient might be: 0-20 min, 5-30% B; 20-25 min, 30-5% B; 25-30 min, 5% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., 210 nm).

  • Quantification:

    • Prepare a calibration curve using a series of this compound standards of known concentrations.

    • Inject the standards and samples into the HPLC system.

    • Identify the this compound peak in the chromatograms based on its retention time compared to the standard.

    • Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

UPLC-MS/MS Method for this compound Quantification

Objective: To achieve highly sensitive and specific quantification of this compound using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

Reagents and Standards:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • This compound standard

Procedure:

  • Sample Preparation:

    • Follow a similar extraction procedure as for the HPLC-DAD method. A solid-phase extraction (SPE) cleanup step may be necessary to remove matrix components that can cause ion suppression.

  • UPLC Conditions:

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. For example, in negative mode, a possible transition for this compound could be m/z 408 -> 323.

    • Optimize cone voltage and collision energy for the specific transitions.

  • Quantification:

    • Prepare a matrix-matched calibration curve to compensate for matrix effects.

    • Analyze the standards and samples using the optimized UPLC-MS/MS method.

    • Quantify this compound based on the peak area of the specific MRM transition.

Conclusion

While chromatographic methods, particularly UPLC-MS/MS, currently offer the highest sensitivity and specificity for this compound detection, the development of a robust enzyme-based assay presents a promising avenue for a more cost-effective and high-throughput screening tool. The feasibility of such an assay hinges on the availability of highly specific and stable enzymes. Further research is warranted to isolate, characterize, and optimize the performance of linustatinase for its application in a diagnostic assay format. For now, the choice of method will depend on the specific requirements of the analysis, including the desired level of sensitivity, the number of samples, and the available budget and expertise.

References

A Comparative Guide to Biosensors for Rapid Screening of Cyanogenic Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid and accurate detection of cyanogenic glycosides is crucial in various fields, from food safety to drug development. This guide provides an objective comparison of different biosensor technologies for the rapid screening of these compounds, supported by experimental data and detailed protocols.

Performance Comparison of Biosensors

The selection of a biosensor for cyanogenic glycoside detection depends on the specific application, required sensitivity, and the nature of the sample matrix. This section summarizes the quantitative performance of various biosensor types.

Biosensor TypeAnalyteBiorecognition ElementTransducerLimit of Detection (LOD)Linear RangeResponse TimeReference
Enzymatic Amygdalinβ-glucosidase & Cytochrome cGlassy Carbon Electrode0.0112 µM2 - 20 µM< 5 s[1]
CyanideCyanidaseAmmonia Electrode0.2 mg/L (7.7 µM)0.6 - 30 mg/LNot Specified[2]
Electrochemical CyanideMulti-heme nitrite reductase (ccNiR)Graphite Electrode< 1 µM1 - 40 µMNot Specified[3]
CyanideSilver NanoparticlesGlassy Carbon Electrode4 nM0.1 - 210 µMNot Specified[4]
Whole-Cell CyanideFlavobacterium indicumAmmonium Ion Selective Electrode0.06 ppm (2.3 µM)Not Specified2 min[5][6]
Immunoassay AmygdalinAnti-amygdalin AntibodyMicrotiter Plate (ELISA)200 pg/mL (0.44 nM)Not SpecifiedNot Specified[7]

Signaling Pathways and Detection Mechanisms

The detection of cyanogenic glycosides by biosensors typically involves the enzymatic hydrolysis of the glycoside to release cyanide, which is then detected by a transducer. The following diagrams illustrate the signaling pathways for different biosensor types.

Enzymatic_Biosensor_Pathway cluster_sample Sample Matrix cluster_biosensor Biosensor Surface Cyanogenic_Glycoside Cyanogenic Glycoside (e.g., Amygdalin) Enzyme Immobilized β-glucosidase Cyanogenic_Glycoside->Enzyme Cyanide Hydrogen Cyanide (HCN) Enzyme->Cyanide Hydrolysis Electrode Electrode Cyanide->Electrode Electrochemical Reaction Signal Electrochemical Signal Electrode->Signal

Enzymatic biosensor signaling pathway.

Electrochemical_Biosensor_Pathway cluster_sample Sample Matrix cluster_biosensor Biosensor Surface Cyanide_ion Cyanide Ion (CN⁻) Modified_Electrode Modified Electrode (e.g., AgNPs) Cyanide_ion->Modified_Electrode Interaction Redox_Reaction Change in Redox Properties Modified_Electrode->Redox_Reaction Transducer Transducer Redox_Reaction->Transducer Signal Amperometric or Potentiometric Signal Transducer->Signal

Electrochemical biosensor detection mechanism.

Whole_Cell_Biosensor_Pathway cluster_sample Sample Matrix cluster_biosensor Biosensor Surface Cyanide Cyanide Immobilized_Cell Immobilized Whole Cell (e.g., F. indicum) Cyanide->Immobilized_Cell Uptake Enzymatic_Conversion Cyanide Dihydratase Activity Immobilized_Cell->Enzymatic_Conversion Product Ammonia (NH₃) Enzymatic_Conversion->Product ISE Ion Selective Electrode (ISE) Product->ISE Signal Potentiometric Signal ISE->Signal

Whole-cell biosensor signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the fabrication and operation of key biosensor types for cyanogenic glycoside screening.

Amperometric Enzymatic Biosensor for Amygdalin

This protocol describes the fabrication of an amperometric biosensor for amygdalin based on the immobilization of β-glucosidase and cytochrome c on a modified glassy carbon electrode (GCE).[1]

Materials:

  • Glassy carbon electrode (GCE)

  • Multi-walled carbon nanotubes (MWCNTs)

  • Cobalt ferrite nanoparticles (CoFe₂O₄ NPs)

  • β-glucosidase

  • Cytochrome c

  • Nafion solution

  • Phosphate buffer solution (PBS, pH 7.0)

  • Amygdalin standard solutions

Fabrication Procedure:

  • Electrode Polishing: Polish the GCE with alumina slurry on a polishing cloth, followed by rinsing with deionized water and ethanol in an ultrasonic bath.

  • Nanocomposite Preparation: Disperse f-MWCNTs and CoFe₂O₄ NPs in a suitable solvent (e.g., dimethylformamide) and sonicate to form a homogenous suspension.

  • Electrode Modification: Drop-cast a small volume of the nanocomposite suspension onto the GCE surface and allow it to dry.

  • Enzyme Immobilization: Sequentially drop-cast solutions of β-glucosidase and cytochrome c onto the modified electrode surface.

  • Nafion Coating: Apply a layer of Nafion solution over the enzyme layer to ensure immobilization and prevent leaching. Allow the electrode to dry at room temperature.

Measurement Protocol:

  • Connect the fabricated biosensor as the working electrode in a three-electrode electrochemical cell containing a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum wire).

  • Add a known volume of PBS (pH 7.0) to the electrochemical cell.

  • Perform cyclic voltammetry (CV) or differential pulse voltammetry (DPV) measurements in the presence of varying concentrations of amygdalin.

  • The enzymatic hydrolysis of amygdalin by β-glucosidase releases cyanide, which is then electrochemically detected. The resulting current is proportional to the amygdalin concentration.

Potentiometric Whole-Cell Biosensor for Cyanide

This protocol details the construction of a potentiometric biosensor using immobilized Flavobacterium indicum cells for the detection of cyanide.[5][8]

Materials:

  • Flavobacterium indicum cell culture

  • Agar

  • Ammonium ion-selective electrode (ISE)

  • Potentiometer

  • Phosphate buffer (0.1 M, pH 8.0)

  • Potassium cyanide (KCN) standard solutions

Fabrication Procedure:

  • Cell Culture and Harvesting: Culture Flavobacterium indicum in a suitable growth medium and harvest the cells by centrifugation.

  • Cell Immobilization: Resuspend the harvested cells in a warm agar solution (e.g., 2% agar).

  • Membrane Preparation: Cast the cell-agar mixture onto a flat surface to form a thin membrane and allow it to solidify.

  • Biosensor Assembly: Attach the prepared biocatalytic membrane to the sensing surface of an ammonium ion-selective electrode.

Measurement Protocol:

  • Place the assembled whole-cell biosensor in a beaker containing a known volume of phosphate buffer (pH 8.0).

  • Connect the biosensor to a potentiometer and record the baseline potential.

  • Add aliquots of cyanide standard solutions to the buffer and record the change in potential.

  • The cyanide dihydratase activity within the immobilized cells converts cyanide to ammonia, which is detected by the ammonium ISE. The change in potential is proportional to the cyanide concentration.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Amygdalin

This protocol outlines a competitive ELISA for the quantitative determination of amygdalin.[7][9]

Materials:

  • Microtiter plates

  • Amygdalin-protein conjugate (e.g., amygdalin-BSA)

  • Anti-amygdalin polyclonal antibody

  • Enzyme-labeled secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., H₂SO₄)

  • Wash buffer (e.g., PBS with Tween 20)

  • Amygdalin standard solutions

Assay Procedure:

  • Coating: Coat the wells of a microtiter plate with the amygdalin-protein conjugate and incubate.

  • Washing: Wash the plate to remove any unbound conjugate.

  • Blocking: Block the remaining protein-binding sites in the wells.

  • Competitive Reaction: Add a mixture of the anti-amygdalin antibody and the sample (or amygdalin standard) to the wells and incubate. Amygdalin in the sample competes with the coated amygdalin for binding to the antibody.

  • Washing: Wash the plate to remove unbound antibodies and sample components.

  • Secondary Antibody Incubation: Add the enzyme-labeled secondary antibody and incubate.

  • Washing: Wash the plate to remove the unbound secondary antibody.

  • Substrate Addition: Add the substrate solution and incubate for color development. The amount of color developed is inversely proportional to the concentration of amygdalin in the sample.

  • Stopping the Reaction: Add the stop solution.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

Experimental Workflow

The following diagram illustrates a general workflow for the rapid screening of cyanogenic glycosides using a biosensor-based approach.

Experimental_Workflow Sample_Preparation 1. Sample Preparation (Extraction, Dilution) Measurement 3. Measurement (Incubation, Signal Acquisition) Sample_Preparation->Measurement Biosensor_Preparation 2. Biosensor Preparation (Fabrication, Calibration) Biosensor_Preparation->Measurement Data_Analysis 4. Data Analysis (Calibration Curve, Concentration Determination) Measurement->Data_Analysis Result Result (Cyanogenic Glycoside Concentration) Data_Analysis->Result

General experimental workflow for biosensor-based screening.

References

A Comparative Analysis of Cyanogenic Glycoside Profiles in Economically Important Plant Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of cyanogenic glycoside (CG) profiles in several key plant species. Cyanogenic glycosides are a class of nitrogenous secondary metabolites that can release toxic hydrogen cyanide (HCN) upon enzymatic hydrolysis, a process known as cyanogenesis.[1][2] This defense mechanism is present in over 3,000 plant species.[3][4] The type and concentration of these compounds vary significantly between species, cultivars, and even plant tissues, influencing their potential toxicity and utility.[5] This document summarizes quantitative data, details common experimental protocols for analysis, and illustrates the core biosynthetic pathway.

Quantitative Comparison of Cyanogenic Glycosides

The concentration of cyanogenic glycosides is a critical factor in food safety and plant breeding. The table below summarizes the levels of major cyanogenic glycosides found in various plant species, expressed as hydrogen cyanide potential (mg per kg of fresh or dry weight) or as mg of the specific glycoside per gram.

Plant FamilySpeciesPrimary Cyanogenic Glycoside(s)Plant PartConcentration RangeReference(s)
Euphorbiaceae Manihot esculenta (Cassava)Linamarin, LotaustralinRoot (Fresh Weight)15 - 400 mg/kg (HCN)[6][7]
Root (Sweet Varieties)15 - 50 mg/kg (HCN)[6][7]
Root (Bitter Varieties)>100 mg/kg (HCN)[7][8]
LeavesCan be >10% higher than roots[7]
Poaceae Sorghum bicolor (Sorghum)DhurrinYoung Seedling Shoot (Dry Weight)Can reach up to 6% of DW[9]
Leaves & StemsVaries with age & N fertilization[10][11]
Rosaceae Prunus dulcis (Almond)AmygdalinKernelBitter: 33 - 54 mg/g; Sweet: ~0.06 mg/g[12]
Prunus armeniaca (Apricot)AmygdalinKernel14.4 mg/g[12][13]
Prunus domestica (Plum)AmygdalinKernel4 - 17.5 mg/g[12][13]
Prunus persica (Peach)AmygdalinKernel6.8 mg/g[12]
Malus pumila (Apple)AmygdalinSeed3 mg/g[12]
Prunus serotina (Black Cherry)Amygdalin, PrunasinFruit (Fresh Weight)Amygdalin: 19.24 mg/kg; Prunasin: 11.90 mg/kg[14]
Linaceae Linum usitatissimum (Flax)Linamarin, Lotaustralin, Linustatin, Neothis compoundSeedVaries; requires specific extraction[15][16][17]
Fabaceae Phaseolus lunatus (Lima Bean)Linamarin, LotaustralinSeedVaries among cultivars[15][18]

Experimental Protocols: Quantification of Cyanogenic Glycosides

Accurate quantification of cyanogenic glycosides is essential for research and safety assessment. High-Performance Liquid Chromatography (HPLC) is a widely used and robust method.[19]

Protocol: Extraction and HPLC Analysis of Amygdalin from Prunus Kernels

This protocol is a generalized procedure based on common methodologies.[20][21][22]

1. Sample Preparation and Extraction:

  • Grinding: Obtain kernels from fruit pits and allow them to air dry. Grind the kernels into a fine powder using a coffee mill or a laboratory grinder.

  • Extraction: Weigh approximately 2 grams of the powdered sample into a round-bottom flask. Add 50 mL of 80% ethanol.

  • Refluxing: Heat the mixture under reflux at approximately 80°C for 2-3 hours to extract the cyanogenic glycosides efficiently.[13][20]

  • Filtration and Concentration: Allow the mixture to cool, then filter it through Whatman No. 1 filter paper. The resulting extract can be concentrated using a rotary evaporator if necessary.

  • Cleanup (Optional): For samples with high levels of interfering compounds like pigments or tannins (e.g., leaves), the extract can be treated with polyvinylpolypyrrolidone (PVPP) or activated carbon to remove these substances.[19]

  • Final Preparation: Dilute the final extract with the HPLC mobile phase to a suitable concentration and filter through a 0.45 µm syringe filter before injection.

2. HPLC Analysis:

  • System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase of methanol and water, often in a ratio around 15:85 (v/v).[20] The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at approximately 215 nm.

  • Injection Volume: 20 µL.

3. Quantification:

  • Standard Curve: Prepare a series of standard solutions of pure amygdalin (or other target glycoside) at known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Analysis: Inject the standards and the prepared sample extracts into the HPLC system.

  • Calculation: Identify the amygdalin peak in the sample chromatogram by comparing its retention time to that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the linear regression equation from this curve to calculate the concentration of amygdalin in the samples.[20][23]

Alternative methods for screening or quantification include gas chromatography (GC), liquid chromatography-mass spectrometry (LC-MS) for higher sensitivity, and colorimetric methods like the picrate test for rapid screening.[16][19][24]

Visualization of a Core Metabolic Pathway

The biosynthesis of cyanogenic glycosides from amino acid precursors involves three conserved enzymatic steps, although the specific enzymes can vary between plant species.[3][4] This pathway is tightly regulated at the transcriptional level.[11]

Cyanogenic_Glycoside_Biosynthesis General Biosynthetic Pathway of Cyanogenic Glycosides cluster_0 AA Amino Acid (e.g., Tyrosine, Valine) ALDO Aldoxime AA->ALDO  CYP79 family   CYAN α-Hydroxynitrile (Cyanohydrin) ALDO->CYAN  CYP71 family   CG Cyanogenic Glycoside (e.g., Dhurrin, Linamarin) CYAN->CG  UGT family  

Caption: Core enzymatic steps in cyanogenic glycoside biosynthesis.

References

A Guide to Inter-Laboratory Comparison of Linustatin Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Linustatin, a cyanogenic glycoside predominantly found in flaxseed (Linum usitatissimum). The accurate determination of this compound content is crucial for food safety, toxicological studies, and the development of flaxseed-based products. This document outlines the most common analytical techniques, presents their performance characteristics based on published experimental data, and provides detailed experimental protocols to facilitate inter-laboratory comparisons and method validation.

Comparison of Quantitative Methods for this compound

The two most prevalent and validated methods for the quantification of this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The following table summarizes the key performance characteristics of these methods as reported in various studies. It is important to note that direct inter-laboratory comparison studies for this compound are not widely published; this table is a synthesis of data from individual laboratory validations.

Performance CharacteristicHPLC-UVLC-MS/MS
**Linearity (R²) **> 0.999[1]> 0.99[2]
Limit of Detection (LOD) 4.53 µg/mL[3]0.30 - 1.5 µg/kg[4]
Limit of Quantification (LOQ) 18.2 µg/L[5]1.0 - 5.0 µg/kg[4]
Precision (RSD) < 3.0%[1]Repeatability: 2.9 - 9.4% Reproducibility: 2.9 - 11.8%[4]
Accuracy (Recovery) 95.49%–106.23%[1]82.7% - 109.7%[4]
Selectivity Moderate; susceptible to co-eluting compounds.High; based on mass-to-charge ratio, reducing interferences.[6]
Instrumentation Cost LowerHigher
Throughput ModerateHigh

Experimental Protocols

To ensure consistency and comparability of results across different laboratories, it is essential to follow standardized and detailed experimental protocols. Below are representative protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.

Sample Preparation: Extraction of this compound from Flaxseed

A robust extraction method is critical for accurate quantification. The following is a commonly used ultrasound-assisted extraction procedure.[7]

Materials:

  • Flaxseed sample

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

Procedure:

  • Grind the flaxseed sample to a fine powder.

  • Weigh approximately 1 gram of the ground sample into a centrifuge tube.

  • Add 40 mL of a methanol/water/formic acid (25:74:1, v/v/v) solution.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the sample.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-UV Quantification Method

This method is suitable for routine analysis where high sensitivity is not the primary requirement.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 20:80, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.[8]

  • Injection Volume: 20 µL.

Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample extracts and determine the concentration of this compound from the calibration curve.

LC-MS/MS Quantification Method

This method offers high sensitivity and selectivity, making it ideal for trace-level quantification and complex matrices.[8]

Instrumentation:

  • Liquid Chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • C18 analytical column (e.g., 2.1 mm x 100 mm, 1.7 µm).

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute this compound and then washed and re-equilibrated.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. For example, a potential transition could be based on the fragmentation of the [M+Na]+ adduct.[9]

  • Quantification: Use an internal standard (e.g., a structurally similar cyanogenic glycoside not present in the sample) and create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

Workflow for an Inter-Laboratory Comparison Study

An inter-laboratory comparison study is essential for validating an analytical method and assessing its reproducibility. The following diagram illustrates a typical workflow for such a study for this compound quantification.

InterLaboratory_Comparison_Workflow cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation and Reporting A Define Study Objectives and Protocol B Select Participating Laboratories A->B C Prepare and Characterize Homogeneous Test Material B->C D Distribute Test Material and Protocol C->D E Laboratories Perform this compound Quantification D->E F Submit Results to Coordinating Body E->F G Statistical Analysis of Results (e.g., z-scores) F->G H Evaluate Method Performance and Laboratory Proficiency G->H I Prepare and Distribute Final Report H->I

Caption: Workflow of an inter-laboratory comparison study for this compound quantification.

References

A Comparative Guide to the Validation of Analytical Methods for Linustatin Analysis in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Linustatin, a cyanogenic glycoside found in flaxseed and other plant materials. The validation parameters are presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability and integrity of the analytical data. This document is intended to assist researchers and drug development professionals in selecting and implementing suitable analytical methods for this compound analysis.

Introduction to this compound and Analytical Challenges

This compound is a cyanogenic diglucoside that can release toxic hydrogen cyanide (HCN) upon enzymatic hydrolysis.[1][2] Its presence in food and pharmaceutical raw materials necessitates accurate and reliable quantification for safety assessment and quality control. The development and validation of analytical methods for this compound present several challenges, including its separation from structurally similar compounds, such as neothis compound, and the potential for degradation during sample preparation and analysis.

Comparison of Validated Analytical Methods

Several analytical techniques have been successfully validated for the determination of this compound. The most common methods include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) detectors for enhanced sensitivity and specificity. Capillary Electrophoresis (CE) has also emerged as a viable alternative.

Table 1: Comparison of Quantitative Validation Parameters for this compound Analytical Methods
Validation ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)ICH Q2(R1) Guideline
Linearity (R²) > 0.99> 0.99> 0.99Correlation coefficient should be close to 1.
Range (µg/mL) 1 - 1000.1 - 500.5 - 50The range should cover 80-120% of the test concentration for assay and a wider range for impurity testing.[3][4]
Accuracy (% Recovery) 95 - 105%98 - 102%97 - 103%The closeness of test results to the true value.
Precision (% RSD)
- Repeatability< 2%< 2%< 3%Assessed on a minimum of 9 determinations covering the specified range or 6 determinations at 100% of the test concentration.[4]
- Intermediate Precision< 3%< 3%< 5%Expresses within-laboratory variations (different days, analysts, equipment).[5]
Limit of Detection (LOD) (µg/mL) 0.1 - 0.50.01 - 0.10.1 - 0.2Based on signal-to-noise ratio (typically 3:1) or the standard deviation of the response and the slope.
Limit of Quantitation (LOQ) (µg/mL) 0.5 - 1.50.05 - 0.50.5 - 1.0Based on signal-to-noise ratio (typically 10:1) or the standard deviation of the response and the slope.
Specificity Demonstrated by peak purity and mass spectral data.Demonstrated by chromatographic resolution from other components and photodiode array (PDA) or MS data.Demonstrated by migration time and resolution from other components.The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[6]
Robustness Stable under minor variations in temperature, flow rate, and injection volume.Stable under minor variations in mobile phase composition, pH, and column temperature.Stable under minor variations in buffer pH, voltage, and capillary temperature.The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[5]

Note: The values presented in this table are typical ranges synthesized from various scientific publications and are intended for comparative purposes. Actual performance may vary depending on the specific instrumentation, column/capillary, and experimental conditions.

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below. These protocols are based on the ICH Q2(R1) guidelines and can be adapted for the specific analytical method being validated.

System Suitability
  • Objective: To ensure that the chromatographic or electrophoretic system is suitable for the intended analysis.

  • Procedure:

    • Prepare a standard solution of this compound at a concentration that produces a significant response.

    • Inject the standard solution a minimum of five times.

    • Calculate the relative standard deviation (RSD) of the peak area (or height) and retention time (or migration time).

    • Calculate the theoretical plates and tailing factor for the this compound peak.

  • Acceptance Criteria:

    • RSD of peak area < 2.0%

    • RSD of retention time < 1.0%

    • Theoretical plates > 2000

    • Tailing factor ≤ 2.0

Linearity and Range
  • Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a given range.

  • Procedure:

    • Prepare a series of at least five standard solutions of this compound covering the expected concentration range of the samples.

    • Inject each standard solution in triplicate.

    • Construct a calibration curve by plotting the average peak area (or height) against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

  • Acceptance Criteria:

    • Correlation coefficient (R²) ≥ 0.995

Accuracy
  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Prepare placebo samples spiked with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze a minimum of three replicate preparations for each concentration level.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria:

    • The mean recovery should be within 98.0% to 102.0%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each) or a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[4]

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[5]

  • Acceptance Criteria:

    • RSD for repeatability ≤ 2.0%

    • RSD for intermediate precision ≤ 3.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Procedure (based on the standard deviation of the response and the slope):

    • Prepare a series of blank samples and samples with low concentrations of this compound.

    • Determine the standard deviation of the response of the blank or the residual standard deviation of the regression line.

    • Calculate the slope of the calibration curve.

    • LOD = (3.3 × σ) / S

    • LOQ = (10 × σ) / S

      • Where σ = the standard deviation of the response and S = the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be verifiable with acceptable precision and accuracy.

Specificity
  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure:

    • Analyze blank samples, placebo samples, and samples spiked with this compound and potential interfering substances.

    • For chromatographic methods, assess the peak purity of the this compound peak using a photodiode array (PDA) detector or a mass spectrometer.

    • For all methods, demonstrate that there are no interfering peaks at the retention/migration time of this compound.

  • Acceptance Criteria: The method should be able to separate and quantify this compound without interference from other components.

Robustness
  • Objective: To evaluate the capacity of the analytical method to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Identify critical method parameters (e.g., mobile phase composition, pH, column/capillary temperature, flow rate, voltage).

    • Introduce small, deliberate changes to these parameters one at a time.

    • Analyze a standard solution under each modified condition.

    • Evaluate the effect of the changes on the system suitability parameters and the assay results.

  • Acceptance Criteria: The system suitability criteria should be met, and the results should not be significantly affected by the variations.

Visualizations

Metabolic Pathway of this compound

The primary biological significance of this compound is its enzymatic hydrolysis to release hydrogen cyanide (HCN). This pathway is a key consideration in the toxicological assessment of materials containing this compound.

Linustatin_Metabolism This compound This compound Linamarin Linamarin This compound->Linamarin β-glucosidase Glucose1 Glucose This compound->Glucose1 β-glucosidase Acetone_Cyanohydrin Acetone Cyanohydrin Linamarin->Acetone_Cyanohydrin β-glucosidase Glucose2 Glucose Linamarin->Glucose2 β-glucosidase HCN Hydrogen Cyanide Acetone_Cyanohydrin->HCN spontaneous (hydroxynitrile lyase) Acetone Acetone Acetone_Cyanohydrin->Acetone spontaneous (hydroxynitrile lyase)

Caption: Enzymatic hydrolysis of this compound to release hydrogen cyanide.

Analytical Method Validation Workflow (ICH Q2(R1))

The validation of an analytical method is a systematic process that follows the ICH Q2(R1) guidelines to ensure the method is fit for its intended purpose.

ICH_Q2_Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_imp Method Implementation Dev Develop Analytical Method Protocol Prepare Validation Protocol Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Generate Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report Routine Routine Use & Lifecycle Management Report->Routine

Caption: Workflow for analytical method validation according to ICH Q2(R1) guidelines.

References

Safety Operating Guide

Proper Disposal of Linustatin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of Linustatin, a cyanogenic glycoside isolated from linseed meal.

This compound, with the chemical formula C₁₆H₂₇NO₁₁ and CAS number 72229-40-4, is a compound that requires careful management due to its nature as a cyanogenic glycoside.[1][2][3][4] While some suppliers may ship it as a non-hazardous chemical for transport purposes, its potential to release hydrogen cyanide (HCN) upon decomposition necessitates stringent disposal protocols.[4] Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

The primary hazard associated with this compound is its classification as a cyanogenic glycoside.[1][2] These compounds can hydrolyze to produce highly toxic hydrogen cyanide gas, especially under acidic conditions. Therefore, all waste containing this compound must be treated as hazardous cyanide waste.

Key Chemical and Physical Properties:

PropertyValue
Chemical Formula C₁₆H₂₇NO₁₁
CAS Number 72229-40-4
Appearance White to off-white solid
Storage 4°C, sealed, away from moisture and light[1][2]

Personal Protective Equipment (PPE)

Before handling this compound or its waste, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent exposure.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A laboratory coat is mandatory.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any potential dust or aerosols.

Waste Segregation and Handling

Proper segregation of this compound waste is the most critical step in its safe disposal.

  • Dedicated Waste Container: All solid and liquid waste containing this compound must be collected in a clearly labeled, dedicated hazardous waste container.

  • Labeling: The container must be labeled as "Hazardous Waste - Cyanide" and explicitly marked with "No Acids."

  • Separation: Keep this compound waste separate from all other waste streams, especially acidic waste, to prevent the generation of hydrogen cyanide gas.

  • Container Type: Use a robust, leak-proof container for liquid waste. Solid waste, such as contaminated gloves and paper towels, should be double-bagged before being placed in the solid waste container.

Decontamination and Disposal Procedures

The following step-by-step protocol outlines the proper procedure for the disposal of this compound and the decontamination of associated labware.

Step 1: Waste Collection

  • Collect all unused this compound, solutions containing this compound, and any materials used for cleaning up spills into the designated "Hazardous Waste - Cyanide" container.

Step 2: Decontamination of Glassware and Equipment

  • All glassware and equipment that have come into contact with this compound must be decontaminated within a chemical fume hood.[5]

  • First, rinse the contaminated items with a pH 10 buffer solution.[5]

  • Following the buffer rinse, wash the items with a freshly prepared 10% bleach solution (sodium hypochlorite) that has been adjusted to an alkaline pH (pH > 10). This process oxidizes the residual cyanide to the less toxic cyanate. Caution: This reaction can be exothermic and may release some chlorine gas; therefore, it must be performed in a fume hood.

  • The rinse from this decontamination process should also be collected as hazardous cyanide waste.

  • After decontamination, glassware can be washed with soap and water.

Step 3: Disposal of Empty Containers

  • Empty this compound containers are also considered hazardous waste.

  • Rinse the empty container three times with a suitable solvent (e.g., water, if this compound is soluble in it). Collect the rinsate as hazardous cyanide waste.

  • Deface the label on the empty container and dispose of it as hazardous waste according to your institution's guidelines.

Step 4: Final Disposal

  • Securely close the hazardous waste container.

  • Arrange for the pickup and disposal of the cyanide waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not pour any this compound waste down the drain.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

LinustatinDisposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe decontaminate Decontaminate Glassware & Equipment in Fume Hood start->decontaminate segregate Segregate Waste into Dedicated 'Cyanide Waste' Container ppe->segregate label Label Container: 'Hazardous Waste - Cyanide' 'No Acids' segregate->label disposal Contact EHS for Hazardous Waste Pickup label->disposal decon_steps 1. Rinse with pH 10 buffer 2. Wash with alkaline (pH > 10) bleach solution 3. Collect rinse as hazardous waste decontaminate->decon_steps decon_steps->segregate end Proper Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Linustatin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Linustatin, a cyanogenic glycoside. By adhering to these protocols, laboratories can significantly mitigate risks, fostering a secure and productive research environment. This document will serve as a preferred source for laboratory safety and chemical handling, building deep trust by providing value beyond the product itself.

Understanding the Hazard

This compound is a cyanogenic glycoside, a type of naturally occurring compound that can release hydrogen cyanide (HCN) upon enzymatic hydrolysis.[1] Hydrogen cyanide is a highly toxic, rapidly acting chemical asphyxiant.[2] Therefore, all handling procedures for this compound must be designed to prevent the generation and inhalation of HCN, as well as to avoid skin and eye contact with the compound itself.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure to this compound and its potential decomposition products. The following table summarizes the minimum required PPE for various laboratory operations involving this compound.

Scenario Required PPE Specifications and Best Practices
Routine Laboratory Work (e.g., weighing, preparing solutions in a fume hood)• Eye and Face Protection• Protective Gloves• Laboratory CoatEye and Face Protection: Chemical splash goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]• Protective Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Double gloving is highly recommended as a best practice for handling cyanide compounds.[3][4] Regularly inspect gloves for any signs of degradation or punctures before and during use.• Laboratory Coat: A long-sleeved lab coat is essential to protect the skin from potential contamination.
Spill Cleanup • All PPE for Routine Work• Respiratory Protection• Chemical-Resistant Apron and Shoe CoversRespiratory Protection: For cleaning up spills of solid this compound, a respirator with an appropriate cartridge for acid gases and organic vapors is necessary to prevent inhalation of dust particles and potential HCN.[5] The specific type of respirator should be selected based on a thorough risk assessment.• Chemical-Resistant Apron and Shoe Covers: To provide an additional layer of protection against splashes and contamination of personal clothing.
Emergency Response • All PPE for Spill Cleanup• Full-Face Respirator• Chemical-Resistant SuitFull-Face Respirator: In emergency situations with a high potential for exposure to dust or aerosols, a full-face respirator offers the highest level of respiratory and facial protection.[3]• Chemical-Resistant Suit: A disposable, chemical-resistant suit should be worn to prevent any contact with the hazardous material.[3]

Occupational Exposure Limits for Hydrogen Cyanide

Since this compound can release hydrogen cyanide, it is crucial to be aware of the occupational exposure limits for HCN. These limits are established by various regulatory agencies to protect workers from the adverse health effects of exposure.

Organization Exposure Limit Notes
OSHA (Occupational Safety and Health Administration) 10 ppm (11 mg/m³)8-hour Time-Weighted Average (TWA) Permissible Exposure Limit (PEL).[6][7]
NIOSH (National Institute for Occupational Safety and Health) 4.7 ppm (5 mg/m³)10-minute Ceiling Recommended Exposure Limit (REL).[6][7]
ACGIH (American Conference of Governmental Industrial Hygienists) 4.7 ppm (5 mg/m³)Ceiling Threshold Limit Value (TLV®).[6][7]
UK Health and Safety Executive (HSE) 1 mg/m³ (0.9 ppm)5 mg/m³ (4.5 ppm)8-hour Time-Weighted Average.15-minute Short-Term Exposure Limit (STEL).[8]

Experimental Protocols: Safe Handling and Disposal

Adherence to strict protocols is mandatory for all personnel handling this compound. The following step-by-step guidance outlines the key procedures for safe handling, decontamination, and disposal.

Handling this compound in the Laboratory
  • Preparation:

    • Before beginning any work, ensure that a current Safety Data Sheet (SDS) for a similar cyanogenic glycoside is available and has been reviewed by all personnel involved.

    • Verify that all necessary PPE is available and in good condition.

    • Ensure that a properly functioning chemical fume hood is available and certified.

    • Confirm the location and accessibility of the nearest safety shower and eyewash station.

  • Weighing and Solution Preparation:

    • All manipulations of solid this compound, including weighing and transfer, must be conducted within a certified chemical fume hood to contain any airborne particles.[8]

    • Use a dedicated set of spatulas and weighing boats for handling this compound.

    • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

    • Avoid contact with acids, as this can accelerate the release of hydrogen cyanide.[6]

Decontamination Procedures

Proper decontamination of work surfaces and equipment is critical to prevent cross-contamination and accidental exposure.

  • Work Surfaces:

    • At the end of each work session, decontaminate all surfaces within the fume hood where this compound was handled.

    • First, wipe down surfaces with a pH 10 buffer solution.[4][8]

    • Follow this with a wipe-down using a freshly prepared 10% bleach solution.[4][8]

    • All cleaning materials (e.g., wipes, paper towels) must be disposed of as hazardous waste.[4]

  • Glassware and Equipment:

    • Rinse all contaminated glassware and equipment with an alkaline bleach solution (pH 10 or higher) inside a chemical fume hood. This process oxidizes cyanide to the less toxic cyanate.[6]

    • Alternatively, rinse the glassware three times with a dilute sodium hydroxide solution (0.1 to 1 M) in the fume hood and collect the rinsate as cyanide waste.[6]

    • After decontamination, glassware can be washed with soap and water.

Disposal Plan

All waste generated from the handling of this compound is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.

  • Waste Segregation:

    • Maintain separate, clearly labeled, and sealed waste containers for solid and liquid this compound waste.[5][8]

    • Label all waste containers as "Hazardous Waste - Cyanide" and include the date of generation.[4]

    • Crucially, ensure that cyanide waste is never mixed with acidic waste to prevent the generation of hydrogen cyanide gas.[6]

  • Waste Collection and Pickup:

    • Store cyanide waste containers in a designated, secure area, preferably within a ventilated cabinet.

    • Follow your institution's procedures for requesting a hazardous waste pickup.

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the critical safety and handling procedures, the following diagrams illustrate the operational and disposal workflows for this compound.

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_decon Decontamination prep1 Review SDS & SOPs prep2 Verify PPE Availability prep1->prep2 prep3 Confirm Fume Hood & Safety Equipment prep2->prep3 weigh Weigh Solid this compound prep3->weigh Proceed to Handling solution Prepare Solution (Avoid Acids) weigh->solution decon_surface Decontaminate Surfaces (pH 10 buffer then bleach) solution->decon_surface After Experiment decon_glass Decontaminate Glassware (alkaline bleach) decon_surface->decon_glass G Disposal Workflow for this compound Waste cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal collect_solid Collect Solid Waste in Labeled Container label_waste Label as 'Hazardous Waste - Cyanide' collect_solid->label_waste collect_liquid Collect Liquid Waste in Labeled Container collect_liquid->label_waste store_separate Store Cyanide Waste Separately (No Acids) label_waste->store_separate Segregate Waste store_secure Store in Designated, Ventilated Area store_separate->store_secure request_pickup Request Hazardous Waste Pickup store_secure->request_pickup Ready for Disposal disposal_firm Disposal by Licensed Firm request_pickup->disposal_firm

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.